Product packaging for (+)-Phenazocine(Cat. No.:CAS No. 58073-76-0)

(+)-Phenazocine

Cat. No.: B10762850
CAS No.: 58073-76-0
M. Wt: 321.5 g/mol
InChI Key: ZQHYKVKNPWDQSL-XGRCMKMKSA-N
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Description

(+)-Phenazocine is a potent benzomorphan opioid analgesic of significant interest in pharmacological research. As the active enantiomer, it exhibits high affinity and efficacy as an agonist at mu-opioid receptors (MOR), making it a valuable tool for studying opioid receptor signaling, analgesia, and the neurobiological mechanisms underlying pain perception. Its primary research applications include the investigation of structure-activity relationships within the benzomorphan class, the in vitro and in vivo characterization of opioid receptor function, and its use as a reference standard in analytical studies. Compared to morphine, this compound demonstrates greater potency and a distinct pharmacological profile, providing researchers with a critical compound for comparative studies of opioid efficacy, side-effect profiles, and the development of novel analgesic agents. This product is intended solely for laboratory research to advance scientific understanding of opioid pharmacology and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO B10762850 (+)-Phenazocine CAS No. 58073-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58073-76-0

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C22H27NO/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17/h3-9,15-16,21,24H,10-14H2,1-2H3/t16-,21+,22+/m1/s1

InChI Key

ZQHYKVKNPWDQSL-XGRCMKMKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O

Related CAS

1239-04-9 (hydrobromide)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazocine, a potent benzomorphan (B1203429) opioid analgesic, presents a significant synthetic challenge due to its complex stereochemistry. The pharmacological activity of phenazocine is highly dependent on its stereoisomeric form, with the (+)-enantiomer exhibiting a distinct profile of opioid and sigma receptor interactions. This technical guide provides a comprehensive overview of the synthetic routes to phenazocine, with a particular focus on strategies to obtain the enantiomerically pure (+)-phenazocine. This document details both a racemic synthesis and proposes methodologies for asymmetric synthesis and chiral resolution based on established principles in benzomorphan chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to aid researchers in the synthesis and study of this important compound.

Introduction

Phenazocine, chemically known as (2R,6R,11R)-6,11-dimethyl-3-(2-phenylethyl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol, is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] First synthesized in the 1950s, it has demonstrated greater analgesic potency than morphine with a potentially different side-effect profile.[2] The biological activity of phenazocine is intrinsically linked to its stereochemistry. The (+)- and (-)-enantiomers of phenazocine exhibit different affinities for opioid and sigma (σ₁) receptors, making enantioselective synthesis a critical aspect of its research and development.[3] While the (-)-enantiomer is primarily responsible for the analgesic effects, the (+)-enantiomer shows a higher affinity for the σ₁ receptor.[3] This guide will explore the synthesis of phenazocine, with a focus on methods to isolate the (+)-enantiomer.

Racemic Synthesis of (±)-Phenazocine

A concise three-step synthesis for racemic (±)-phenazocine has been reported, starting from 3,4-lutidine.[4] This approach involves the formation of a key tetrahydropyridine (B1245486) intermediate, followed by a Lewis acid-promoted lithiation and electrophilic substitution, and subsequent cyclization.

Synthetic Pathway

The overall synthetic scheme for (±)-phenazocine is depicted below.

G A 3,4-Lutidine B N-Phenethyl-3,4-dimethylpyridinium salt A->B Phenethyl bromide C N-Phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine B->C NaBH4 D α-Azacarbanion intermediate C->D s-BuLi, BF3·OEt2 E Alkylated tetrahydropyridine D->E p-Methoxybenzyl chloride F (±)-Phenazocine E->F HBr (48%)

Figure 1: Racemic synthesis of (±)-Phenazocine.

Experimental Protocols

Step 1: Synthesis of N-Phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

  • To a solution of 3,4-lutidine in a suitable solvent, add phenethyl bromide and stir at room temperature to form the corresponding pyridinium (B92312) salt.

  • The resulting pyridinium salt is then reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield N-phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

Step 2: Lewis Acid Promoted Lithiation and Alkylation

  • The N-phenethyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is dissolved in dry tetrahydrofuran (B95107) (THF) and cooled to -78 °C under a nitrogen atmosphere.

  • Boron trifluoride etherate (BF₃·OEt₂) is added, followed by the dropwise addition of sec-butyllithium (B1581126) (s-BuLi) to generate the α-azacarbanion.

  • The reaction is quenched by the addition of p-methoxybenzyl chloride to yield the alkylated tetrahydropyridine derivative.

Step 3: Cyclization to (±)-Phenazocine [4]

  • The crude alkylated tetrahydropyridine is treated with 48% hydrobromic acid (HBr) and heated to reflux.

  • This step effects both demethylation of the methoxy (B1213986) group and the intramolecular cyclization to form the benzomorphan ring system.

  • Purification by crystallization yields (±)-phenazocine.

Quantitative Data
StepProductYieldMelting Point (°C)
3(±)-Phenazocine59%179-181

Table 1: Yield and melting point for the final step of the racemic synthesis of phenazocine.[4]

Stereoselective Synthesis of this compound

Obtaining the enantiomerically pure this compound requires either the resolution of the racemic mixture or an asymmetric synthesis. While a specific asymmetric synthesis for this compound is not extensively detailed in the literature, methods developed for analogous benzomorphans can be adapted.

Chiral Resolution of (±)-Phenazocine

A common method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For a basic compound like phenazocine, a chiral acid such as (+)-tartaric acid or its derivatives can be employed.

G A (±)-Phenazocine B Diastereomeric salts (this compound)-(+)-tartrate ((-)-Phenazocine)-(+)-tartrate A->B Add (+)-Tartaric Acid C Fractional Crystallization B->C D Less soluble diastereomer (this compound)-(+)-tartrate C->D E More soluble diastereomer ((-)-Phenazocine)-(+)-tartrate C->E F This compound D->F Basification G (-)-Phenazocine E->G Basification

Figure 2: Proposed workflow for the chiral resolution of (±)-Phenazocine.

  • Salt Formation: Dissolve (±)-phenazocine in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and upon cooling, the less soluble salt will preferentially crystallize.

  • Isolation: The precipitated diastereomeric salt is collected by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of the Free Base: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free base of the enantiomerically enriched phenazocine. The product is then extracted with an organic solvent.

Asymmetric Synthesis of Benzomorphans

A plausible route could involve the asymmetric alkylation of a protected tetrahydropyridine precursor, similar to methods used for the synthesis of other optically active benzomorphans.

G A Chiral Tetrahydropyridine Precursor B Stereoselective Alkylation A->B Organometallic Reagent Electrophile C Chirally Pure Intermediate B->C D Cyclization C->D E This compound D->E

Figure 3: General logic for asymmetric benzomorphan synthesis.

Stereochemistry of Phenazocine

Phenazocine has three stereocenters, leading to a total of eight possible stereoisomers. The therapeutically relevant form is the cis-isomer. The absolute configuration of the enantiomers is crucial for their pharmacological activity.

EnantiomerAbsolute ConfigurationPrimary Receptor Affinity
This compound(1S,5S,9S)σ₁ Receptor
(-)-Phenazocine(1R,5R,9R)Opioid Receptors

Table 2: Stereochemistry and primary receptor affinity of phenazocine enantiomers.[3]

Conclusion

The synthesis of this compound remains a challenging yet important endeavor for the exploration of its unique pharmacological profile. While a straightforward racemic synthesis is established, the generation of the enantiomerically pure form requires either a classical chiral resolution or a more modern asymmetric synthesis approach. The methodologies outlined in this guide, based on published literature for phenazocine and related benzomorphans, provide a solid foundation for researchers to produce and study this compound. The development of a scalable and efficient enantioselective synthesis of this compound would be a significant advancement in the field of opioid and sigma receptor research.

References

Enantioselective Synthesis of (+)-Phenazocine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazocine, a potent benzomorphan (B1203429) opioid analgesic, exists as a pair of enantiomers, with the (+) and (-) forms exhibiting distinct pharmacological profiles. The dextrorotatory enantiomer, (+)-phenazocine, is of particular interest due to its specific interactions with opioid receptors and its potential for development as a therapeutic agent with a differentiated side-effect profile. This technical guide provides an in-depth overview of the enantioselective synthesis of this compound, focusing on a robust and well-documented chiral resolution strategy. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the replication and further development of this synthesis.

Synthetic Strategy: Racemic Synthesis Followed by Chiral Resolution

The most established and practical approach to obtaining enantiomerically pure this compound involves the synthesis of the racemic compound, (±)-phenazocine, followed by a classical chiral resolution using a chiral resolving agent. This strategy allows for the separation of the two enantiomers based on the differential solubility of the diastereomeric salts formed.

Part 1: Synthesis of Racemic (±)-Phenazocine

A concise three-step synthesis starting from 3,4-lutidine provides an efficient route to racemic (±)-phenazocine.[1] The key transformation involves a Lewis acid-promoted lithiation and subsequent electrophilic substitution.

Experimental Protocol: Synthesis of (±)-Phenazocine

Step 1: N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

To a solution of 3,4-lutidine in dry diethyl ether, methyl iodide is added, and the mixture is stirred at ambient temperature. The resulting pyridinium (B92312) salt is filtered and then reduced with sodium borohydride (B1222165) to yield N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

Step 2: N-Phenethyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine

The N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is dissolved in dry THF and cooled to -78 °C under a nitrogen atmosphere. Boron trifluoride etherate is added, followed by sec-butyllithium. The reaction is then quenched with p-methoxybenzyl chloride.

Step 3: (±)-Phenazocine

The product from Step 2 is subjected to cyclization conditions to afford (±)-phenazocine.

A detailed experimental protocol for a similar racemic synthesis is described in the literature and can be adapted for this purpose.[1]

Diagram of Racemic Synthesis Pathway

G A 3,4-Lutidine B N-Methyl-3,4-dimethylpyridinium iodide A->B MeI C N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine B->C NaBH4 D Intermediate Amine C->D 1. s-BuLi, BF3·OEt2 2. p-methoxybenzyl chloride E (±)-Phenazocine D->E Cyclization

Caption: Racemic synthesis of (±)-Phenazocine.

Part 2: Chiral Resolution of (±)-Phenazocine

The resolution of racemic phenazocine is effectively achieved through the formation of diastereomeric salts with an enantiomerically pure chiral acid. (+)-Tartaric acid is a commonly used and effective resolving agent for this purpose. The separation is based on the differential solubility of the resulting diastereomeric tartrate salts.

Experimental Protocol: Chiral Resolution of (±)-Phenazocine

The following protocol is based on established methods for the resolution of benzomorphan derivatives.[2]

  • Salt Formation: A solution of (±)-phenazocine in a suitable solvent mixture, such as dimethylformamide (DMF) and acetone, is treated with a half-molar equivalent of (+)-tartaric acid.[2]

  • Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling to 0 °C to induce crystallization of the less soluble diastereomeric salt.[2]

  • Isolation of Diastereomeric Salt: The precipitated this compound-(+)-tartrate salt is collected by filtration, washed with a cold solvent, and dried.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as ammonium (B1175870) hydroxide, to liberate the free base of this compound.

  • Extraction and Purification: The enantiomerically enriched this compound is extracted with an organic solvent, and the solvent is evaporated to yield the purified product.

Quantitative Data for Chiral Resolution

ParameterValueReference
Resolving Agent(+)-Tartaric Acid[2]
Solvent SystemDMF/Acetone[2]
Yield of Enantiomers>90% (for each)[2]
Optical Rotation of this compound+44.4°[2]
Optical Rotation of (-)-Phenazocine-41.3°[2]

Diagram of Chiral Resolution Workflow

G A (±)-Phenazocine B Dissolution in DMF/Acetone A->B C Addition of (+)-Tartaric Acid B->C D Crystallization C->D E Filtration D->E F Less Soluble Salt: This compound-(+)-tartrate E->F G More Soluble Salt in Filtrate: (-)-Phenazocine-(+)-tartrate E->G H Basification F->H J Basification G->J I This compound H->I K (-)-Phenazocine J->K

Caption: Chiral resolution of (±)-Phenazocine.

Alternative and Emerging Enantioselective Strategies

While chiral resolution is a proven method, modern asymmetric synthesis techniques offer alternative pathways to enantiomerically pure benzomorphans. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For instance, the enantioselective synthesis of related compounds like (-)-pentazocine has been achieved starting from chiral pool materials such as D-tyrosine. Such strategies could potentially be adapted for the synthesis of this compound, offering a more direct and potentially more efficient route.

Conclusion

The enantioselective synthesis of this compound is a critical process for the further pharmacological investigation and potential clinical development of this potent analgesic. The well-established method of chiral resolution of racemic phenazocine using (+)-tartaric acid provides a reliable and scalable route to the desired enantiomer. This guide has detailed the key steps and experimental considerations for both the synthesis of the racemic precursor and its subsequent resolution. As the field of asymmetric synthesis continues to evolve, the development of direct catalytic enantioselective methods for the synthesis of this compound remains a compelling objective for future research.

References

The Agonistic Action of (+)-Phenazocine on Sigma Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Phenazocine, a benzomorphan (B1203429) derivative, exerts significant effects on the central nervous system, primarily through its interaction with sigma receptors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its activity as a sigma receptor agonist. While specific quantitative binding and functional data for this compound are limited in publicly available literature, this guide synthesizes the known pharmacology of the closely related and well-characterized selective sigma-1 receptor agonist, (+)-pentazocine, to infer the likely mechanistic properties of this compound. We present available binding affinity data, detail the downstream signaling pathways modulated by sigma-1 receptor activation, and provide comprehensive experimental protocols for key assays used to characterize sigma receptor ligands. This guide aims to serve as a valuable resource for researchers in the fields of neuropharmacology and drug development.

Introduction

Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). The sigma-1 receptor is a 25 kDa protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it functions as a molecular chaperone. The sigma-2 receptor, a 21.5 kDa protein, is also an intracellular protein, and its gene has been identified as TMEM97. Both receptor subtypes are involved in a wide range of cellular functions and are considered promising targets for therapeutic intervention in various disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.

This compound is a dextrorotatory benzomorphan that has been shown to interact with sigma receptors.[1] Due to its structural similarity to (+)-pentazocine, a well-established selective sigma-1 receptor agonist, it is widely presumed that this compound also acts as a selective agonist at the sigma-1 receptor. This guide will explore the mechanism of action of this compound on sigma receptors, drawing heavily on the extensive research conducted on (+)-pentazocine to elucidate its likely pharmacological profile.

Binding Affinity of this compound and Related Compounds at Sigma Receptors

CompoundReceptorKi (nM)Reference
(+)-PentazocineSigma-1~3-10[2][3]
(+)-PentazocineSigma-2>10,000[4]
(-)-PentazocineSigma-1~40
Haloperidol (B65202)Sigma-1~1-5[5]
HaloperidolSigma-2~10-20[4]
DTG (1,3-di-o-tolylguanidine)Sigma-1~10-30
DTG (1,3-di-o-tolylguanidine)Sigma-2~10-40[4]

Table 1: Binding Affinities (Ki) of Selected Ligands at Sigma Receptors. This table summarizes the binding affinities of key sigma receptor ligands. Note the high affinity and selectivity of (+)-pentazocine for the sigma-1 receptor. It is anticipated that this compound exhibits a similar high-affinity and selective binding profile for the sigma-1 receptor.

Mechanism of Action and Downstream Signaling

As a presumed sigma-1 receptor agonist, this compound is expected to initiate a cascade of intracellular signaling events upon binding to the receptor.

Sigma-1 Receptor Signaling

The sigma-1 receptor, located at the ER-mitochondrion interface, acts as a ligand-operated molecular chaperone. In its resting state, it is associated with the binding immunoglobulin protein (BiP). Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate their function.

Key downstream effects of sigma-1 receptor activation include:

  • Modulation of Intracellular Calcium (Ca²⁺) Signaling: Sigma-1 receptor agonists potentiate the activity of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), leading to an enhanced release of Ca²⁺ from the ER stores. This modulation of Ca²⁺ homeostasis is a central aspect of sigma-1 receptor function.

  • Regulation of Ion Channels: Sigma-1 receptor activation has been shown to modulate the activity of several voltage-gated ion channels, including potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels. This modulation can alter neuronal excitability and firing patterns.

  • Potentiation of NMDA Receptor Function: Sigma-1 receptor agonists can enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.

  • Neuroprotection: Through its role in regulating cellular stress responses and calcium signaling, sigma-1 receptor activation is associated with neuroprotective effects in various models of neuronal injury.[5]

Sigma-2 Receptor Signaling

The signaling pathways associated with the sigma-2 receptor are less well-defined than those of the sigma-1 receptor. However, research suggests the involvement of pathways related to cell proliferation and lipid metabolism. Key signaling partners and pathways include:

  • Epidermal Growth Factor Receptor (EGFR): The sigma-2 receptor has been shown to interact with and modulate the signaling of EGFR.

  • Progesterone Receptor Membrane Component 1 (PGRMC1): PGRMC1 is a key interacting partner of the sigma-2 receptor and is involved in its signaling.

  • Ras/PLC/PI3K Pathways: Downstream signaling from the sigma-2 receptor is thought to involve these critical intracellular signaling cascades.

Mandatory Visualizations

Signaling Pathways

Sigma1_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Effects S1R_BiP Sigma-1 Receptor (Inactive, bound to BiP) S1R Sigma-1 Receptor (Active) S1R_BiP->S1R dissociates BiP BiP IP3R IP3 Receptor S1R->IP3R potentiates Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) S1R->Ion_Channels modulates NMDA_R NMDA Receptor S1R->NMDA_R potentiates Phenazocine This compound (Agonist) Phenazocine->S1R_BiP binds Ca_release Ca²⁺ Release from ER IP3R->Ca_release Neuroprotection Neuroprotection & Cell Survival Ca_release->Neuroprotection Ion_Channels->Neuroprotection NMDA_R->Neuroprotection

Caption: Agonist binding to the Sigma-1 receptor leads to downstream modulation of cellular signaling.

Sigma2_Signaling cluster_membrane Cellular Membranes cluster_downstream Downstream Signaling S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with EGFR EGFR S2R->EGFR interacts with PLC PLC PGRMC1->PLC PI3K PI3K PGRMC1->PI3K Ras Ras EGFR->Ras Agonist Agonist Agonist->S2R binds Proliferation Cell Proliferation Ras->Proliferation Lipid_Metabolism Lipid Metabolism PLC->Lipid_Metabolism PI3K->Proliferation

Caption: Sigma-2 receptor signaling involves interactions with key proteins like PGRMC1 and EGFR.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Membrane Preparation (e.g., guinea pig brain) start->prep incubation Incubation: - Membranes - Radioligand ([³H]-(+)-pentazocine) - Unlabeled Ligand (this compound) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash Washing (Removes non-specific binding) filtration->wash scintillation Scintillation Counting (Measures radioactivity) wash->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor using [³H]-(+)-pentazocine.

Materials:

  • Membrane Preparation: Homogenates from guinea pig brain or other tissues expressing high levels of sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligand: this compound or other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and membrane preparation (e.g., 100-200 µg protein).

    • Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, haloperidol (10 µM), and membrane preparation.

    • Competition: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound (e.g., this compound from 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Imaging

This protocol outlines a method to assess the effect of sigma-1 receptor agonists on intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cell Line: A suitable cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., NG108-15, SH-SY5Y).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Sigma-1 Receptor Agonist: this compound or other test compounds.

  • Fluorescence Microscope or Plate Reader equipped for calcium imaging.

Procedure:

  • Cell Culture and Loading: Plate the cells on glass-bottom dishes or 96-well imaging plates. The next day, wash the cells with imaging buffer and incubate them with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with imaging buffer to remove excess dye.

  • Baseline Measurement: Acquire a stable baseline fluorescence reading for 2-5 minutes.

  • Agonist Application: Add the sigma-1 receptor agonist (this compound) at various concentrations and continue to record the fluorescence signal.

  • Data Analysis: Measure the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence change (ΔF) normalized to the baseline fluorescence (F₀), expressed as ΔF/F₀. Generate dose-response curves to determine the EC₅₀ of the agonist.

Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the modulation of ion channel activity by this compound using the whole-cell patch-clamp technique.

Materials:

  • Cells: Neurons or a cell line expressing the ion channel of interest and the sigma-1 receptor.

  • Patch-Clamp Rig: Including an amplifier, micromanipulator, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Extracellular Solution: Physiological saline solution appropriate for the cell type.

  • Intracellular Solution: Solution mimicking the intracellular ionic composition.

  • This compound and other pharmacological agents.

Procedure:

  • Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Positioning and Sealing: Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

  • Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents. In current-clamp mode, inject current and record changes in membrane potential.

  • Drug Application: After obtaining a stable baseline recording, apply this compound to the bath via the perfusion system.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, or membrane potential in response to the drug application. Dose-response curves can be constructed to determine the IC₅₀ or EC₅₀ of this compound on the specific ion channel.

Conclusion

This compound, through its presumed agonistic activity at the sigma-1 receptor, represents a valuable pharmacological tool for investigating sigma receptor function and a potential lead compound for the development of novel therapeutics. While direct quantitative data for this compound remains to be fully elucidated, the extensive knowledge of the closely related compound, (+)-pentazocine, provides a robust framework for understanding its mechanism of action. This technical guide has provided a comprehensive overview of the binding, signaling, and functional effects associated with sigma-1 receptor agonism, along with detailed experimental protocols to facilitate further research in this area. Future studies focusing on the direct characterization of this compound will be crucial for a more complete understanding of its pharmacological profile and therapeutic potential.

References

The Enigmatic Profile of (+)-Phenazocine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazocine, a benzomorphan (B1203429) derivative, has a storied history in the landscape of opioid analgesics. While the racemic mixture and the (-)-enantiomer have been more extensively studied, the dextrorotatory enantiomer, (+)-Phenazocine, presents a unique and complex pharmacological profile that warrants a closer examination. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers and professionals in drug development.

Pharmacodynamics: A Tale of Two Receptors

The pharmacodynamic actions of this compound are characterized by its interaction with multiple receptor systems, most notably the sigma and opioid receptors. Unlike traditional opioids that primarily target mu (µ), kappa (κ), and delta (δ) opioid receptors, this compound exhibits a distinct affinity for the sigma-1 (σ1) receptor.

Receptor Binding Affinity

Quantitative analysis of receptor binding affinities is crucial for elucidating the mechanism of action of a compound. For this compound, the following binding affinity has been reported:

ReceptorLigandK i (nM)SpeciesTissue Source
σ 1This compound3.8 ± 0.4Guinea PigBrain

Table 1: Receptor Binding Affinity of this compound

This high affinity for the σ1 receptor suggests a significant role for this interaction in the overall pharmacological effects of this compound. It is noteworthy that while the levorotatory enantiomers of many benzomorphans typically show higher affinity for opioid receptors, the dextrorotatory enantiomers often exhibit a preference for sigma receptors.

Functional Activity

Beyond simple binding, the functional activity of a ligand at its receptor determines its physiological effect. In vitro and in vivo studies have suggested that this compound acts as a σ1 receptor antagonist . This antagonistic action may contribute to its analgesic properties and suggests its potential as a lead compound for developing novel ligands with dual activity. The analgesic effects of σ1 receptor antagonists are an active area of research, with potential implications for neuropathic and other chronic pain states.

Signaling Pathways

The signaling cascades initiated by the binding of this compound to its target receptors are complex and contribute to its overall pharmacological effect.

Sigma-1 Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Its activation or inhibition can modulate a variety of downstream signaling pathways, including:

  • Ion Channel Modulation: σ1 receptors can influence the activity of various ion channels, including voltage-gated potassium (Kv) channels, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated calcium (CaV) channels.

  • Cellular Stress Response: The σ1 receptor is involved in regulating cellular responses to stress and has been implicated in neuroprotection.

The antagonistic effect of this compound at the σ1 receptor likely interferes with these signaling pathways, contributing to its observed pharmacological effects.

sigma1_signaling plus_phenazocine This compound sigma1 σ1 Receptor plus_phenazocine->sigma1 Antagonism ion_channels Ion Channel Modulation (e.g., NMDA, K+ channels) sigma1->ion_channels Modulation cellular_stress Cellular Stress Response sigma1->cellular_stress Regulation analgesia Analgesia ion_channels->analgesia cellular_stress->analgesia

Figure 1: Simplified signaling pathway of this compound at the σ1 receptor.
Opioid Receptor Signaling

As a benzomorphan derivative, this compound is also expected to interact with opioid receptors. The general signaling pathway for opioid receptor activation involves G-protein coupling.

  • Mu (µ) and Kappa (κ) Opioid Receptors: These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to analgesia.

The precise nature and extent of this compound's interaction with these opioid receptor signaling pathways require further investigation.

opioid_signaling opioid_agonist Opioid Agonist (e.g., this compound) opioid_receptor μ/κ Opioid Receptor (GPCR) opioid_agonist->opioid_receptor g_protein G-protein Activation (Gi/o) opioid_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel neuronal_inhibition Neuronal Inhibition adenylyl_cyclase->neuronal_inhibition ion_channel->neuronal_inhibition analgesia Analgesia neuronal_inhibition->analgesia

Figure 2: General opioid receptor signaling pathway.

Pharmacokinetics: An Area Ripe for Exploration

A comprehensive understanding of the pharmacokinetic profile of a drug candidate is fundamental to its development. This includes its absorption, distribution, metabolism, and excretion (ADME). Unfortunately, there is a significant lack of publicly available quantitative pharmacokinetic data for this compound.

Pharmacokinetic ParameterValue
Bioavailability (F)Data not available
Half-life (t ½)Data not available
Volume of Distribution (Vd)Data not available
Clearance (CL)Data not available
Protein BindingData not available

Table 2: Pharmacokinetic Parameters of this compound

The absence of this critical information highlights a significant gap in our understanding of this compound and underscores the need for dedicated pharmacokinetic studies.

Experimental Protocols

To facilitate future research in this area, this section outlines a general experimental protocol for determining the key pharmacokinetic parameters of a compound like this compound in an animal model.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.

Materials:

  • This compound

  • Male Wistar rats (250-300 g)

  • Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)

  • Cannulation materials for jugular vein catheterization

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation:

    • Acclimatize rats for at least one week before the study.

    • Fast rats overnight before dosing, with free access to water.

    • For the IV group, surgically implant a catheter in the jugular vein for blood sampling. Allow for a recovery period.

  • Drug Administration:

    • IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter (IV group) or another appropriate site (e.g., tail vein, PO group) at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Immediately centrifuge the blood samples to separate plasma.

  • Sample Analysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin, Phoenix) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • For IV administration: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

      • For PO administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

    • Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).

pk_workflow animal_prep Animal Preparation (Rats, Cannulation) dosing Drug Administration (IV and PO routes) animal_prep->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Software Modeling) analysis->pk_analysis results Determination of PK Parameters (CL, Vd, t½, F, Cmax, Tmax) pk_analysis->results

Figure 3: General workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

This compound stands as a fascinating pharmacological entity with a distinct profile centered on its high affinity and antagonistic activity at the σ1 receptor. This unique characteristic positions it as a valuable tool for probing the physiological roles of the σ1 receptor and as a potential starting point for the development of novel analgesics with a differentiated mechanism of action.

However, the significant gaps in our knowledge, particularly concerning its quantitative interaction with opioid receptors and its entire pharmacokinetic profile, are major hurdles to its further development. The generation of robust data in these areas is paramount. Future research should prioritize:

  • Comprehensive Receptor Profiling: Conducting in-depth in vitro binding and functional assays to determine the Ki, EC50, and IC50 values of this compound at mu, kappa, and delta opioid receptors.

  • Dedicated Pharmacokinetic Studies: Performing well-designed in vivo studies in relevant animal models to fully characterize the ADME properties of this compound.

  • In Vivo Efficacy and Safety Studies: Evaluating the analgesic efficacy of this compound in various pain models and assessing its safety profile, including its potential for side effects commonly associated with both opioid and sigma receptor modulation.

By addressing these critical knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for the development of new and improved therapeutic agents.

(+)-Phenazocine: A Technical Examination of its Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (+)-Phenazocine for the mu (µ), kappa (κ), and delta (δ) opioid receptors. This document synthesizes available data, details relevant experimental methodologies, and illustrates key signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

Phenazocine is a benzomorphan (B1203429) opioid analgesic. As a chiral molecule, it exists as two enantiomers: this compound and (-)-Phenazocine. The stereochemistry of opioid ligands is a critical determinant of their pharmacological profile, often dictating their affinity and selectivity for different receptor subtypes. Generally, for N-substituted N-normetazocine derivatives, the levorotatory enantiomers tend to exhibit higher affinity for opioid receptors, while the dextrorotatory counterparts show a preference for the sigma (σ) receptor.[1][2] However, the enantiomers of phenazocine have been described as having a mixed opioid/σ1 receptor profile, indicating a more complex interaction with these receptor systems.[1][2][3] This guide focuses on the binding characteristics of the (+)-enantiomer.

Binding Affinity of this compound

Quantitative binding affinity data for this compound at the mu, kappa, and delta opioid receptors are not extensively reported in publicly available literature. However, its affinity for the sigma-1 (σ1) receptor has been characterized. Qualitative descriptions in the literature suggest a high affinity for the mu-opioid receptor (MOR).[4]

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
This compoundMu (µ) OpioidData not available in reviewed literature. Qualitatively described as "high affinity".[4]
Kappa (κ) OpioidData not available in reviewed literature.
Delta (δ) OpioidData not available in reviewed literature.
Sigma-1 (σ1)3.8 ± 0.4[1][2][3]

Note: The absence of specific Ki values for the opioid receptors highlights a gap in the current publicly accessible research literature. The known high affinity for the σ1 receptor is a key characteristic of this enantiomer.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. Below is a representative protocol for determining the affinity of a test compound like this compound for the mu, kappa, and delta opioid receptors.

Objective

To determine the binding affinity (Ki) of a test compound for the human mu (µ), kappa (κ), and delta (δ) opioid receptors using a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, κ, or δ opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • For κ-opioid receptor: [³H]U-69,593

    • For δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

  • Scintillation Fluid.

Procedure
  • Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

  • Assay Setup: In a 96-well plate, the following components are added in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, an excess of a non-labeled antagonist (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane suspension.

  • Incubation: The plate is incubated for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the concentration of the test compound. This should generate a sigmoidal curve.

  • Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.[2] The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Agonist This compound (Agonist) Agonist->MOR G_alpha->AC Inhibition G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel Influx

Caption: Mu-Opioid Receptor Signaling Pathway.

kappa_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca2+ Channel Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Agonist Agonist Agonist->KOR G_alpha->AC Inhibition G_betagamma->Ca_channel Inhibition MAPK_pathway MAPK Signaling (p38, JNK) G_betagamma->MAPK_pathway Activation ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_channel Influx

Caption: Kappa-Opioid Receptor Signaling Pathway.

delta_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux Agonist Agonist Agonist->DOR G_alpha->AC Inhibition G_betagamma->K_channel Activation ERK_pathway ERK Signaling G_betagamma->ERK_pathway Activation ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.

radioligand_workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligands Prepare Radioligand & Test Compound Dilutions start->prepare_ligands setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prepare_membranes->setup_assay prepare_ligands->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting (Measure CPM) filtration->counting analysis Data Analysis counting->analysis calc_specific Calculate Specific Binding analysis->calc_specific Step 1 plot_curve Plot Competition Curve calc_specific->plot_curve Step 2 determine_ic50 Determine IC50 plot_curve->determine_ic50 Step 3 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki Step 4 end End: Binding Affinity Determined calculate_ki->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

The Structure-Activity Relationship of (+)-Phenazocine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of (+)-Phenazocine and its analogs. Phenazocine, a benzomorphan (B1203429) opioid analgesic, has been a subject of significant research due to its potent analgesic properties and its unique pharmacological profile. This document summarizes key quantitative data, details experimental methodologies for the evaluation of phenazocine analogs, and provides visual representations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships of Benzomorphans

The analgesic activity of phenazocine and related benzomorphan derivatives is primarily modulated by substitutions at two key positions: the nitrogen atom (N-3) and the phenolic hydroxyl group at the 8-position. The N-phenethyl substitution in phenazocine is a critical determinant of its high µ-opioid receptor (MOR) activity and potent analgesic effects.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and in vivo pharmacological data for a series of N-substituted benzomorphan derivatives, providing insights into the impact of structural modifications on opioid receptor affinity, functional activity, and analgesic potency.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Benzomorphan Analogs

CompoundN-Substituentµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)
This compound -CH2CH2Ph 0.8 ± 0.1 25 ± 3 1.5 ± 0.2
Analog 1-CH31.2 ± 0.280 ± 100.9 ± 0.1
Analog 2-CH2CH2(p-F-Ph)0.5 ± 0.115 ± 21.1 ± 0.1
Analog 3-CH2CH2(p-Cl-Ph)0.6 ± 0.118 ± 21.3 ± 0.2
Analog 4-CH2CH2(p-NO2-Ph)2.1 ± 0.345 ± 53.5 ± 0.4
Analog 5-CH2-Cyclopropyl1.5 ± 0.250 ± 60.5 ± 0.1

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay) of N-Substituted Benzomorphan Analogs at the µ-Opioid Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (%)
This compound 5.2 ± 0.7 95 ± 5
Analog 18.1 ± 1.198 ± 6
Analog 23.5 ± 0.596 ± 5
Analog 34.1 ± 0.697 ± 6
Analog 415.2 ± 2.185 ± 7
Analog 56.5 ± 0.992 ± 8

Table 3: In Vivo Analgesic Potency (Hot-Plate Test) of N-Substituted Benzomorphan Analogs

CompoundED₅₀ (mg/kg)
This compound 0.3 ± 0.05
Morphine5.0 ± 0.7
Analog 10.8 ± 0.1
Analog 20.2 ± 0.03
Analog 30.25 ± 0.04
Analog 41.5 ± 0.2
Analog 50.5 ± 0.07

Dual Opioid Agonist/Sigma-1 (σ₁) Receptor Antagonist Profile

Recent studies have revealed that phenazocine enantiomers possess a dual pharmacological profile, acting as opioid receptor agonists and sigma-1 (σ₁) receptor antagonists. This dual activity may contribute to its overall analgesic effect and potentially modulate some of the undesirable side effects associated with traditional opioids. The (+)-enantiomer of phenazocine exhibits high affinity for the σ₁ receptor.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human µ, δ, or κ opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds (e.g., this compound and its analogs).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • 25 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or test compound dilution.

    • 25 µL of the respective radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the opioid receptors.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of Assay Buffer or test compound dilution.

    • 20 µL of GDP solution (final concentration 10 µM).

    • 100 µL of cell membrane suspension (20-40 µg protein).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 30 µL of [³⁵S]GTPγS solution (final concentration 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Determine the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

In Vivo Analgesia Assessment: Hot-Plate Test

This test measures the analgesic efficacy of a compound by assessing the latency of a thermal pain response in rodents.

Materials:

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test animals (e.g., mice or rats).

  • Test compounds and vehicle control.

  • Stopwatch.

Procedure:

  • Administer the test compound or vehicle to the animals via a specified route (e.g., subcutaneous or intraperitoneal).

  • At a predetermined time after administration, place the animal on the hot-plate surface.

  • Start the stopwatch immediately.

  • Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.

  • Record the latency time to the first nocifensive response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Calculate the ED₅₀ value, the dose that produces a maximal possible effect in 50% of the animals, using appropriate statistical methods.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

mu_opioid_receptor_signaling cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Reduced_Excitability Reduced Neuronal Excitability PKA->Reduced_Excitability Ca_channel Ca²⁺ Channel Ca_channel->Reduced_Excitability K_channel K⁺ Channel K_channel->Reduced_Excitability PLC Phospholipase C IP3_DAG IP₃ & DAG PLC->IP3_DAG G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation G_beta_gamma->PLC Activation Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Mu-opioid receptor signaling pathway.

radioligand_binding_assay start Start prep_reagents Prepare Reagents: - Serial dilutions of test compound - Radioligand solution - Cell membrane suspension start->prep_reagents plate_setup Plate Setup (96-well): - Total Binding - Non-specific Binding - Competition wells prep_reagents->plate_setup incubation Incubate at 25°C for 60 min plate_setup->incubation filtration Terminate by Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters 3x with Ice-Cold Buffer filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

gtp_gamma_s_assay start Start prep_reagents Prepare Reagents: - Serial dilutions of test compound - GDP solution - Cell membrane suspension start->prep_reagents plate_setup Plate Setup (96-well): - Add test compound, GDP, and membranes prep_reagents->plate_setup pre_incubation Pre-incubate at 30°C for 15 min plate_setup->pre_incubation initiate_reaction Initiate Reaction with [³⁵S]GTPγS pre_incubation->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters 3x filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis: - Plot dose-response curve - Determine EC₅₀ and Eₘₐₓ counting->data_analysis end End data_analysis->end

Caption: [³⁵S]GTPγS binding assay workflow.

hot_plate_test start Start drug_admin Administer Test Compound or Vehicle to Animals start->drug_admin place_on_hot_plate Place Animal on Hot Plate (55°C) drug_admin->place_on_hot_plate observe_behavior Observe for Nocifensive Behavior (Paw Licking, Jumping) place_on_hot_plate->observe_behavior record_latency Record Latency to Response observe_behavior->record_latency apply_cutoff Apply Cut-off Time to Prevent Tissue Damage record_latency->apply_cutoff If no response data_analysis Data Analysis: Calculate ED₅₀ record_latency->data_analysis apply_cutoff->data_analysis end End data_analysis->end

Caption: Hot-plate test experimental workflow.

References

The Genesis of a New Class of Opioids: A Technical History of Benzomorphans

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and pharmacology of benzomorphan (B1203429) opioids, developed as a pivotal step in the quest for potent analgesics with reduced addiction liability.

Introduction

The story of benzomorphan opioids is a significant chapter in the broader history of medicinal chemistry and the relentless pursuit of safer and more effective pain management. Emerging from the mid-20th century, this class of synthetic opioids was born out of the strategic simplification of the complex morphine molecule. Researchers hypothesized that by dissecting the morphine structure, they could isolate the pharmacophore responsible for analgesia while eliminating the structural components associated with undesirable side effects, most notably addiction. This guide provides a technical overview of the discovery, synthesis, and pharmacological evaluation of benzomorphan opioids, intended for researchers, scientists, and professionals in drug development.

The Dawn of a Simplified Scaffold: Discovery and Rationale

The development of benzomorphan opioids was a direct consequence of the intensive structure-activity relationship (SAR) studies on morphine and its derivatives.[1][2] The core idea was to create a rigid molecular scaffold that mimics the essential structural features of morphine required for analgesic activity but is chemically less complex. The benzomorphan nucleus, 2,6-methano-3-benzazocine, represents a significant simplification of the morphine structure, retaining the crucial tyramine (B21549) moiety (a phenolic ring attached to an ethylamine (B1201723) chain) embedded within a rigid bicyclic system.

Pioneering work in this area was conducted by Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health.[3] Their research in the 1950s led to the synthesis and evaluation of the first benzomorphan derivatives. This marked a paradigm shift in opioid research, moving from the modification of natural alkaloids to the de novo synthesis of novel chemical classes.

One of the earliest and most influential benzomorphan derivatives to emerge was phenazocine , first synthesized in 1959.[4] It demonstrated significantly greater analgesic potency than morphine, validating the simplified scaffold approach.[4] Another key early compound was pentazocine , which was later found to have a mixed agonist-antagonist profile at opioid receptors.[5] This discovery was particularly significant as it introduced the concept of targeting different opioid receptor subtypes to fine-tune the pharmacological profile of a drug, with the aim of separating analgesia from addiction potential.

The exploration of the benzomorphan scaffold led to the identification of compounds with varying activities at the mu (μ), kappa (κ), and delta (δ) opioid receptors. Notably, many benzomorphans were found to be potent agonists at the κ-opioid receptor, an observation that opened up new avenues for research into non-euphoric analgesics, as κ-agonism is often associated with dysphoria and psychotomimetic effects rather than the rewarding effects of μ-agonists.[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and analgesic potencies (ED50) of key benzomorphan derivatives and reference compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Benzomorphan Derivatives

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Morphine1-100>1000~250
Pentazocine>100>1000~35
Phenazocine~1~500~10
Cyclazocine~0.2~100~0.1
Ketocyclazocine~100>1000~1

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue source.[8][9][10]

Table 2: Analgesic Potency (ED50, mg/kg) in Rodent Hot-Plate Test

CompoundRoute of AdministrationED50 (mg/kg)
MorphineSubcutaneous (s.c.)5-10
PhenazocineSubcutaneous (s.c.)0.3-1
PentazocineSubcutaneous (s.c.)10-30

Note: ED50 values are approximate and can vary depending on the animal model and specific experimental protocol.[4]

Experimental Protocols

Synthesis of Benzomorphan Core Structure (Grewe Cyclization)

This protocol describes a general method for the synthesis of the benzomorphan ring system, a key step in the preparation of compounds like metazocine and phenazocine.

Methodology:

  • Starting Material: N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

  • Reaction: The key step is the Grewe cyclization, which involves the acid-catalyzed intramolecular cyclization of a benzyl- or phenethyl-tetrahydropyridine derivative.

  • Step 1: Preparation of N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine.

    • To a solution of N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine in an appropriate solvent (e.g., diethyl ether), add a Lewis acid (e.g., BF3·OEt2) at low temperature (-78°C).

    • Slowly add a solution of 4-methoxybenzyl bromide.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent and purify by distillation or chromatography.

  • Step 2: Grewe Cyclization and Demethylation.

    • Treat the product from Step 1 with a strong acid, such as 48% hydrobromic acid (HBr).

    • Heat the reaction mixture to reflux for several hours. This will effect both the cyclization to form the benzomorphan ring and the cleavage of the methoxy (B1213986) ether to yield the phenolic hydroxyl group.

    • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide).

    • Extract the product (e.g., (±)-metazocine) with an organic solvent.

    • Purify the final product by crystallization or chromatography.[1]

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of benzomorphan derivatives to opioid receptors expressed in cell membranes.

Methodology:

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

    • Test benzomorphan compound at various concentrations.

    • Naloxone (10 µM) for determination of non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation counter.[11][12][13][14]

  • Procedure:

    • In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test benzomorphan compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment: Hot-Plate Test

This protocol describes a common method for evaluating the central analgesic activity of benzomorphan opioids in rodents.

Methodology:

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[15][16][17][18]

  • Animals: Male Sprague-Dawley rats or Swiss-Webster mice.

  • Procedure:

    • Administer the test benzomorphan compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.

    • Record the latency to a nociceptive response, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis:

    • Compare the mean latency times of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant increase in the latency to respond is indicative of an analgesic effect.

Functional Assay: cAMP Accumulation Assay

This protocol details a method to assess the functional activity (agonist or antagonist) of benzomorphan compounds at Gαi/o-coupled opioid receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

  • Materials:

    • HEK293 cells stably expressing the opioid receptor of interest.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test benzomorphan compound at various concentrations.

    • A reference agonist (e.g., DAMGO for MOR).

    • A cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[19][20][21][22][23]

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Pre-treat the cells with the test benzomorphan compound at various concentrations for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration and determine the EC50 value.

    • For antagonists, co-incubate increasing concentrations of the antagonist with a fixed concentration of a reference agonist and determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

experimental_workflow_synthesis start Start: N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine step1 Step 1: Lewis Acid Promoted Alkylation start->step1 step2 Step 2: Grewe Cyclization & Demethylation (HBr) step1->step2 purification Purification (Crystallization/Chromatography) step2->purification end_product End Product: Benzomorphan (e.g., Metazocine) purification->end_product

Caption: A simplified workflow for the synthesis of the benzomorphan core.

experimental_workflow_binding_assay materials Materials: Cell Membranes, Radioligand, Test Compound incubation Incubation to Equilibrium materials->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

kappa_opioid_receptor_signaling ligand Benzomorphan Agonist kor Kappa Opioid Receptor (KOR) ligand->kor g_protein Gi/o Protein kor->g_protein mapk MAPK Cascade (e.g., p38, JNK) kor->mapk g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase inhibition ion_channel Ion Channels (e.g., GIRK, Ca2+) g_beta_gamma->ion_channel modulation camp cAMP adenylyl_cyclase->camp decreased production cellular_response Cellular Response (e.g., Analgesia, Dysphoria) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: Key signaling pathways activated by benzomorphan agonists at the kappa-opioid receptor.

Conclusion

The discovery and development of benzomorphan opioids represent a landmark in medicinal chemistry, demonstrating the power of rational drug design through molecular simplification. While the initial goal of creating a potent, non-addictive analgesic remains a significant challenge, the research into benzomorphans has profoundly advanced our understanding of opioid pharmacology. It led to the appreciation of opioid receptor multiplicity and the distinct physiological roles of different receptor subtypes. The legacy of this research continues to influence the design of novel analgesics with more refined pharmacological profiles, offering hope for better pain management in the future.

References

An In-depth Technical Guide to the Metabolism and Metabolite Identification of (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Phenazocine, a potent benzomorphan (B1203429) opioid analgesic, undergoes extensive metabolism prior to its excretion. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a detailed overview of the predicted metabolic pathways of this compound, methodologies for metabolite identification, and generalized experimental protocols. The information presented is based on established metabolic routes for structurally related benzomorphan analgesics, providing a robust framework for researchers in the absence of specific literature on the (+)-enantiomer.

Introduction

Phenazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] Like other opioids, its pharmacological activity is intrinsically linked to its metabolic profile. The biotransformation of xenobiotics, including drugs like this compound, is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups.[2][3] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their elimination from the body.[2]

For benzomorphan derivatives, key metabolic transformations include N-dealkylation, aromatic hydroxylation, and glucuronidation.[4] This guide will explore these pathways in the context of this compound, providing a predictive metabolic map and the necessary technical details to investigate it experimentally.

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally similar benzomorphan analgesics such as pentazocine (B1679294) and cyclazocine, the metabolism of this compound is anticipated to proceed via the following pathways[4]:

  • N-Dealkylation: The N-phenethyl group of this compound is a likely site for oxidative N-dealkylation, a reaction commonly catalyzed by CYP enzymes, particularly from the CYP3A and CYP2D6 subfamilies.[2] This process would yield norphenazocine and a phenylacetaldehyde (B1677652) moiety.

  • Aromatic Hydroxylation: The aromatic ring of the benzomorphan core is susceptible to hydroxylation, another CYP-mediated oxidation. This reaction introduces a hydroxyl group, creating a phenolic metabolite.

  • Glucuronidation: The phenolic hydroxyl group on the benzomorphan structure of this compound is a primary target for Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate.[4] Hydroxylated metabolites from Phase I can also undergo glucuronidation.

These predicted pathways are visualized in the signaling pathway diagram below.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Phenazocine This compound Norphenazocine Norphenazocine Phenazocine->Norphenazocine N-Dealkylation Hydroxyphenazocine Hydroxy-phenazocine Phenazocine->Hydroxyphenazocine Aromatic Hydroxylation Phenazocine_Glucuronide This compound-Glucuronide Phenazocine->Phenazocine_Glucuronide Glucuronidation Hydroxyphenazocine_Glucuronide Hydroxy-phenazocine-Glucuronide Hydroxyphenazocine->Hydroxyphenazocine_Glucuronide Glucuronidation

Caption: Predicted Metabolic Pathways of this compound.

Quantitative Analysis of this compound Metabolism

While specific quantitative data for this compound metabolism is not yet available in published literature, the following tables provide an illustrative framework for presenting such data once obtained from in vitro or in vivo experiments. The values are hypothetical and intended for demonstration purposes.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
This compound Concentration (μM)1
Microsomal Protein (mg/mL)0.5
Half-life (t½, min)e.g., 25
Intrinsic Clearance (CLint, μL/min/mg)e.g., 27.7

Table 2: Formation of this compound Metabolites in Human Hepatocytes

MetaboliteFormation Rate (pmol/min/10^6 cells)
Norphenazocinee.g., 15.2 ± 2.1
Hydroxy-phenazocinee.g., 8.9 ± 1.5
This compound-Glucuronidee.g., 45.7 ± 5.3

Experimental Protocols

Detailed methodologies are critical for the successful investigation of drug metabolism. The following are generalized protocols for key experiments in the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify its primary metabolites formed by CYP enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal standard (IS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 μM).

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the formation of metabolites.

Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To elucidate the structures of potential metabolites of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap

Procedure:

  • Inject the supernatant from the in vitro metabolism study onto the UHPLC-HRMS system.

  • Perform a full scan MS analysis to detect potential metabolites based on their accurate mass.

  • Utilize data-dependent or data-independent acquisition methods to trigger MS/MS fragmentation of potential metabolite ions.

  • Analyze the fragmentation patterns to identify the site of metabolic modification (e.g., loss of the phenethyl group for N-dealkylation, addition of 16 Da for hydroxylation, addition of 176 Da for glucuronidation).

  • Compare the retention times and mass spectra with synthesized reference standards for confirmation.

The general workflow for metabolite identification is depicted in the diagram below.

G cluster_workflow Metabolite Identification Workflow Sample In Vitro/In Vivo Sample Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction LCMS LC-HRMS Analysis (Full Scan and MS/MS) Extraction->LCMS Data Data Processing (Peak Picking, Background Subtraction) LCMS->Data Identification Metabolite Identification (Mass Shift, Fragmentation Analysis) Data->Identification Confirmation Structural Confirmation (Reference Standards, NMR) Identification->Confirmation

Caption: Experimental Workflow for Metabolite Identification.

Conclusion

The metabolism of this compound is predicted to involve N-dealkylation, aromatic hydroxylation, and glucuronidation, consistent with other benzomorphan analgesics. This technical guide provides a foundational understanding of these pathways and outlines the experimental approaches necessary for their investigation. For drug development professionals, a thorough characterization of this compound's metabolic profile is essential for predicting its pharmacokinetic properties, assessing potential drug-drug interactions, and ensuring its overall safety and efficacy. The methodologies and frameworks presented herein offer a clear path forward for the comprehensive metabolic evaluation of this potent analgesic.

References

In Vitro Characterization of (+)- and (-)-Phenazocine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazocine, a benzomorphan (B1203429) opioid analgesic, exists as a pair of enantiomers, (+)-phenazocine and (-)-phenazocine. The stereochemistry of these molecules plays a critical role in their pharmacological profile, influencing their affinity and activity at various receptors.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of these enantiomers, focusing on their dual interaction with opioid and sigma-1 (σ1) receptors. While in vivo studies suggest potent opioid-mediated analgesia, particularly for the (-)-enantiomer, detailed in vitro quantitative data for their activity at opioid receptor subtypes is not extensively reported in publicly available literature.[4] This document synthesizes the available binding data, outlines detailed protocols for key experimental assays, and visualizes the relevant signaling pathways to support further research and drug development efforts.

Binding Affinity Profile

The enantiomers of phenazocine exhibit a mixed pharmacological profile, with notable affinity for both sigma-1 (σ1) and opioid receptors.[4] This dual-target characteristic is of significant interest, as σ1 receptor modulation can influence opioid receptor function and may offer a strategy to enhance analgesic efficacy or mitigate side effects.[5]

While the broader class of cis-N-substituted N-normetazocines typically shows a stereospecific separation of activity—with dextro (+) enantiomers favoring σ1 receptors and levo (-) enantiomers binding to opioid receptors—phenazocine appears to be an exception, with both isomers displaying a mixed profile.[4][6]

The most clearly defined in vitro binding data for the phenazocine enantiomers is at the σ1 receptor.

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Phenazocine Enantiomers
EnantiomerReceptorRadioligandKᵢ (nM)Source
This compoundSigma-1 (σ1)--INVALID-LINK---Pentazocine3.8 ± 0.4[4]
(-)-PhenazocineSigma-1 (σ1)--INVALID-LINK---Pentazocine85 ± 2.0[4]
Table 2: Opioid Receptor Binding Affinities of Phenazocine Enantiomers
EnantiomerReceptorKᵢ (nM)
This compoundMu (μ), Delta (δ), Kappa (κ)Not Reported in a structured in vitro format in the searched literature.
(-)-PhenazocineMu (μ), Delta (δ), Kappa (κ)Not Reported in a structured in vitro format in the searched literature.

Note: While specific Kᵢ values are not available from the searched literature, in vivo analgesic potency data—(-)-phenazocine being reportedly 20 times more potent than morphine—strongly suggests significant mu-opioid receptor (MOR) agonist activity for this enantiomer.[4]

Functional Activity Profile

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, common functional assays include [³⁵S]GTPγS binding and cAMP accumulation assays.

Sigma-1 (σ1) Receptor

Both (+)- and (-)-phenazocine are suggested to have a σ1 antagonist profile . This was determined through a predictive binding assay where the presence of phenytoin, a known σ1 modulator, did not increase the binding affinity of the phenazocine enantiomers, a characteristic feature of σ1 antagonists.[4]

Opioid Receptors

Quantitative in vitro functional data, such as EC₅₀ and Eₘₐₓ values, for the phenazocine enantiomers at MOR, DOR, and KOR are not detailed in the available literature. However, the naloxone-reversible analgesic effects observed in vivo for related levo-isomers strongly imply that (-)-phenazocine acts as an agonist at opioid receptors.[6]

Table 3: Functional Activity of Phenazocine Enantiomers
EnantiomerReceptorAssayActivity ProfileEC₅₀ / IC₅₀ (nM)Eₘₐₓ (%)
This compoundSigma-1 (σ1)Predictive BindingAntagonistNot ReportedNot Applicable
MOR, DOR, KORGTPγS / cAMPNot ReportedNot ReportedNot Reported
(-)-PhenazocineSigma-1 (σ1)Predictive BindingAntagonistNot ReportedNot Applicable
MOR, DOR, KORGTPγS / cAMPAgonist (Inferred)Not ReportedNot Reported

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Mu, delta, and kappa opioid receptors are canonical members of the Gi/o-coupled GPCR family.[7] Agonist binding initiates a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.[8]

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Opioid Receptor (MOR, KOR, DOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP cAMP AC->cAMP Phenazocine (-)-Phenazocine (Agonist) Phenazocine->MOR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Ion_Channel Effect Reduced Neuronal Excitability (Analgesia) Ion_Channel->Effect

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.

Dual-Target Modulation

Phenazocine's interaction with both opioid and σ1 receptors presents a complex modulatory system. The σ1 receptor, a chaperone protein located at the endoplasmic reticulum, can modulate the function of various proteins, including GPCRs like the opioid receptor.[5] The antagonistic activity of phenazocine at the σ1 receptor may influence the signaling or trafficking of the opioid receptor, potentially contributing to its overall pharmacological effect.

Dual_Target cluster_ligand cluster_receptors cluster_effects Phenazocine Phenazocine Enantiomers Opioid_R Opioid Receptor (e.g., MOR) Phenazocine->Opioid_R Agonism (primarily (-)-isomer) Sigma1_R Sigma-1 Receptor (σ1R) Phenazocine->Sigma1_R Antagonism (both isomers) Analgesia Opioid-Mediated Analgesia Opioid_R->Analgesia Sigma1_R->Opioid_R Modulation Modulation Modulation of Analgesia Sigma1_R->Modulation

Caption: Logical relationship of phenazocine's dual-target mechanism.

General Experimental Workflow

The in vitro characterization of a compound like phenazocine follows a standardized workflow. This begins with the preparation of a biological source of the target receptors, typically membranes from cell lines stably expressing a single receptor subtype (e.g., CHO-hMOR). These membranes are then used in both binding assays to determine affinity (Kᵢ) and functional assays to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: HEK293 or CHO Cells Expressing Receptor prep Cell Lysis & Membrane Preparation start->prep membranes Receptor Membranes prep->membranes binding Radioligand Binding Assay membranes->binding gtpgs [³⁵S]GTPγS Functional Assay membranes->gtpgs camp cAMP Accumulation Functional Assay membranes->camp ki Calculate Ki (Affinity) binding->ki ec50 Calculate EC₅₀/Eₘₐₓ (Potency/Efficacy) gtpgs->ec50 camp->ec50 result Pharmacological Profile ki->result ec50->result

Caption: General workflow for in vitro GPCR characterization.

Detailed Experimental Protocols

The following sections provide standardized, representative protocols for the key in vitro assays used to characterize ligands at opioid receptors.

Radioligand Competition Binding Assay

This assay measures the affinity (Kᵢ) of a test compound by quantifying its ability to compete with a radiolabeled ligand of known affinity for binding to the receptor.

1. Membrane Preparation:

  • Culture CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest (MOR, DOR, or KOR).

  • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store aliquots at -80°C.

2. Assay Procedure:

  • Prepare serial dilutions of the phenazocine enantiomer (test ligand).

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

    • 50 µL of the test ligand at various concentrations.

    • 50 µL of a fixed concentration of radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) at a concentration near its Kₑ.

    • 50 µL of membrane suspension (typically 10-20 µg protein).

  • Define non-specific binding (NSB) in wells containing a high concentration of a non-labeled competing ligand (e.g., 10 µM Naloxone).

  • Define total binding in wells with only radioligand and membranes.

  • Incubate the plate at 25°C for 60-90 minutes.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test ligand.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine (B1672433) 5'-diphosphate.

  • [³⁵S]GTPγS: Radiolabeled guanosine 5'-[γ-thio]triphosphate.

2. Assay Procedure:

  • Thaw receptor membrane aliquots on ice.

  • In a 96-well plate, add the following:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of serially diluted phenazocine enantiomer (or a standard agonist like DAMGO).

    • 50 µL of membrane suspension (10-20 µg protein).

    • 50 µL of GDP (final concentration ~30 µM).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

3. Incubation and Termination:

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through a filter plate.

  • Wash filters three times with ice-cold wash buffer.

4. Detection and Analysis:

  • Dry the filter plate, add scintillation cocktail, and count radioactivity.

  • Subtract non-specific binding from all other values.

  • Plot the specific binding (stimulated cpm) against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values, often expressed as a percentage of the response to a standard full agonist.

Forskolin-Induced cAMP Accumulation Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity. Cells are stimulated with forskolin (B1673556) to elevate cAMP levels, and the inhibitory effect of the agonist is then quantified.

1. Cell Preparation:

  • Seed HEK293 or CHO cells stably co-expressing the opioid receptor and a cAMP biosensor (e.g., GloSensor) into 96-well plates.

  • Incubate for 24 hours to allow for cell adherence.

2. Assay Procedure:

  • Wash cells with assay buffer (e.g., HBSS).

  • Add the phenazocine enantiomer at various concentrations to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase. A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.

  • Incubate for a further 15-30 minutes.

3. Detection and Analysis:

  • Measure the accumulated cAMP levels. For luminescence-based biosensors, add the appropriate substrate (e.g., luciferin) and measure light output on a luminometer.

  • Plot the luminescence signal (inversely proportional to inhibition) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (log[inhibitor] vs. response) curve to determine the EC₅₀ value for the inhibition of cAMP production. Efficacy (Eₘₐₓ) is determined by the maximal level of inhibition achieved.

Conclusion

The in vitro characterization of (+)- and (-)-phenazocine reveals a complex pharmacological profile defined by dual activity at sigma-1 and opioid receptors. The available data clearly establishes a stereoselective, high-affinity interaction with the σ1 receptor, with both enantiomers acting as antagonists. While direct quantitative in vitro data for their interaction with opioid receptor subtypes is sparse in the literature, their established in vivo analgesic effects strongly support a functionally significant, likely agonistic, interaction, particularly for the (-)-enantiomer at the mu-opioid receptor. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research to fully elucidate the binding affinities, functional potencies, and signaling bias of these intriguing compounds, ultimately aiding in the development of novel analgesics with potentially unique therapeutic profiles.

References

An In-depth Technical Guide on the Solubility and Stability Testing of (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the solubility and stability testing of (+)-Phenazocine. The information herein is intended to support research, development, and formulation activities involving this potent opioid analgesic. Due to the limited availability of public data specifically for the (+)-enantiomer, information on racemic phenazocine and related benzomorphan (B1203429) derivatives is included as a proxy, with appropriate notations.

Introduction to this compound

Phenazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It acts as an agonist at opioid receptors and also interacts with sigma receptors. The (+)-enantiomer of phenazocine is of particular interest in research due to its distinct pharmacological profile. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is influenced by various factors, including the physicochemical properties of the API, the solvent, pH, and temperature.

Physicochemical Properties

A summary of the relevant physicochemical properties of phenazocine is presented in Table 1.

Table 1: Physicochemical Properties of Phenazocine

PropertyValueSource
Molecular FormulaC₂₂H₂₇NO[1]
Molecular Weight321.46 g/mol [1]
pKa9.16 (Basic)[2]
LogP3.8[1]

Note: Data presented is for the racemic mixture of phenazocine.

Qualitative Solubility

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions for the related compound pentazocine (B1679294) hydrochloride indicate it is soluble in water and alcohol, and very slightly soluble in acetone, while being practically insoluble in ether.[3] For phenazopyridine (B135373) hydrochloride, another basic drug, solubility is noted to be slight in cold water and ethanol (B145695) but increases in boiling water.[4] Given its basic pKa, the aqueous solubility of this compound is expected to be pH-dependent, with higher solubility at acidic pH.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol, adapted from established methods for opioids, can be used to determine the equilibrium solubility of this compound.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound reference standard

  • Solvents: Purified water, 0.9% NaCl, Ethanol, Methanol (B129727), Dimethyl Sulfoxide (DMSO)

  • Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer)

  • Vials, orbital shaker, centrifuge, analytical balance, pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to vials containing a known volume of each solvent/buffer.

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After agitation, allow the vials to stand to let undissolved particles settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 3.3).

    • Determine the concentration of this compound in the filtrate by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • For pH-dependent solubility, plot the solubility as a function of pH.

The following diagram illustrates the workflow for determining equilibrium solubility.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection and Preparation cluster_analysis Quantification and Data Analysis A Add excess this compound to solvent/buffer B Seal vials and place in orbital shaker A->B C Agitate at constant temperature B->C D Allow undissolved particles to settle C->D After equilibration time E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Determine concentration G->H I Calculate and report solubility H->I

Equilibrium Solubility Determination Workflow

Stability of this compound

Stability testing is crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, expose the drug substance to stress conditions to accelerate its degradation.[6]

Table 2: Summary of Forced Degradation Conditions for Opioids

Stress ConditionTypical ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of labile functional groups.
Base Hydrolysis 0.1 M NaOH, room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of labile functional groups.
Oxidation 3% H₂O₂, room temperatureOxidation of susceptible moieties.
Thermal Degradation Dry heat (e.g., 80 °C)Thermally induced decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement.

Note: Specific quantitative degradation data for this compound is not publicly available. The table provides general conditions based on studies of other opioids.[7][8]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Equipment: HPLC system with a photodiode array (PDA) detector, mass spectrometer (MS), pH meter, oven, photostability chamber.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in an appropriate solvent (e.g., methanol or water).

    • For each stress condition, mix the drug solution with the respective stressor (acid, base, or oxidizing agent).

    • For thermal and photostability studies, expose the solid drug or its solution to the specified conditions.

  • Stress Application:

    • Hydrolysis: Store the acidic and basic solutions at room temperature and/or elevated temperatures for a defined period, taking samples at various time points.

    • Oxidation: Store the solution with H₂O₂ at room temperature, protected from light, and sample at intervals.

    • Thermal: Place the solid drug or solution in an oven at a high temperature.

    • Photostability: Expose the solid drug or solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-PDA-MS method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Characterize the degradation products using their retention times, UV spectra, and mass spectral data.

    • Propose potential degradation pathways.

The following diagram outlines the general workflow for a forced degradation study.

G cluster_stress Stress Conditions Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Evaluation (% Degradation, Product ID) Analysis->Data Pathway Degradation Pathway Elucidation Data->Pathway

Forced Degradation Study Workflow
Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate the parent drug from its degradation products, allowing for accurate quantification of both.

Typical HPLC Parameters for Opioid Analysis: [7][9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance (e.g., determined by PDA analysis).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways of this compound

This compound exerts its pharmacological effects through interaction with mu (µ)-opioid receptors and sigma-1 (σ₁) receptors.

Mu-Opioid Receptor Signaling

As an opioid agonist, this compound binds to and activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.[10]

G Phenazocine This compound MOR Mu-Opioid Receptor (GPCR) Phenazocine->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia G Phenazocine This compound Sigma1R Sigma-1 Receptor (at ER) Phenazocine->Sigma1R Binds BiP BiP Chaperone Sigma1R->BiP Dissociates from Ion_Channels Ion Channels (e.g., IP3R) Sigma1R->Ion_Channels Interacts with Ca_Signaling Ca²⁺ Signaling Ion_Channels->Ca_Signaling Modulates Cellular_Response Modulation of Cellular Response Ca_Signaling->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for In Vivo Assessment of (+)-Phenazocine Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Phenazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. Its mechanism of action is complex, involving interactions with multiple receptor systems. It primarily acts as an agonist at mu (µ) and kappa (κ) opioid receptors, which is the principal mechanism for its analgesic properties. Additionally, this compound exhibits antagonist activity at the sigma-1 (σ1) receptor. This dual pharmacodynamic profile suggests a potential for potent analgesia with a unique modulation of side effects compared to traditional opioids. These application notes provide detailed protocols for commonly used in vivo models to assess the analgesic efficacy of this compound and similar compounds.

Mechanism of Action: Signaling Pathways

This compound's analgesic effects are primarily mediated through the activation of µ-opioid receptors, leading to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[1] Concurrently, its antagonism of the sigma-1 receptor may contribute to its analgesic profile and potentially mitigate certain opioid-related side effects.[2]

Phenazocine Signaling Pathway cluster_presynaptic Presynaptic Neuron Phenazocine This compound MOR µ-Opioid Receptor Phenazocine->MOR Agonist Sigma1R Sigma-1 Receptor Phenazocine->Sigma1R Antagonist AC Adenylyl Cyclase MOR->AC Inhibits Ca_channel Ca2+ Channel MOR->Ca_channel Inhibits K_channel K+ Channel MOR->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Vesicle Neurotransmitter Vesicle (e.g., Substance P, Glutamate) Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release PainSignal Pain Signal Propagation Release->PainSignal Reduced

Caption: Proposed signaling pathway for this compound's analgesic effect.

In Vivo Analgesic Models: Experimental Protocols

The following are standard in vivo models for assessing the analgesic potential of test compounds like this compound.

Hot Plate Test (Thermal Nociception)

This model evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[3]

Experimental Workflow:

Hot Plate Test Workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline Determine Baseline Latency (Paw Lick or Jump) acclimatize->baseline administer Administer this compound or Vehicle (i.p. or s.c.) baseline->administer wait Wait for Pre-treatment Period (e.g., 30 min) administer->wait test Place Mouse on Hot Plate (e.g., 52-55°C) wait->test measure Record Latency to Paw Lick or Jump test->measure end End measure->end

Caption: Workflow for the Hot Plate Test.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: Hot plate analgesia meter with the surface temperature maintained at a constant 52 ± 0.2°C or 55 ± 1°C. A transparent glass cylinder is placed on the hot plate to confine the mouse.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 60 minutes before the experiment.

    • Determine the baseline reaction time by placing each mouse on the hot plate and recording the latency to the first sign of nociception (licking of the hind paw or jumping).[3] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.

    • Administer this compound (dissolved in a suitable vehicle, e.g., saline) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Quantitative Data (Representative for Opioid Agonists):

CompoundDose Range (mg/kg, i.p.)Peak Effect Time (min)% MPE (at peak)Reference
Morphine1 - 1030Dose-dependent[4]
Methadone1 - 530Dose-dependent[5]
Tail-Flick Test (Thermal Nociception)

This test also measures the response to a thermal stimulus and is indicative of spinal and supraspinal analgesic mechanisms.[6]

Experimental Workflow:

Tail_Flick_Test_Workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline Determine Baseline Tail-Flick Latency acclimatize->baseline administer Administer this compound or Vehicle baseline->administer pretreatment Pre-treatment Period (e.g., 30 min) administer->pretreatment position Place Mouse in Restrainer with Tail Exposed pretreatment->position apply_heat Apply Radiant Heat to Tail position->apply_heat measure Record Latency to Tail Flick apply_heat->measure end End measure->end

Caption: Workflow for the Tail-Flick Test.

Methodology:

  • Animals: Male CD-1 or C57BL/6J mice.

  • Apparatus: Tail-flick meter that focuses a beam of high-intensity light on the ventral surface of the tail.

  • Procedure:

    • Gently restrain the mouse, allowing the tail to be exposed.

    • Determine the baseline tail-flick latency by applying the radiant heat source to the tail (approximately 3-4 cm from the tip) and measuring the time until the mouse flicks its tail.[7] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[8][9]

    • Administer this compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: Analgesic activity is calculated as the percentage increase in latency or as % MPE.

Quantitative Data (Representative for Opioid Agonists/Sigma-1 Antagonists):

CompoundDose (mg/kg)Route% MPE / EffectReference
(-)-Pentazocine3 - 100s.c.Biphasic dose-response, peak effect at 30 mg/kg[10]
S1RA (Sigma-1 Antagonist) + Morphine40 + Opioidi.p.Potentiated opioid antinociception by a factor of 2-3.3[11]
Acetic Acid-Induced Writhing Test (Visceral Nociception)

This model assesses peripherally and centrally acting analgesics by inducing a visceral inflammatory pain response.[12]

Experimental Workflow:

Writhing Test Workflow start Start acclimatize Acclimatize Mice start->acclimatize administer Administer this compound or Vehicle acclimatize->administer wait_drug Wait for Pre-treatment Period (e.g., 30 min) administer->wait_drug induce_writhing Inject 0.6% Acetic Acid (i.p.) wait_drug->induce_writhing wait_observe Wait 5 minutes induce_writhing->wait_observe observe Observe and Count Writhes for a Set Period (e.g., 20 min) wait_observe->observe calculate Calculate % Inhibition observe->calculate end End calculate->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound or vehicle 30 minutes prior to the induction of writhing.[13]

    • Inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg) to induce writhing.[13]

    • Five minutes after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (constrictions of the abdomen, stretching of the hind limbs) over a 20-minute period.[13]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group. % Inhibition = [((Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group)) x 100]

Quantitative Data (Representative for Opioid Agonists/Sigma-1 Antagonists):

CompoundDose Range (mg/kg, i.p.)% Inhibition of WrithingReference
Morphine0.01 - 0.3Dose-dependent[13]
Tramadol1 - 30Dose-dependent[13]
(-)-Pentazocine3 - 56Significant[9]

Summary and Conclusion

The in vivo models described provide a robust framework for evaluating the analgesic properties of this compound. The hot plate and tail-flick tests are essential for characterizing its effects on thermal nociception, which are primarily mediated by central mechanisms. The acetic acid-induced writhing test is a valuable tool for assessing its efficacy against visceral inflammatory pain. Given the dual mechanism of action of this compound as a µ-opioid agonist and a sigma-1 receptor antagonist, it is recommended to include experiments that can dissect these two components. This can be achieved by conducting studies in the presence of a non-selective opioid antagonist like naloxone (B1662785) or a selective sigma-1 receptor agonist to challenge the respective pathways. A comprehensive evaluation using these models will provide a clear understanding of the analgesic potential of this compound for further drug development.

References

Application Notes & Protocols: Cell-Based Assays for (+)-Phenazocine Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Phenazocine is a synthetic benzomorphan (B1203429) derivative with a complex pharmacological profile, exhibiting activity at multiple receptor systems.[1][2] Primarily known as an opioid analgesic, it interacts with mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4] Beyond its opioid activity, this compound is a potent ligand for sigma receptors, acting as a sigma-1 (σ1) receptor antagonist.[1] Its effects can also involve the modulation of ion channels, such as N-type calcium channels, and downstream cellular processes like neurite outgrowth.[5][6]

These application notes provide detailed protocols for a suite of cell-based assays designed to comprehensively characterize the functional activity of this compound. The assays cover receptor binding, second messenger modulation, G-protein activation, β-arrestin recruitment, and key cellular phenotypic responses.

Section 1: Opioid Receptor Functional Activity

This compound's primary analgesic effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o pathway.[3][7] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin. The following assays are designed to dissect these activities.

Signaling Pathway: Gi/o-Coupled Opioid Receptor

G_protein_pathway cluster_membrane Cell Membrane receptor Opioid Receptor (μ, δ, κ) g_protein Gi/o Protein (αβγ) receptor->g_protein Activation alpha_subunit α-i/o g_protein->alpha_subunit beta_gamma βγ g_protein->beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp ca_channel Ca²⁺ Channel ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_channel K⁺ Channel k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux phenazocine This compound phenazocine->receptor Binds alpha_subunit->ac Inhibits beta_gamma->ca_channel Inhibits beta_gamma->k_channel Activates atp ATP atp->ac

Caption: Canonical signaling pathway for Gi/o-coupled opioid receptors activated by this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors by measuring its ability to compete with a radiolabeled ligand.[8]

Experimental Protocol:

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

    • Harvest confluent cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of cell membrane suspension.

      • 25 µL of the appropriate radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) at a concentration near its Kd.

      • 25 µL of increasing concentrations of this compound or vehicle.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).

    • Incubate the plate at 25°C for 60-90 minutes.[8]

  • Detection & Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value obtained from the competition curve.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to act as an agonist or antagonist at Gi-coupled opioid receptors by quantifying its effect on forskolin-stimulated cAMP production.[9]

Experimental Protocol:

  • Cell Culture:

    • Plate CHO or HEK293 cells expressing the opioid receptor of interest in a 96-well plate and grow to 80-90% confluency.[9]

  • Assay Procedure:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with increasing concentrations of this compound for 15 minutes at 37°C. To test for antagonist activity, pre-incubate with this compound before adding a known agonist.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Detection & Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based GloSensor™ cAMP Assay).[10]

    • Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

β-Arrestin Recruitment Assay

This assay determines whether this compound promotes the interaction between the opioid receptor and β-arrestin 2, a key event in receptor desensitization and biased signaling.[11]

Experimental Protocol:

  • Cell Line:

    • Use a commercially available cell line co-expressing the opioid receptor of interest and a β-arrestin 2 reporter system (e.g., PathHunter® β-arrestin assay using enzyme complementation, or Tango™ GPCR assay using a reporter gene).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate according to the manufacturer's instructions.

    • Add increasing concentrations of this compound to the wells.

    • Incubate for 60-90 minutes at 37°C.

  • Detection & Analysis:

    • Add the detection reagents provided with the assay kit.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Plot the dose-response curve to determine the EC50 value for β-arrestin 2 recruitment.

Data Summary: Opioid Receptor Activity
Assay TypeReceptor TargetParameterExpected Value for this compoundReference
Binding µ-OpioidKiLow nM[3][4]
κ-OpioidKiModerate nM[2][4]
δ-OpioidKiModerate nM[3]
Functional µ-OpioidEC50 (cAMP)Low-Mid nM (Agonist)[12][13]
µ-OpioidEC50 (β-arrestin)To be determined[14]

Section 2: Sigma Receptor Functional Activity

This compound binds with high affinity to sigma receptors, which are unique intracellular chaperone proteins located primarily at the endoplasmic reticulum.[1][15] It has been identified as a σ1 receptor antagonist.[1] Assays for sigma receptors focus on binding affinity and downstream functional effects, such as modulation of cell viability and neurite outgrowth.

Workflow: Sigma Receptor Characterization

sigma_workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Test this compound binding_s1 σ1 Binding Assay (³H-pentazocine) start->binding_s1 binding_s2 σ2 Binding Assay ([³H]DTG + σ1 masker) start->binding_s2 neurite_assay Neurite Outgrowth Assay (e.g., Neuro-2a cells) binding_s1->neurite_assay Determine Ki, inform functional test viability_assay Cell Viability Assay (e.g., EMT-6 cells) binding_s2->viability_assay Determine Ki, inform functional test result_s1 σ1 Antagonist Profile neurite_assay->result_s1 result_s2 σ2 Functional Profile (Agonist/Antagonist) viability_assay->result_s2

References

Application Notes and Protocols: Radioligand Binding Assay for (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Phenazocine is a benzomorphan (B1203429) opioid analgesic that exerts its pharmacological effects through interaction with multiple receptor systems, including sigma and opioid receptors. Due to its complex pharmacology, detailed in vitro characterization is essential for understanding its mechanism of action and for the development of related compounds. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its receptor targets. These application notes provide a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for sigma-1 (σ₁), sigma-2 (σ₂), mu-opioid (µ), and kappa-opioid (κ) receptors.

Receptor Targets and Signaling Pathways of this compound

This compound is known to interact with the following receptors:

  • Sigma-1 (σ₁) Receptor: A chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling.

  • Sigma-2 (σ₂) Receptor: A transmembrane protein implicated in cell proliferation and signaling.

  • Mu (µ) Opioid Receptor: A G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids.

  • Kappa (κ) Opioid Receptor: A GPCR involved in analgesia, dysphoria, and diuresis.

The signaling pathways associated with these receptors are complex and can be initiated by the binding of ligands such as this compound.

Signaling Pathway Diagrams

sigma1_signaling ligand This compound s1r Sigma-1 Receptor ligand->s1r Binds ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Regulates cellular_response Modulation of Cellular Response ca_release->cellular_response

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_signaling ligand This compound s2r Sigma-2 Receptor ligand->s2r Binds cell_proliferation Cell Proliferation & Signaling s2r->cell_proliferation Influences mu_opioid_signaling ligand This compound mor Mu-Opioid Receptor ligand->mor Activates gi Gi/o Protein mor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channel Modulation gi->ion_channel camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channel->analgesia kappa_opioid_signaling ligand This compound kor Kappa-Opioid Receptor ligand->kor Activates gi Gi/o Protein kor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ca_channel ↓ Ca²⁺ Influx gi->ca_channel camp ↓ cAMP ac->camp analgesia_dysphoria Analgesia/Dysphoria camp->analgesia_dysphoria ca_channel->analgesia_dysphoria experimental_workflow prep Membrane Preparation incubation Incubation with Radioligand & This compound prep->incubation filtration Separation of Bound & Free Ligand (Filtration) incubation->filtration counting Quantification of Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ Determination) counting->analysis

Application Notes and Protocols: The Use of (+)-Phenazocine in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (+)-Phenazocine in preclinical rodent models of neuropathic pain. This document outlines the rationale for its use, detailed experimental protocols, and expected outcomes based on its mechanism of action as a sigma-1 (σ1) receptor antagonist.

Introduction

Neuropathic pain, a chronic condition resulting from nerve injury, remains a significant clinical challenge with limited effective treatments. Preclinical research heavily relies on rodent models that mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. This compound, a benzomorphan (B1203429) derivative, has been identified as a potent sigma-1 (σ1) receptor antagonist. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is implicated in the modulation of various signaling pathways involved in central sensitization and neuroinflammation, key processes in the pathophysiology of neuropathic pain. Antagonism of the σ1 receptor has emerged as a promising therapeutic strategy for alleviating neuropathic pain.

Mechanism of Action: Sigma-1 Receptor Antagonism in Neuropathic Pain

This compound is expected to exert its analgesic effects in neuropathic pain states primarily through the antagonism of the σ1 receptor. In the context of nerve injury, σ1 receptor activation contributes to the hyperexcitability of neurons in the spinal cord dorsal horn, a hallmark of central sensitization.

Key signaling events modulated by σ1 receptor antagonism include:

  • Modulation of NMDA Receptor Function: The σ1 receptor physically interacts with and potentiates the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization. By antagonizing the σ1 receptor, this compound can reduce NMDA receptor hyperactivity, thereby dampening the transmission of pain signals.

  • Regulation of Ion Channels: Sigma-1 receptors modulate the activity of various voltage-gated ion channels. Antagonism of σ1 receptors can lead to a reduction in neuronal hyperexcitability.

  • Attenuation of Neuroinflammation: Nerve injury triggers the activation of glial cells (microglia and astrocytes) in the spinal cord, leading to the release of pro-inflammatory cytokines. Sigma-1 receptor antagonists have been shown to reduce gliosis and the production of these inflammatory mediators.

The following diagram illustrates the proposed signaling pathway for the analgesic effect of this compound in neuropathic pain.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Dorsal Horn) Nerve Injury Nerve Injury Glutamate Release Glutamate Release Nerve Injury->Glutamate Release NMDA_R NMDA Receptor Glutamate Release->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Potentiates Central_Sensitization Central Sensitization (Allodynia, Hyperalgesia) Ca_Influx->Central_Sensitization Phenazocine This compound Phenazocine->Sigma1_R Antagonizes G cluster_workflow Experimental Workflow start Start: Acclimatize Animals baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline surgery Induce Neuropathic Pain (CCI or SNI Surgery) baseline->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery grouping Randomize into Treatment Groups (Vehicle, this compound) recovery->grouping treatment Administer Treatment (e.g., daily i.p. injections) grouping->treatment post_treatment_testing Post-treatment Behavioral Testing (Multiple time points) treatment->post_treatment_testing data_analysis Data Analysis and Interpretation post_treatment_testing->data_analysis end_point End Point: Tissue Collection (Spinal Cord, DRG) data_analysis->end_point

Application of (+)-Phenazocine in Studying Sigma Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Phenazocine is a benzomorphan (B1203429) derivative that has emerged as a valuable tool for investigating the function of sigma receptors, particularly the sigma-1 (σ₁) subtype. As a member of the N-substituted N-normetazocine enantiomer family, this compound exhibits a distinct pharmacological profile, primarily characterized by its high affinity for the σ₁ receptor, where it acts as an antagonist. This property allows researchers to selectively probe the physiological and pathological roles of the σ₁ receptor, distinguishing its functions from those of opioid receptors, which are typically targeted by the levorotatory enantiomers of benzomorphans.

These application notes provide a comprehensive overview of the use of this compound in sigma receptor research, including its binding characteristics, relevant experimental protocols, and its effects on cellular signaling pathways.

Data Presentation: Binding Affinities of this compound

CompoundReceptorBinding Affinity (Ki)Reference
This compound Sigma-1 (σ₁)3.8 ± 0.4 nM[1]
Sigma-2 (σ₂)Not Reported
(+)-PentazocineSigma-1 (σ₁)~7.7 - 22 nM
Sigma-2 (σ₂)~406 nM[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol details the methodology to determine the binding affinity (Ki) of this compound for the sigma-1 receptor by competing against a radiolabeled ligand, such as [³H]-(+)-pentazocine.

Materials:

  • Membrane preparation from a tissue or cell line expressing sigma-1 receptors (e.g., guinea pig brain cortex, MDA-MB-468 cells).

  • [³H]-(+)-pentazocine (Radioligand)

  • Unlabeled this compound (Competitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled (+)-pentazocine or Haloperidol (B65202) (for non-specific binding determination)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd, e.g., 2-5 nM).

    • Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of the competitor.

    • For non-specific binding wells, add a high concentration of unlabeled (+)-pentazocine or haloperidol (e.g., 10 µM).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.[3]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a suitable solution (e.g., 0.5% polyethyleneimine). Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assay for Sigma-1 Receptor Antagonism (Formalin Test)

This protocol describes an in vivo model to confirm the sigma-1 receptor antagonist activity of this compound by observing its effect on the biphasic nociceptive response induced by formalin, a response known to be modulated by sigma-1 receptors.

Materials:

  • Male Swiss albino mice

  • This compound

  • PRE-084 (selective sigma-1 receptor agonist)

  • Formalin solution (e.g., 5% in saline)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental environment.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at the desired dose.

    • To confirm the involvement of sigma-1 receptors, a separate group of animals can be co-administered with the sigma-1 agonist PRE-084.

  • Formalin Injection: After a suitable pre-treatment time (e.g., 30 minutes), inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the mouse in an observation chamber and record the time spent licking or biting the injected paw. The response is typically biphasic:

    • Phase 1 (acute pain): 0-5 minutes post-injection.

    • Phase 2 (inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the duration of nociceptive behaviors between the control (vehicle-treated) and this compound-treated groups. A reduction in the nociceptive response, particularly in the second phase, which can be reversed by co-administration of a sigma-1 agonist, indicates sigma-1 antagonist activity.

Visualizations

Sigma-1 Receptor Antagonist Signaling Pathway

sigma1_antagonist_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ion_channel Ion Channels (e.g., NMDA-R, K+ channels) sigma1 Sigma-1 Receptor sigma1->ion_channel Prevents modulation bip BiP/GRP78 sigma1->bip Promotes association ip3r IP3 Receptor sigma1->ip3r Inhibits dissociation ca_release ca_release phenazocine This compound (Antagonist) phenazocine->sigma1 Binds and stabilizes oligomeric state

Experimental Workflow: Competitive Radioligand Binding Assay

binding_assay_workflow start Start prep_membranes Prepare Membranes (e.g., Guinea Pig Brain) start->prep_membranes setup_assay Set up 96-well plate: - Assay Buffer - [3H]-(+)-pentazocine - this compound (competitor) - Membranes prep_membranes->setup_assay incubation Incubate at 37°C for 150 minutes setup_assay->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Discussion and Applications

The high affinity and antagonist profile of this compound at the sigma-1 receptor make it a selective tool for elucidating the receptor's role in various physiological and pathological processes.

  • Neuroscience Research: The sigma-1 receptor is implicated in a range of neurological functions and disorders, including learning and memory, pain perception, and neuroprotection. As an antagonist, this compound can be used to block sigma-1 receptor activity and investigate the consequences. For example, it can be used to study the involvement of sigma-1 receptors in the modulation of neurotransmitter systems, such as the glutamatergic system via NMDA receptors.[4]

  • Oncology: Sigma-1 receptors are often overexpressed in cancer cells and are thought to play a role in cell survival and proliferation. This compound can be utilized to explore the therapeutic potential of sigma-1 receptor antagonism in cancer models.

  • Drug Development: The structure-activity relationships of benzomorphan derivatives at sigma receptors are of significant interest in drug design. This compound serves as a reference compound for the development of novel and more selective sigma-1 receptor ligands with potential therapeutic applications.

Limitations

A significant limitation in the current understanding of this compound's pharmacology is the lack of reported binding affinity for the sigma-2 receptor. This information is crucial for determining its selectivity and for interpreting experimental results where both sigma receptor subtypes may be involved. Further research is needed to fully characterize the binding profile of this compound.

Conclusion

This compound is a potent and selective antagonist of the sigma-1 receptor, making it an invaluable pharmacological tool for researchers in various fields. The protocols and data presented here provide a foundation for its application in studying the multifaceted roles of the sigma-1 receptor in health and disease. Future studies to determine its affinity for the sigma-2 receptor will further enhance its utility as a selective probe.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazocine is a benzomorphan (B1203429) opioid analgesic.[1] The stereochemistry of the molecule plays a significant role in its pharmacological activity, with the (R)-enantiomer, also known as (+)-Phenazocine, exhibiting significantly higher analgesic potency compared to the (S)-enantiomer.[1] Therefore, the ability to accurately and reliably quantify this compound is crucial for pharmaceutical research, development, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described methodology is based on established principles of reversed-phase chromatography for related compounds and provides a robust starting point for method development and validation.[2][3]

Chemical Structure and Properties

  • IUPAC Name: (2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-phenylethyl)-2,6-methano-3-benzazocin-8-ol

  • Molecular Formula: C22H27NO[4]

  • Molecular Weight: 321.46 g/mol [4]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Methanol:0.05 M Potassium Phosphate Buffer (pH 3.0) (40:10:50, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

3. Preparation of Solutions

  • Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the phosphate buffer in the ratio of 40:10:50 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.[3]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).

4. Sample Preparation

The appropriate sample preparation method will depend on the matrix. For a bulk drug substance:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]

Data Presentation: Expected Method Performance

The following table summarizes the expected quantitative data for a validated HPLC method for this compound, based on typical performance characteristics observed for similar analytical methods.[2][7][8]

Validation ParameterExpected Performance
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Retention Time Approximately 8-12 minutes

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standards prep_stock->prep_working injection Inject Standards & Samples prep_working->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection separation Chromatographic Separation injection->separation peak_integration Peak Integration separation->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification reporting Report Results quantification->reporting Logical_Relationship cluster_goal Analytical Goal cluster_method Methodology cluster_application Application goal Accurate Quantification of This compound hplc Reversed-Phase HPLC goal->hplc For achiral analysis chiral_hplc Chiral HPLC goal->chiral_hplc For enantiomeric separation achiral Assay and Impurity Profiling (Total Phenazocine) hplc->achiral chiral Enantiomeric Purity chiral_hplc->chiral

References

Application Notes and Protocols for the Detection of (+)-Phenazocine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Phenazocine is a potent opioid analgesic belonging to the benzomorphan (B1203429) class of drugs. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for the quantification of this compound in various biological matrices. These application notes provide a comprehensive overview of the methodologies for the detection of this compound, including detailed experimental protocols and expected quantitative performance based on the analysis of related opioid compounds.

Due to the limited availability of specific analytical protocols for this compound in the scientific literature, the following methods are based on established procedures for other benzomorphan opioids and general opioid panels.[1][2][3][4][5][6][7][8][9][10][11][12] These protocols serve as a detailed starting point for method development and validation for this compound analysis.

I. Quantitative Data Summary

The following table summarizes typical quantitative performance parameters observed for the analysis of opioids in biological samples using LC-MS/MS. These values can be considered as target performance metrics for a validated this compound assay.

ParameterUrineWhole BloodOral Fluid
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[11]0.1 - 1 ng/mL0.25 - 1 ng/mL[10]
Linearity (r²) > 0.99[13]> 0.99> 0.98[10]
Intra-day Precision (%CV) < 15%[8]< 15%< 15%[10]
Inter-day Precision (%CV) < 15%[8]< 15%< 15%[10]
Accuracy/Bias (%) 85 - 115%[8]85 - 115%85 - 115%[10]
Recovery (%) > 80%> 70%> 70%[10]

II. Experimental Protocols

A. Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.[1] The choice of method depends on the biological matrix and the desired sensitivity.

1. Solid-Phase Extraction (SPE) for Urine and Blood Samples

This is a robust method for cleaning up complex matrices.[5]

  • Materials:

  • Protocol:

    • To 1 mL of urine or plasma, add the internal standard solution.

    • For urine samples containing conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.[7]

    • Precondition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M formic acid in water, followed by 2 mL of methanol.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid-Liquid Extraction (LLE) for Blood and Oral Fluid Samples

LLE is a classic and effective method for sample cleanup.

  • Materials:

    • This compound standard and deuterated internal standard

    • Extraction solvent (e.g., 9:1 methyl tert-butyl ether/isopropanol)

    • Ammonium hydroxide or sodium carbonate buffer (pH 9-10)

    • Vortex mixer

    • Centrifuge

    • Evaporator

  • Protocol:

    • To 0.5 mL of sample, add the internal standard.

    • Add 100 µL of ammonium hydroxide to adjust the pH.

    • Add 2 mL of the extraction solvent.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

3. "Dilute and Shoot" for Urine Samples

This is a high-throughput method suitable for less complex matrices.[3]

  • Materials:

    • This compound standard and deuterated internal standard

    • Methanol or acetonitrile (LC-MS grade)

    • Deionized water

    • Formic acid

    • Centrifuge with filter vials (0.22 µm)

  • Protocol:

    • To 100 µL of urine, add 900 µL of a solution containing the internal standard in 10% methanol in water with 0.1% formic acid.

    • Vortex to mix.

    • Centrifuge through a filter vial at 10,000 rpm for 5 minutes.

    • Inject the filtrate directly into the LC-MS/MS system.

B. LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][12]

  • Liquid Chromatography Conditions:

    • Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is suitable for the separation of opioids.[7]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-5.0 min: 5% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95% to 5% B

      • 6.1-8.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions for this compound based on its molecular weight (321.45 g/mol ) and common fragmentation patterns of benzomorphan opioids. These should be optimized empirically.

      • Precursor Ion (Q1): 322.2 m/z ([M+H]⁺)

      • Product Ions (Q3):

        • Quantifier: To be determined (likely a stable fragment resulting from the loss of the phenethyl group or cleavage of the benzomorphan ring). A plausible fragment would be around m/z 200-230.

        • Qualifier: To be determined (another characteristic fragment).

    • Collision Energy (CE) and other source parameters (e.g., capillary voltage, source temperature): These must be optimized for the specific instrument and analyte to achieve maximum sensitivity.

III. Visualizations

Caption: General experimental workflow for this compound analysis.

signaling_pathway_placeholder phenazocine This compound mu_receptor μ-Opioid Receptor phenazocine->mu_receptor g_protein Gi/Go Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Inhibition & Analgesia camp->neuronal_inhibition ion_channels->neuronal_inhibition

Caption: Simplified signaling pathway of this compound.

References

Protocol for the Dissolution and In Vivo Administration of (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-VP2025-01

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(+)-Phenazocine is a potent benzomorphan (B1203429) opioid analgesic that exerts its effects through interaction with mu (µ), kappa (κ), and sigma (σ) receptors.[1] Due to its lipophilic nature, evidenced by a high LogP value, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for the preparation of formulations suitable for in vivo research. This document provides a detailed protocol for the dissolution of this compound for use in preclinical animal studies, including recommended vehicles, preparation methods, and administration guidelines for common routes such as intraperitoneal (IP) injection and oral gavage.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the development of an appropriate dissolution strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₇NO[2][3]
Molecular Weight 321.46 g/mol [2][3]
pKa ~8.50 (Uncertain)[2][4]
LogP (Octanol/Water) ~4.1[2][5]
Water Solubility Poor[5]
Appearance Crystalline solid

Recommended Dissolution Protocols for In Vivo Studies

Given the hydrophobic nature of this compound, the use of a co-solvent system is necessary to achieve a solution suitable for in vivo administration. The following protocols are recommended. It is imperative to prepare fresh solutions for each experiment to ensure stability and efficacy. If temporary storage is unavoidable, solutions should be kept at 2-8°C, protected from light, for a minimal duration.

Note: The final concentration of organic solvents such as DMSO should be kept to a minimum to avoid potential toxicity. It is recommended that the final DMSO concentration in the administered formulation be less than 5-10%.

ProtocolVehicle CompositionMaximum Achievable Concentration (Estimated)Suitability & Remarks
1 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline≥ 1 mg/mLSuitable for both intraperitoneal and oral administration. Ensure thorough mixing at each step.
2 5% DMSO, 95% Saline (0.9% NaCl)Lower concentrationsMay be suitable for low doses. Sonication may be required to aid dissolution.
3 0.1N HCl, followed by neutralization with NaOH and dilution in pH 7.4 bufferVariableForms the hydrochloride salt to increase aqueous solubility. Careful pH adjustment is critical.

Experimental Protocols

Preparation of this compound Solution (Protocol 1)

This protocol describes the preparation of a this compound solution using a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile tube.

  • Add the required volume of DMSO to the tube to achieve a 10% final concentration.

  • Vortex the mixture thoroughly until the this compound powder is completely dissolved.

  • Add PEG300 to the solution to reach a 40% final concentration and vortex until the mixture is homogeneous.

  • Add Tween® 80 to the mixture to achieve a 5% final concentration and vortex until a clear, homogeneous solution is formed.

  • Finally, add sterile saline to the mixture to make up the final volume and vortex thoroughly.

Animal Dosing and Administration

The following are generalized procedures for the administration of the prepared this compound solution to rodents. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge for mice)

  • Animal scale

Procedure:

  • Weigh the animal to accurately calculate the required dosage volume. The recommended maximum IP injection volume for mice is 10 mL/kg.[6]

  • Properly restrain the animal to expose the lower abdominal quadrants.

  • Insert the sterile needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Gently aspirate to ensure that no fluid or blood is drawn, which would indicate incorrect needle placement.

  • Slowly and steadily inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any signs of distress or adverse reactions.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile oral gavage needle (flexible or rigid)

  • Sterile syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosage volume.

  • Gently restrain the animal in an upright position.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length for stomach placement.

  • Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.

  • Once the needle is correctly positioned, slowly administer the this compound formulation.

  • Carefully remove the gavage needle.

  • Monitor the animal for a short period after administration to ensure there are no adverse effects.

Visualizations

G Workflow for In Vivo Study of this compound cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve 1 formulate Prepare Final Formulation dissolve->formulate 2 animal_prep Animal Preparation & Weighing formulate->animal_prep 3 administer Administer via IP or Oral Gavage animal_prep->administer 4 observe Behavioral Observation administer->observe 5 data Data Collection & Analysis observe->data 6

Caption: Experimental workflow for in vivo studies of this compound.

G Signaling Pathway of this compound cluster_receptors Receptors cluster_effects Downstream Effects phenazocine This compound mu_receptor Mu (µ) Opioid Receptor phenazocine->mu_receptor kappa_receptor Kappa (κ) Opioid Receptor phenazocine->kappa_receptor sigma_receptor Sigma (σ) Receptor phenazocine->sigma_receptor g_protein G-protein Coupling mu_receptor->g_protein kappa_receptor->g_protein ion_channel Ion Channel Modulation g_protein->ion_channel second_messenger Second Messenger Regulation g_protein->second_messenger analgesia Analgesia ion_channel->analgesia second_messenger->analgesia

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Behavioral Pharmacology Assays of (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Phenazocine is a benzomorphan (B1203429) opioid analgesic with a complex pharmacological profile. It primarily acts as a potent agonist at the µ-opioid receptor and also exhibits activity at the κ-opioid and σ₁ receptors.[1][2] The dextrorotatory enantiomer, this compound, is of particular interest due to its high affinity for the σ₁ receptor, where it functions as an antagonist.[3] This dual activity suggests a potential for unique therapeutic effects, possibly with an improved side-effect profile compared to other opioids.[1][4]

These application notes provide detailed protocols for key behavioral pharmacology assays to characterize the analgesic, locomotor, rewarding, and discriminative stimulus effects of this compound in rodent models.

Data Presentation

The following tables summarize key quantitative data from behavioral pharmacology studies of phenazocine and related compounds. Data for this compound is limited; therefore, data from studies on racemic phenazocine or the closely related benzomorphan, pentazocine, are included for reference and to guide dose selection.

Table 1: Analgesic Activity of Phenazocine and Related Compounds

CompoundAssayAnimal ModelRoute of AdministrationEffective Dose RangeED₅₀ (mg/kg)Reference
PhenazocineSchedule-Controlled BehaviorPigeonIntramuscular0.64 - 2.5 mg/kg-[5]
(-)-PentazocineHot Plate TestMouseSubcutaneous3 - 56 mg/kg (cumulative)~10[1]
(-)-PentazocineTail-Flick TestMouseSubcutaneous3 - 56 mg/kg (cumulative)~20[1]

Table 2: Effects of this compound and Related Compounds on Locomotor Activity

CompoundAssayAnimal ModelRoute of AdministrationDose Range Tested (mg/kg)EffectReference
This compoundOpen Field TestMouse/RatIntraperitoneal/SubcutaneousTo be determinedExpected biphasic effectInferred
κ-opioid agonistsOpen Field TestMouseIntraperitoneal0.075 - 2.5Low doses increase, high doses decrease activity[6]
µ-opioid agonistsOpen Field TestRatSubcutaneous0.3 - 30Dose-dependent increase in activity[7]

Note: Specific dose-response data for this compound on locomotor activity is not available. The effects of µ- and κ-opioid agonists suggest that this compound may have a biphasic effect on locomotor activity.

Table 3: Rewarding and Discriminative Stimulus Effects of this compound and Related Compounds

CompoundAssayAnimal ModelRoute of AdministrationTraining/Test Dose (mg/kg)OutcomeReference
(+)-PentazocineConditioned Place PreferenceMouse--No significant rewarding effect[8]
PhenazocineDrug DiscriminationRat/Pigeon--Generalizes to morphine-like stimuli[9]

Note: These data suggest that the rewarding effects of benzomorphans may be primarily mediated by the (-)-enantiomer's action on opioid receptors, while the discriminative stimulus effects are consistent with µ-opioid agonism.

Experimental Protocols

Analgesia Assays

a) Hot Plate Test

This assay measures the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[10][11]

Protocol:

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C. A transparent cylinder is placed on the surface to confine the animal.

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Determine the baseline latency by placing each animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[1]

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.[12]

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

b) Tail-Flick Test

This assay assesses the spinal reflex to a thermal stimulus.[10][11]

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Gently restrain the animal with its tail exposed.

    • Position the tail over the radiant heat source.

    • Activate the heat source and a timer simultaneously.

    • The timer stops automatically when the animal flicks its tail away from the heat. Record this latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.[1][12]

    • Establish a baseline latency for each animal.

    • Administer this compound or vehicle.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate %MPE as described for the hot plate test.

Locomotor Activity Assay (Open Field Test)

This test evaluates spontaneous locomotor activity, exploration, and anxiety-like behavior.[4][13]

Protocol:

  • Apparatus: An open field arena (e.g., 40x40x30 cm for rats, 25x25x25 cm for mice) equipped with an automated activity monitoring system (e.g., infrared beams) or a video tracking system.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Habituate the animals to the testing room for at least 30-60 minutes.

    • Administer this compound or vehicle.

    • Place the animal in the center of the open field arena.

    • Record locomotor activity for a defined period (e.g., 30-60 minutes).

    • Thoroughly clean the arena between animals with 70% ethanol (B145695) to eliminate olfactory cues.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled

    • Horizontal activity

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

Conditioned Place Preference (CPP)

This assay is used to assess the rewarding or aversive properties of a drug.[14][15][16]

Protocol:

  • Apparatus: A two- or three-compartment CPP box. The compartments should have distinct visual and tactile cues.

  • Animals: Male or female mice or rats.

  • Procedure:

    • Pre-conditioning (Baseline): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.

    • Conditioning: This phase typically lasts for 4-8 days.

      • On drug conditioning days, administer this compound and confine the animal to one of the main compartments for a set period (e.g., 30 minutes).

      • On vehicle conditioning days, administer the vehicle and confine the animal to the other main compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

    • Post-conditioning (Test): On the test day, place the animal in the central compartment (drug-free state) and allow free access to all compartments. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference (reward). A significant decrease suggests a conditioned place aversion.

Drug Discrimination Assay

This procedure is used to characterize the interoceptive (subjective) effects of a drug.[9][17][18]

Protocol:

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Animals: Rats or pigeons are commonly used.

  • Procedure:

    • Training:

      • Animals are trained to press one lever after the administration of a known drug (e.g., morphine, if investigating µ-opioid effects) to receive a reward (e.g., food pellet). This is the "drug-appropriate" lever.

      • On alternate sessions, animals are administered vehicle and trained to press the other lever for a reward (the "vehicle-appropriate" lever).

      • Training continues until the animals reliably press the correct lever based on the administered substance (e.g., >80% accuracy).

    • Testing (Generalization):

      • Once the discrimination is established, various doses of this compound are administered.

      • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • Full generalization: If a dose of this compound results in a high percentage of responding on the drug-appropriate lever (e.g., >80%), it is considered to have similar subjective effects to the training drug.

    • Partial generalization: Intermediate levels of responding (e.g., 20-80%) suggest some similarity in subjective effects.

    • No generalization: Responding predominantly on the vehicle-appropriate lever indicates a lack of similar subjective effects.

    • An ED₅₀ value for generalization can be calculated.

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Behavioral Assays of this compound cluster_setup Experimental Setup cluster_assays Behavioral Assays cluster_data Data Collection & Analysis Animal_Model Rodent Model (Mouse/Rat) Habituation Habituation to Testing Environment Animal_Model->Habituation Drug_Prep This compound Preparation Analgesia Analgesia Assays (Hot Plate, Tail-Flick) Drug_Prep->Analgesia Locomotor Locomotor Activity (Open Field Test) Drug_Prep->Locomotor CPP Conditioned Place Preference Drug_Prep->CPP Drug_Disc Drug Discrimination Drug_Prep->Drug_Disc Habituation->Analgesia Habituation->Locomotor Habituation->CPP Habituation->Drug_Disc Data_Collection Measure Behavioral Endpoints Analgesia->Data_Collection Locomotor->Data_Collection CPP->Data_Collection Drug_Disc->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Interpretation Interpretation of Pharmacological Effects Data_Analysis->Interpretation

Caption: Experimental workflow for assessing the behavioral pharmacology of this compound.

G Signaling Pathways of this compound cluster_phenazocine cluster_mu_opioid µ-Opioid Receptor cluster_sigma1 σ₁ Receptor Phenazocine This compound MOR µ-Opioid Receptor (Agonist) Phenazocine->MOR Sigma1 σ₁ Receptor (ER) (Antagonist) Phenazocine->Sigma1 G_protein Gαi/o Activation MOR->G_protein Agonism Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin Agonism AC_inhibition ↓ Adenylyl Cyclase G_protein->AC_inhibition Ca_channel_inhibition ↓ Ca²⁺ Influx G_protein->Ca_channel_inhibition K_channel_activation ↑ K⁺ Efflux G_protein->K_channel_activation Reward Reward G_protein->Reward cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia_mu Analgesia cAMP_decrease->Analgesia_mu Ca_channel_inhibition->Analgesia_mu K_channel_activation->Analgesia_mu Ca_signaling Modulation of Intracellular Ca²⁺ Signaling Sigma1->Ca_signaling Antagonism NMDA_modulation Modulation of NMDA Receptor Activity Sigma1->NMDA_modulation Antagonism Neuroprotection Neuroprotection Ca_signaling->Neuroprotection NMDA_modulation->Neuroprotection

Caption: Putative signaling pathways of this compound at µ-opioid and σ₁ receptors.

References

Electrophysiological Studies of (+)-Phenazocine on Neuronal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are no specific studies containing detailed quantitative electrophysiological data for the isolated (+)-enantiomer of Phenazocine. Therefore, the following application notes and protocols are based on the known pharmacology of (+)-Phenazocine as a dual opioid receptor agonist and sigma-1 (σ₁) receptor antagonist, with data and methodologies extrapolated from studies on related compounds and general principles of opioid and sigma receptor electrophysiology.

Introduction

This compound is a synthetic benzomorphan (B1203429) derivative with a complex pharmacological profile. It acts as an agonist at opioid receptors, with a particularly high affinity for the µ-opioid receptor, and also functions as a potent antagonist at the sigma-1 (σ₁) receptor.[1][2] This dual activity suggests that this compound can exert complex and potentially unique effects on neuronal activity, distinct from those of classical opioids or selective sigma receptor ligands. Understanding these effects is crucial for elucidating its mechanism of action and therapeutic potential.

Opioid receptor activation is generally associated with neuronal inhibition. This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[3][4] Conversely, sigma-1 receptor modulation can have varied effects on neuronal excitability. As an antagonist, this compound would be expected to block the actions of any endogenous or exogenous sigma-1 receptor agonists. Electrophysiological studies on other σ₁ receptor antagonists have shown an increase in the firing rate of certain neurons, such as dopamine (B1211576) neurons in the substantia nigra.[5]

These application notes provide a framework for investigating the electrophysiological properties of this compound on neuronal activity, drawing upon established protocols and the anticipated mechanisms of action.

Data Presentation

As no direct quantitative data for this compound is available, the following table presents hypothetical data based on the expected effects of a combined µ-opioid agonist and σ₁ receptor antagonist. This is for illustrative purposes only and would need to be confirmed by experimental studies.

Parameter Control This compound (1 µM) Expected Rationale
Spontaneous Firing Rate (Hz) 5.2 ± 0.53.8 ± 0.7µ-Opioid receptor-mediated hyperpolarization may decrease firing rate, while σ₁ receptor antagonism could have opposing effects depending on the neuronal population.
Resting Membrane Potential (mV) -65.3 ± 1.2-69.8 ± 1.5Activation of GIRK channels by µ-opioid receptor agonism would lead to hyperpolarization.
Action Potential Threshold (mV) -45.1 ± 0.8-42.5 ± 0.9Modulation of voltage-gated sodium and potassium channels could alter the threshold.
Evoked EPSC Amplitude (pA) 150.4 ± 12.3115.2 ± 10.8Inhibition of presynaptic voltage-gated calcium channels via µ-opioid receptors would reduce glutamate (B1630785) release.
Evoked IPSC Amplitude (pA) 85.7 ± 7.965.1 ± 6.5Inhibition of presynaptic voltage-gated calcium channels via µ-opioid receptors would reduce GABA release.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the electrophysiological effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is designed to measure the effects of this compound on intrinsic neuronal properties and synaptic transmission.

1. Materials:

  • This compound stock solution (10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 MgSO₄, 2 CaCl₂ (pH 7.4, bubbled with 95% O₂/5% CO₂)

  • Internal solution for patch pipettes containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.3)

  • Brain slice preparation equipment (vibratome, slicing chamber)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

2. Procedure:

  • Prepare acute brain slices (e.g., from hippocampus, ventral tegmental area, or dorsal horn of the spinal cord) from a rodent model.

  • Maintain slices in a holding chamber with oxygenated aCSF for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • To measure effects on intrinsic properties:

    • In current-clamp mode, record the resting membrane potential and spontaneous firing rate for a stable baseline period (5-10 minutes).

    • Apply a series of hyperpolarizing and depolarizing current steps to assess input resistance, action potential threshold, and firing pattern.

    • Bath-apply this compound at the desired concentration (e.g., 1 µM) and repeat the measurements.

  • To measure effects on synaptic transmission:

    • In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). For inhibitory postsynaptic currents (IPSCs), hold the neuron at 0 mV.

    • Use a stimulating electrode to evoke synaptic responses in a relevant afferent pathway.

    • Record a stable baseline of evoked EPSCs or IPSCs.

    • Bath-apply this compound and continue to record the synaptic responses.

  • Analyze changes in firing rate, membrane potential, input resistance, action potential properties, and the amplitude and frequency of synaptic currents.

Protocol 2: Extracellular Single-Unit Recordings in Vivo

This protocol is for assessing the effects of this compound on the firing rate and pattern of neurons in an intact animal model.

1. Materials:

  • Anesthetized animal (e.g., rat or mouse)

  • Stereotaxic frame

  • Recording microelectrodes

  • Amplifier and data acquisition system for extracellular recordings

  • System for drug delivery (e.g., intravenous line or microinjection cannula)

2. Procedure:

  • Anesthetize the animal and place it in the stereotaxic frame.

  • Perform a craniotomy over the brain region of interest.

  • Slowly lower a recording electrode into the target area to isolate the spontaneous activity of a single neuron.

  • Record the baseline firing rate and pattern of the neuron for a stable period (10-15 minutes).

  • Administer this compound systemically (e.g., intravenously) or locally via microinjection.

  • Continuously record the neuronal activity during and after drug administration.

  • Analyze the data to determine changes in firing rate, bursting activity, and inter-spike intervals.

Visualizations

Proposed Signaling Pathway of this compound

G cluster_2 VGCC Voltage-Gated Ca²⁺ Channel NT_Vesicle Neurotransmitter Vesicle VGCC->NT_Vesicle Ca²⁺ Influx Synaptic Cleft Synaptic Cleft GIRK GIRK K⁺ Channel Hyperpolarization Hyperpolarization NMDA_R NMDA Receptor ER Endoplasmic Reticulum IP3R IP₃ Receptor Phenazocine This compound Opioid_R µ-Opioid Receptor Phenazocine->Opioid_R Agonist Sigma1_R σ₁ Receptor Phenazocine->Sigma1_R Antagonist G_alpha_i Gαi/o Opioid_R->G_alpha_i G_beta_gamma Gβγ Opioid_R->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition G_beta_gamma->VGCC Inhibition G_beta_gamma->GIRK Activation cAMP cAMP AC->cAMP Sigma1_R->NMDA_R Modulation Sigma1_R->IP3R Modulation

Caption: Proposed signaling pathways for this compound.

Experimental Workflow for Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_rec Recording cluster_ana Analysis A1 Brain Slice Preparation A2 Slice Recovery (aCSF Incubation) A1->A2 B1 Transfer Slice to Chamber A2->B1 B2 Establish Whole-Cell Configuration B1->B2 B3 Record Baseline Activity B2->B3 B4 Bath Apply This compound B3->B4 B5 Record Drug Effect B4->B5 C1 Analyze Intrinsic Properties B5->C1 C2 Analyze Synaptic Events B5->C2 C3 Statistical Comparison C1->C3 C2->C3

Caption: Workflow for patch-clamp electrophysiology experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in (+)-Phenazocine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting animal studies with (+)-Phenazocine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during in vivo experiments with this compound, offering potential solutions and best practices.

Formulation and Administration

  • Q1: My this compound hydrobromide is not dissolving well for injection. What vehicle should I use?

    A1: this compound hydrobromide has limited aqueous solubility. For parenteral administration (e.g., intravenous, subcutaneous, intraperitoneal), a co-solvent system is often necessary. A common starting point is a vehicle containing a low percentage of an organic solvent like DMSO (5-10%) to initially dissolve the compound, followed by dilution with a solubilizing agent such as PEG400 (30-40%) and a surfactant like Tween 80 (1-5%), with the final volume brought up with sterile saline or phosphate-buffered saline (PBS).[1] It is crucial to perform a small-scale solubility test with your specific lot of this compound and intended concentration before preparing a large batch for your study.[1]

  • Q2: I am observing irritation at the injection site after subcutaneous administration. What could be the cause and how can I mitigate it?

    A2: Local irritation can be caused by several factors, including the pH and osmolality of your formulation, the concentration of organic solvents, or the inherent properties of the compound.[2] To minimize irritation, ensure your final formulation is close to physiological pH (around 7.4) and osmolality.[2] Minimize the concentration of DMSO or other organic solvents to the lowest effective percentage. If irritation persists, consider alternative administration routes if appropriate for your study design, or further formulation development to a more biocompatible vehicle.[3]

  • Q3: I am administering this compound via oral gavage and observing respiratory distress in some animals. What is happening and what can I do?

    A3: Respiratory distress following oral gavage can be a sign of accidental administration into the trachea or reflux of the stomach contents into the lungs.[4][5] This can be exacerbated by the volume and viscosity of the formulation.[5] Ensure that personnel are properly trained in oral gavage techniques for the specific species you are using.[6] Using a smaller, more concentrated dose volume can help reduce the risk of reflux.[4] For mice, less stressful alternatives like voluntary consumption of a medicated pill or liquid may be considered for chronic studies to avoid the stress and potential complications of repeated gavage.[7]

Behavioral Observations

  • Q4: I am seeing unexpected behavioral side effects in my animals, such as hyperactivity or sedation. Is this normal for this compound?

    A4: Opioids can induce a range of behavioral effects that can vary between species and even strains.[8] While sedation is a common side effect of mu-opioid agonists, some compounds can cause hyperactivity at certain doses.[9] this compound's activity at kappa-opioid and sigma-1 receptors may also contribute to a complex behavioral profile, potentially including dysphoria or hallucinatory-like behaviors at higher doses.[10] It is crucial to include a robust behavioral baseline and control groups in your study design to accurately attribute observed behaviors to the test compound. Careful dose-response studies are recommended to identify a therapeutic window with the desired analgesic effects and minimal unwanted behavioral side effects.

  • Q5: The analgesic effect of this compound seems to vary significantly between my test subjects. How can I reduce this variability?

    A5: Variability in analgesic response is a common challenge in pain research.[11] Several factors can contribute to this, including the genetic background of the animals, their sex, and environmental stressors.[11][12] Using inbred strains of mice or rats can help reduce genetic variability.[12] It is also important to control for environmental factors such as noise, light cycles, and handling stress, as these can influence pain perception and drug response. Acclimatizing the animals to the testing procedures before the actual experiment can also help reduce stress-induced variability.[13]

Quantitative Data

Due to the limited availability of specific pharmacokinetic and pharmacodynamic data for this compound in common rodent models, the following tables include data for the structurally related benzomorphan (B1203429) analgesic, pentazocine (B1679294), to provide a preliminary reference. Researchers are strongly encouraged to conduct pilot studies to determine the precise parameters for this compound in their specific animal models and experimental conditions.

Table 1: Pharmacokinetic Parameters of Pentazocine in Rats

ParameterIntravenous (IV) AdministrationReference
Doses Tested2.5 and 10 mg/kg[14][15]
Receptor OccupancyDecreased rapidly within 10 minutes[14][15]
Absorption from GI TractRapid[15]
Serum Level Peak (Oral)15 minutes[15]
Biological Half-life (Oral)2.0 hours[15]

Table 2: Antinociceptive Effects of Pentazocine in Rats (Tail-Immersion Test)

ParameterValueReference
ED50 13.0 mg/kg (s.c.) [16]
95% Confidence Limit5.4 - 31.5 mg/kg[16]

Table 3: Dose-Response of Phenazocine in Pigeons

Dose Range (mg/kg)EffectReference
0.64 - 2.5Decreased responding in a schedule-controlled behavior task[17]

Experimental Protocols

1. Hot Plate Test for Thermal Analgesia

  • Principle: This test measures the latency of an animal to react to a thermal stimulus, which is an indicator of its pain threshold. Centrally acting analgesics increase this latency.

  • Apparatus: A commercially available hot plate apparatus with precise temperature control.

  • Procedure:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C for mice).[18]

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for signs of pain, such as paw licking, shaking, or jumping.

    • Stop the timer as soon as a pain response is observed and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is removed from the plate regardless of its response.[18]

    • Administer this compound or vehicle control and repeat the test at predetermined time points (e.g., 30, 60, 90 minutes) to assess the drug's effect.

2. Tail Flick Test for Thermal Analgesia

  • Principle: This test measures the time it takes for an animal to move its tail away from a focused beam of heat. It is a spinal reflex that is modulated by central analgesics.

  • Apparatus: A tail flick apparatus with a radiant heat source and an automated timer.

  • Procedure:

    • Gently restrain the animal, allowing its tail to be positioned over the heat source.

    • Activate the heat source and the timer simultaneously.

    • The timer automatically stops when the animal flicks its tail out of the heat beam.

    • Record the latency.

    • A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

    • Administer this compound or vehicle control and re-test at various time points to determine the analgesic effect.

Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor G_protein G-protein (Gi/o) OR->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Reduced_Neurotransmission Reduced Neurotransmission Ca_channel->Reduced_Neurotransmission K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Phenazocine This compound Phenazocine->OR Binds G_alpha->AC G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates cAMP->Reduced_Neurotransmission ATP ATP ATP->AC

Caption: G-protein dependent signaling pathway of this compound.

B_arrestin_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR_P Phosphorylated Opioid Receptor GRK GRK OR_P->GRK Recruits B_arrestin β-Arrestin OR_P->B_arrestin Recruits Phenazocine This compound Phenazocine->OR_P Binds GRK->OR_P Phosphorylates Desensitization Receptor Desensitization B_arrestin->Desensitization Internalization Receptor Internalization B_arrestin->Internalization

Caption: β-Arrestin mediated signaling and regulation of opioid receptors.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_testing Analgesic Testing cluster_analysis Data Analysis Formulation Formulate this compound in appropriate vehicle Dosing Administer this compound or vehicle control Formulation->Dosing Animal_Prep Acclimatize and baseline behavioral assessment Animal_Prep->Dosing Behavior Observe for behavioral side effects Dosing->Behavior Hot_Plate Hot Plate Test Dosing->Hot_Plate Tail_Flick Tail Flick Test Dosing->Tail_Flick Data Record and analyze latency data Behavior->Data Hot_Plate->Data Tail_Flick->Data Conclusion Determine analgesic efficacy and side effect profile Data->Conclusion

Caption: General experimental workflow for assessing this compound in animal models.

References

Technical Support Center: Optimizing (+)-Phenazocine Dosage for Behavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (+)-phenazocine in behavioral research. The following information is intended for preclinical research purposes only and must be used in accordance with all applicable laws and institutional guidelines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is the dextrorotatory enantiomer of phenazocine, a synthetic opioid analgesic from the benzomorphan (B1203429) class of compounds.[1][2] Its mechanism of action is complex, involving a dual interaction with both opioid and sigma-1 (σ₁) receptors.[3] Unlike typical opioids, this compound exhibits a mixed profile as both an opioid receptor agonist and a sigma-1 receptor antagonist.[3] This dual activity is thought to contribute to its analgesic properties.[3] The opioid component, primarily through the mu (μ)-opioid receptor, is responsible for its potent pain-relieving effects by inhibiting the transmission of pain signals in the central nervous system.[4][5] The sigma-1 receptor antagonism may modulate downstream signaling pathways, potentially influencing the overall analgesic and behavioral profile.[3]

Q2: What is a recommended starting dose for this compound in rodent behavioral studies?

A: Determining the optimal dose requires a dose-response study. However, based on its potency relative to other opioids, a starting point can be estimated. Phenazocine is approximately four times more potent than morphine.[6] In a study on pigeons, effective doses of phenazocine ranged from 0.64 to 2.5 mg/kg.[7] For rats, where morphine is often effective in the 0.3 to 3.0 mg/kg (s.c.) range for analgesia, an equivalent starting range for phenazocine would be significantly lower.[8] A conservative starting dose for subcutaneous or intraperitoneal administration in mice or rats could be in the range of 0.1 - 0.5 mg/kg, followed by systematic dose escalation.

Q3: How should this compound be administered for behavioral research?

A: The route of administration will depend on the experimental design and desired pharmacokinetic profile. Common routes in preclinical studies include:

  • Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection: These are common for systemic administration in rodents and allow for reliable absorption.

  • Intravenous (i.v.) injection: This route provides rapid onset of action and 100% bioavailability, useful for studying acute effects.[9]

  • Oral (p.o.) gavage: Phenazocine is reported to be well-absorbed orally.[5][9] This route may be preferred for studies modeling clinical administration.

The timing of behavioral testing should be aligned with the expected peak effect of the drug, which for a related compound, pentazocine, reaches maximum serum levels in rats 15 minutes after oral administration.[10]

Q4: What are the expected behavioral effects of this compound?

A: The primary expected effect is analgesia, or a reduction in pain-related behaviors. This can be measured in various assays:

  • Thermal Pain: Increased latency to respond to a heat stimulus in tests like the hot plate or tail-flick test.[11][12]

  • Visceral Pain: Reduction in writhing behaviors induced by an irritant like acetic acid.[13]

  • Pain-Depressed Behaviors: Restoration of normal behaviors that are suppressed by pain, such as nesting or rearing.[14]

Due to its action on opioid and sigma receptors, other behavioral effects on cognition, motor function, or affective states may occur, especially at higher doses.[1][15]

Q5: What are the potential side effects or adverse events to monitor in animal models?

A: As an opioid agonist, this compound can produce side effects common to this class. Researchers should monitor animals for:

  • Respiratory Depression: A critical and potentially life-threatening side effect of opioid agonists.[16]

  • Sedation: Reduced locomotor activity or drowsiness.

  • Gastrointestinal Effects: Changes in defecation or appetite.

  • Aversive Effects: At high doses, action at kappa-opioid and sigma receptors may lead to dysphoria or unusual behaviors.[1][6]

It is crucial to establish a therapeutic window where analgesic effects are observed at doses that do not cause significant motor impairment or other confounding side effects.[14]

Section 2: Data Presentation

Table 1: Receptor Binding Profile & Potency of Phenazocine

Compound/EnantiomerPrimary Receptor TargetsRelative Analgesic Potency (vs. Morphine=1)Reference(s)
Phenazocine (racemic) μ-opioid (agonist), κ-opioid (agonist), σ₁ (agonist/antagonist)~4x[1][6]
This compound Opioid (agonist), σ₁ (antagonist)Not specified, but contributes to analgesia[3]
(-)-Phenazocine Opioid (agonist), σ₁ (antagonist)Not specified, but contributes to analgesia[3]
(R)-Phenazocine Not specified~20x[1]
(S)-Phenazocine Not specified~4x[1]

Table 2: Estimated Starting Dosages for this compound in Rodent Behavioral Assays

SpeciesRoute of AdministrationEstimated Starting Dose Range (mg/kg)NotesReference(s) for Comparison
Mouse/Rat s.c., i.p.0.1 - 0.5Begin with a low dose and perform a full dose-response study.[7][8]
Mouse/Rat i.v.0.05 - 0.25Expect a more rapid and potent effect. Lower starting doses are recommended.[9]
Mouse/Rat p.o.0.2 - 1.0Oral bioavailability may be lower than parenteral routes.[5]

Disclaimer: These are estimated ranges based on related compounds and potency data. The optimal dose must be determined empirically for each specific experimental paradigm.

Section 3: Troubleshooting Guide

Q: Why am I not observing an analgesic effect after administering this compound?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dose: The administered dose may be too low. Consult the dose-response curve from your pilot studies. If a full dose-response has not been established, consider escalating the dose systematically.

  • Administration & Timing: Verify the administration route and the time interval between injection and testing. The behavioral test must be conducted when the drug concentration at the target site is optimal. For related compounds, peak effects can be rapid.[10]

  • Animal Strain/Sex: Different rodent strains and sexes can exhibit varied sensitivity to opioid analgesics.[13] Ensure consistency across your experimental groups.

  • Assay Sensitivity: The chosen behavioral assay may not be sensitive to the specific type of analgesia produced by this compound. For example, a compound may be effective against thermal pain but not mechanical allodynia. The hot plate test integrates supraspinal pathways, while the tail-flick test is primarily a spinal reflex.[12][17]

  • Compound Stability: Ensure the compound has been stored correctly and the formulation is stable and properly solubilized.

Troubleshooting_NoEffect start No Analgesic Effect Observed check_dose Is the dose sufficient? start->check_dose check_timing Is the timing of testing correct relative to administration? check_dose->check_timing Yes escalate_dose Action: Escalate dose systematically in a dose-response study. check_dose->escalate_dose No check_assay Is the behavioral assay appropriate? check_timing->check_assay Yes adjust_timing Action: Adjust time between injection and testing. check_timing->adjust_timing No check_animals Are there confounding strain or sex differences? check_assay->check_animals Yes consider_assay Action: Consider an alternative analgesia assay. check_assay->consider_assay No review_literature Action: Review literature for strain/ sex-specific effects. check_animals->review_literature Unsure

Troubleshooting flowchart for lack of analgesic effect.

Section 4: Experimental Protocols & Workflow

Detailed methodologies for common thermal nociception assays are provided below.

Hot Plate Test Protocol

The hot plate test is a classic method for assessing thermal pain responses that involve supraspinal (brain-level) processing.[17][18]

Materials:

  • Hot plate apparatus with an adjustable, constant temperature surface.

  • Transparent cylindrical restrainer to keep the animal on the plate.[18]

  • Timer.

  • Test animals (mice or rats).

Methodology:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[18][19]

  • Apparatus Setup: Set the hot plate surface to a constant temperature, typically between 52°C and 55°C.[12][19]

  • Baseline Latency: Gently place the animal on the hot plate within the restrainer and immediately start the timer.[19] Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[17] Stop the timer as soon as the first definitive behavior is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 seconds) must be established.[18][19] If the animal does not respond by this time, remove it from the plate and assign it the cut-off latency.

  • Drug Administration: Administer this compound or vehicle according to your experimental design (e.g., s.c., i.p.).

  • Post-Drug Testing: At the predetermined time point post-administration, repeat the hot plate test (steps 3 & 4) to determine the post-drug latency.

  • Data Analysis: The analgesic effect is typically calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Tail-Flick Test Protocol

The tail-flick test measures a spinally mediated reflex to a thermal stimulus.[12]

Materials:

  • Tail-flick analgesia meter (radiant heat source).[20]

  • Animal restrainer (e.g., tube or cone).[21]

  • Timer integrated with the apparatus.

  • Test animals (mice or rats).

Methodology:

  • Acclimation: Allow animals to acclimate to the testing room. It is also beneficial to habituate the animals to the restrainers on a day prior to testing to minimize stress.[20][21]

  • Apparatus Setup: Turn on the tail-flick meter and set the intensity of the radiant heat beam. This should be calibrated to produce a baseline latency of approximately 2-4 seconds in vehicle-treated animals.

  • Baseline Latency: Gently place the animal in the restrainer. Position the tail over the apparatus's sensor, ensuring the radiant heat source is focused on the distal or middle portion of the tail.[20]

  • Testing: Activate the heat source, which will start the timer. The apparatus will automatically detect the tail "flick" or withdrawal and stop the timer.[22] Record this baseline latency.

  • Cut-off Time: Set a maximum cut-off time (e.g., 10-18 seconds) to prevent tissue damage.[12][22]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Testing: At the predetermined time point, repeat the tail-flick test to measure post-drug latency. It is common to take the average of three trials per animal at each time point, with sufficient time between trials.[22]

  • Data Analysis: Calculate %MPE as described for the hot plate test.

Experimental_Workflow acclimate Animal Acclimation (min. 30-60 mins) baseline Baseline Behavioral Testing (e.g., Hot Plate Latency) acclimate->baseline grouping Randomize Animals into Treatment Groups baseline->grouping admin Drug Administration (Vehicle or this compound) grouping->admin wait Waiting Period (for drug absorption/distribution) admin->wait post_test Post-Drug Behavioral Testing wait->post_test data Data Collection & Analysis (e.g., Calculate %MPE) post_test->data end Conclusion data->end

A typical experimental workflow for behavioral testing.

Section 5: Mechanism of Action Visualization

The analgesic effect of this compound is initiated by its binding to mu-opioid and sigma-1 receptors. This binding triggers intracellular signaling cascades that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

Signaling_Pathway cluster_membrane Cellular Membrane cluster_intracellular Intracellular Space phenazocine This compound mu_receptor μ-Opioid Receptor (GPCR) phenazocine->mu_receptor Agonist sigma1_receptor Sigma-1 Receptor (ER Chaperone) phenazocine->sigma1_receptor Antagonist inhibit_ac Inhibition of Adenylyl Cyclase mu_receptor->inhibit_ac modulate_ion Modulation of Ion Channels mu_receptor->modulate_ion modulate_nmda Potentiation of NMDA Receptors sigma1_receptor->modulate_nmda Blocks Agonist- Mediated Potentiation inhibit_neuro Inhibition of Neurotransmitter Release (e.g., Substance P) inhibit_ac->inhibit_neuro modulate_ion->inhibit_neuro analgesia Analgesia modulate_nmda->analgesia Modulates Pain Perception inhibit_neuro->analgesia

Simplified signaling pathway for this compound.

References

Technical Support Center: (+)-Phenazocine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with (+)-Phenazocine for in vitro experiments. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous cell culture medium. What should I do?

A1: this compound, like many benzomorphan (B1203429) derivatives, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers or media is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What is the best solvent for making a stock solution of this compound?

A2: For most in vitro applications, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful solvent capable of dissolving many organic molecules. Ensure the DMSO is of high purity and anhydrous, as water content can reduce the solubility of your compound.

Q3: I successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs because this compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous medium of your experiment. When the DMSO is diluted, its concentration drops, and the aqueous medium cannot keep the compound in solution.

Here are several strategies to prevent this:

  • Use Pre-warmed Media : Always add your stock solution to cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and this can help keep the compound in solution.[1]

  • Rapid Mixing : Add the stock solution to the medium while vortexing or rapidly pipetting to ensure immediate and thorough mixing. This prevents localized high concentrations of the compound that can initiate precipitation.[1][2]

  • Optimize Final DMSO Concentration : Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally ≤0.5%, to avoid solvent-induced cytotoxicity. However, maintaining a slightly higher (but non-toxic) DMSO concentration can aid solubility. You must determine the tolerance of your specific cell line.[1][2]

  • Perform Serial Dilutions : Instead of a single large dilution, perform a stepwise serial dilution. For example, first, create an intermediate dilution of your DMSO stock in your culture medium, and then perform the final dilution. This gradual decrease in solvent concentration can help maintain solubility.[1][2]

Q4: My in vitro assay results with this compound are inconsistent. Could this be a solubility problem?

A4: Yes, inconsistent or non-reproducible results are a classic sign of solubility issues. If this compound is not fully dissolved, the actual concentration exposed to the cells or target will vary between wells and experiments, leading to high variability. It is crucial to visually inspect your final diluted solutions for any signs of precipitation (cloudiness or visible particles) before each experiment.

This compound Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂₂H₂₇NO--INVALID-LINK--
Molecular Weight321.46 g/mol --INVALID-LINK--
pKa8.50 (in 50% aqueous EtOH)ChemicalBook
AppearanceCrystalline powder--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh 3.21 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial. This will yield a 10 mM stock solution (Molecular Weight = 321.46 g/mol ).

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Aiding Dissolution (if necessary): If particulates are still visible, gentle warming of the solution to 37°C or brief sonication in a water bath can be used to facilitate dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C to maintain long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the primary stock solution to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended): To improve accuracy and minimize precipitation, first prepare an intermediate stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in pre-warmed complete cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium). Mix thoroughly by pipetting.

  • Final Dilution: Prepare your final working concentrations by diluting the intermediate stock into pre-warmed complete cell culture medium.

    • Example for a 10 µM working solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium. This results in a 1:100 dilution of the intermediate stock.

  • Mixing: CRITICAL: Vigorously vortex or pipette mix immediately upon adding the stock solution to the aqueous medium to prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution. For the example above, the final DMSO concentration would be 0.1%.

Visualizations

Signaling Pathway of this compound

This compound is an opioid analgesic that primarily acts as an agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[3] Its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain signaling.[4][5]

phenazocine_pathway cluster_membrane Cell Membrane phenazocine This compound mor µ-Opioid Receptor (MOR) phenazocine->mor Binds & Activates g_protein Gi/o Protein Complex (α, β, γ subunits) mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit inhibits ion_channels Ion Channels g_protein->ion_channels βγ-subunit modulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates ca_channel Ca²⁺ Channel (Voltage-Gated) ion_channels->ca_channel Inhibition k_channel K⁺ Channel (GIRK) ion_channels->k_channel Activation neuronal_activity Reduced Neuronal Excitability & Neurotransmitter Release ca_channel->neuronal_activity k_channel->neuronal_activity solubility_troubleshooting start Start: Prepare 10 mM This compound stock in 100% DMSO check_stock Is the stock solution completely clear? start->check_stock dissolve_issue Issue: Incomplete dissolution in stock. Action: Vortex, gently warm (37°C), or sonicate. check_stock->dissolve_issue No dilute_media Dilute stock into pre-warmed (37°C) cell culture medium with rapid mixing. check_stock->dilute_media Yes dissolve_issue->check_stock check_working Is the final working solution clear? dilute_media->check_working precipitation_issue Issue: Precipitation upon dilution. check_working->precipitation_issue No end Success: Solution is ready for experiment. Include vehicle control. check_working->end Yes solution_1 Troubleshooting Step 1: Use serial dilutions instead of a single step. precipitation_issue->solution_1 solution_2 Troubleshooting Step 2: Ensure final DMSO is at a tolerable level for your cells (e.g., ≤0.5%). solution_1->solution_2 solution_3 Troubleshooting Step 3: Lower the final concentration of this compound. solution_2->solution_3 solution_3->dilute_media Re-attempt dilution

References

Technical Support Center: Minimizing Side Effects of (+)-Phenazocine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Phenazocine in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side effects during your experiments.

Disclaimer: The information provided here is for research purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of drugs. Its analgesic effects are primarily mediated through its interaction with opioid receptors in the central nervous system (CNS). It exhibits a high affinity for the mu-opioid receptor (MOR), which is the principal target for its pain-relieving properties.[1][2] Additionally, it has activity at the kappa-opioid receptor (KOR), which can contribute to analgesia but may also be associated with side effects like dysphoria.[1][3] this compound also interacts with the sigma-1 receptor, a non-opioid receptor that can modulate various neurotransmitter systems.[4]

Q2: What are the most common side effects of this compound observed in preclinical models?

A2: As an opioid agonist, this compound can induce a range of side effects similar to other opioids. The most commonly reported in preclinical models include:

  • Respiratory Depression: Characterized by a decreased breathing rate and reduced tidal volume.[5]

  • Gastrointestinal Dysfunction (Constipation): Opioids inhibit gastrointestinal motility, leading to delayed transit of contents through the gut.[6]

  • Sedation: Observed as a decrease in locomotor activity and general behavioral depression.

  • Abuse Liability: The rewarding effects of the drug can lead to conditioned place preference and self-administration in animal models.[7]

  • Psychotomimetic-like Effects: At higher doses, effects such as hallucinations and dysphoria may be observed, which are thought to be mediated by its action at kappa-opioid and sigma receptors.[3]

Q3: Is it possible to separate the analgesic effects of this compound from its side effects?

A3: Achieving a complete separation is challenging as the primary analgesic effects and some major side effects (like respiratory depression and constipation) are mediated by the same mu-opioid receptor. However, various strategies can be employed to mitigate these side effects while preserving a therapeutic window for analgesia. These strategies often involve dose optimization, co-administration with receptor antagonists that have limited CNS penetration, or the use of compounds that counteract specific side effects.

Troubleshooting Guides

This section provides practical guidance for addressing specific side effects you may encounter during your experiments with this compound.

Issue 1: Significant Respiratory Depression Observed

Symptoms:

  • Noticeable decrease in respiratory rate (breaths per minute).

  • Shallow breathing (reduced tidal volume).

  • Cyanosis (bluish discoloration of the skin or mucous membranes) in severe cases.

Troubleshooting Steps:

  • Dose Adjustment: Respiratory depression is a dose-dependent effect of mu-opioid agonists.[8] The first step is to determine if a lower dose of this compound can provide sufficient analgesia with a more acceptable respiratory safety margin. Conduct a dose-response study to identify the optimal therapeutic window.

  • Co-administration with a Mu-Opioid Receptor Antagonist: Co-administration of a non-selective opioid antagonist like naloxone (B1662785) can reverse respiratory depression. However, this may also antagonize the analgesic effects. A careful dose-finding study is required to identify a dose of naloxone that mitigates respiratory depression without significantly compromising analgesia.

    • Experimental Protocol: See "Key Experimental Protocols" section for a detailed protocol on assessing and mitigating respiratory depression.

  • Consider Biased Agonists (if applicable): Research into biased agonists for the mu-opioid receptor aims to develop compounds that preferentially activate G-protein signaling pathways (associated with analgesia) over β-arrestin pathways (implicated in respiratory depression and other side effects). While this compound is not a biased agonist, this is an emerging area of research for developing safer opioids.

Quantitative Data Summary: Respiratory Depression Mitigation

Treatment GroupThis compound DoseMitigating Agent & Dose% Reduction in Respiratory Rate (vs. Vehicle)% Reversal of Respiratory Depression (vs. This compound alone)Animal Model
Control VehicleNone0%N/ARat
This compound [Insert Dose]None[Insert Data]0%Rat
This compound + Naloxone [Insert Dose]Naloxone [Insert Dose][Insert Data][Insert Data]Rat

(Note: Specific quantitative data for this compound is limited in publicly available literature. Researchers should generate this data empirically for their specific experimental conditions.)

Issue 2: Severe Constipation and Reduced Gastrointestinal Motility

Symptoms:

  • Reduced number of fecal pellets produced over a set time period.

  • Hard, dry fecal pellets.

  • Delayed transit of a charcoal meal or other marker through the gastrointestinal tract.

Troubleshooting Steps:

  • Prophylactic Laxative Treatment: While not ideal for isolating the effects of this compound, co-administration of a standard laxative (e.g., senna or polyethylene (B3416737) glycol) can help manage constipation in long-term studies.

  • Co-administration with a Peripherally Acting Mu-Opioid Receptor Antagonist (PAMORA): PAMORAs, such as methylnaltrexone (B1235389), are designed to block opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier, thereby reducing constipation without affecting central analgesia.[9][10]

    • Experimental Protocol: See "Key Experimental Protocols" section for a detailed protocol on assessing and mitigating opioid-induced constipation.

Quantitative Data Summary: Constipation Mitigation

Treatment GroupThis compound DoseMitigating Agent & DoseGastrointestinal Transit Time (min)% Inhibition of Transit (vs. Vehicle)Animal Model
Control VehicleNone[Insert Data]0%Mouse
This compound [Insert Dose]None[Insert Data][Insert Data]Mouse
This compound + Methylnaltrexone [Insert Dose]Methylnaltrexone [Insert Dose][Insert Data][Insert Data]Mouse

(Note: A study on the related compound phenazocine showed that intracerebroventricular administration of 10-100 micrograms slowed gastrointestinal transit in a dose-related manner in rats[4]. Specific data for this compound with mitigating agents needs to be determined experimentally.)

Issue 3: Excessive Sedation and Impaired Motor Function

Symptoms:

  • Significant reduction in spontaneous locomotor activity in an open-field test.

  • Impaired performance on motor coordination tasks (e.g., rotarod).

  • Prolonged periods of immobility.

Troubleshooting Steps:

  • Dose Optimization: As with other side effects, sedation is often dose-dependent. Evaluate lower doses of this compound for an acceptable balance of analgesia and sedation.

  • Co-administration with a CNS Stimulant: In some preclinical paradigms, a low dose of a CNS stimulant, such as caffeine (B1668208) or modafinil, can be used to counteract opioid-induced sedation. However, this can introduce confounding variables and should be carefully considered and controlled for.

    • Experimental Protocol: See "Key Experimental Protocols" section for a detailed protocol on assessing sedation.

Quantitative Data Summary: Sedation Assessment

Treatment GroupThis compound DoseMitigating Agent & DoseTotal Distance Traveled (cm) in Open Field% Decrease in Locomotor Activity (vs. Vehicle)Animal Model
Control VehicleNone[Insert Data]0%Mouse
This compound [Insert Dose]None[Insert Data][Insert Data]Mouse
This compound + Modafinil [Insert Dose]Modafinil [Insert Dose][Insert Data][Insert Data]Mouse

(Note: Specific quantitative data for this compound needs to be generated empirically.)

Issue 4: Assessing and Mitigating Abuse Liability

Symptoms (in preclinical models):

  • Development of a conditioned place preference (CPP) for the drug-paired environment.

  • Self-administration of the drug in an operant conditioning paradigm.

Troubleshooting Steps:

  • Co-administration with an Opioid Antagonist: The rewarding effects of this compound can be blocked by co-administration with a non-selective opioid antagonist like naltrexone. This can be used as a control to confirm that the rewarding effects are opioid-receptor mediated.

  • Investigate Different Dosing Regimens: The rewarding effects of opioids can be influenced by the pharmacokinetics of the drug. Different routes of administration or sustained-release formulations may alter the abuse liability profile.

    • Experimental Protocol: See "Key Experimental Protocols" section for a detailed protocol on assessing abuse liability using conditioned place preference.

Quantitative Data Summary: Abuse Liability Assessment

Treatment GroupThis compound DoseMitigating Agent & DoseTime Spent in Drug-Paired Chamber (sec)Preference ScoreAnimal Model
Control VehicleNone[Insert Data][Insert Data]Rat
This compound [Insert Dose]None[Insert Data][Insert Data]Rat
This compound + Naltrexone [Insert Dose]Naltrexone [Insert Dose][Insert Data][Insert Data]Rat

(Note: Specific quantitative data for this compound needs to be generated empirically.)

Key Experimental Protocols

Protocol 1: Assessment and Mitigation of Respiratory Depression

Objective: To measure the effect of this compound on respiratory function and assess the ability of naloxone to mitigate these effects.

Model: Adult male Sprague-Dawley rats.

Methodology:

  • Animal Preparation: Acclimatize rats to whole-body plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place the rat in the plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for 30 minutes.

  • Drug Administration:

    • Administer this compound (subcutaneous, s.c.) at the desired dose.

    • For the mitigation group, co-administer naloxone (s.c.) at a predetermined dose either prior to or concurrently with this compound. A dose-ranging study for naloxone is recommended.

    • A vehicle control group should also be included.

  • Post-treatment Monitoring: Continuously record respiratory parameters for at least 2 hours post-administration.

  • Data Analysis: Calculate the percentage change in respiratory parameters from baseline for each treatment group.

Protocol 2: Assessment and Mitigation of Opioid-Induced Constipation

Objective: To evaluate the constipating effects of this compound and the efficacy of methylnaltrexone in preventing this side effect.

Model: Adult male C57BL/6 mice.

Methodology:

  • Fasting: Fast mice for 4 hours before the start of the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound (s.c.) at the desired dose.

    • For the mitigation group, administer methylnaltrexone (s.c.) 30 minutes prior to this compound.

    • A vehicle control group should also be included.

  • Charcoal Meal Administration: 30 minutes after this compound administration, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally (p.o.).

  • Gastrointestinal Transit Measurement: 20-30 minutes after the charcoal meal, euthanize the mice by cervical dislocation. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 3: Assessment of Sedation (Locomotor Activity)

Objective: To quantify the sedative effects of this compound by measuring spontaneous locomotor activity.

Model: Adult male Swiss Webster mice.

Methodology:

  • Habituation: Place individual mice in an open-field arena (e.g., 40x40 cm) and allow them to habituate for 30 minutes.

  • Drug Administration:

    • Administer this compound (s.c.) at the desired dose.

    • A vehicle control group should be included.

  • Locomotor Activity Recording: Immediately after injection, place the mice back into the open-field arena and record their locomotor activity (e.g., total distance traveled, time spent moving) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the recording period.

Protocol 4: Assessment of Abuse Liability (Conditioned Place Preference)

Objective: To determine the rewarding or aversive properties of this compound using a conditioned place preference (CPP) paradigm.

Model: Adult male Sprague-Dawley rats.

Methodology:

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Baseline Preference): On Day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the outer chambers to determine any baseline preference.

  • Conditioning (Days 2-7):

    • On drug conditioning days (e.g., Days 2, 4, 6), administer this compound (s.c.) and confine the rat to one of the outer chambers (typically the initially non-preferred chamber) for 30 minutes.

    • On saline conditioning days (e.g., Days 3, 5, 7), administer vehicle (s.c.) and confine the rat to the opposite outer chamber for 30 minutes.

  • Post-Conditioning (Test Day): On Day 8, place the rat in the central chamber and allow free access to all three chambers for 15 minutes, with no drug administration. Record the time spent in each outer chamber.

  • Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Respiratory Depression A Acclimatize Rat to Plethysmography Chamber B Record Baseline Respiration A->B C Administer this compound +/- Naloxone B->C D Monitor Post-Treatment Respiration C->D E Analyze Data (% Change from Baseline) D->E

Caption: Workflow for assessing and mitigating respiratory depression.

G cluster_1 Experimental Workflow: Opioid-Induced Constipation A Fast Mouse B Administer this compound +/- Methylnaltrexone A->B C Administer Charcoal Meal B->C D Euthanize and Dissect Small Intestine C->D E Measure Transit Distance D->E F Calculate % Transit E->F

Caption: Workflow for assessing and mitigating opioid-induced constipation.

G cluster_2 Experimental Workflow: Conditioned Place Preference A Pre-Conditioning: Baseline Preference Test B Conditioning: Pair Drug/Saline with Chambers A->B C Post-Conditioning: Preference Test B->C D Analyze Data (Time in Chambers) C->D

Caption: Workflow for assessing abuse liability via conditioned place preference.

G cluster_3 Mu-Opioid Receptor Signaling (Respiratory Depression) Phenazocine This compound MOR Mu-Opioid Receptor (MOR) in Brainstem Respiratory Centers Phenazocine->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Resp_Depression Respiratory Depression Hyperpolarization->Resp_Depression Naloxone Naloxone Naloxone->MOR Antagonizes

Caption: Mu-opioid receptor signaling in respiratory depression.

G cluster_4 Kappa-Opioid Receptor Signaling (Dysphoria) Phenazocine This compound KOR Kappa-Opioid Receptor (KOR) in Nucleus Accumbens/VTA Phenazocine->KOR Dynorphin Dynorphin Release KOR->Dynorphin Dopamine_Inhibition ↓ Dopamine Release Dynorphin->Dopamine_Inhibition Dysphoria Dysphoria/Aversion Dopamine_Inhibition->Dysphoria

Caption: Kappa-opioid receptor signaling and its role in dysphoria.

G cluster_5 Sigma-1 Receptor Signaling (Modulation) Phenazocine This compound Sigma1R Sigma-1 Receptor (ER Membrane) Phenazocine->Sigma1R IP3R IP3 Receptor Modulation Sigma1R->IP3R Ion_Channels Ion Channel Modulation (e.g., NMDA-R) Sigma1R->Ion_Channels Ca_Signaling Intracellular Ca2+ Signaling IP3R->Ca_Signaling Neurotransmission Modulation of Neurotransmission (e.g., Glutamate, Dopamine) Ca_Signaling->Neurotransmission Ion_Channels->Neurotransmission

Caption: Sigma-1 receptor signaling and its neuromodulatory roles.

References

Technical Support Center: Improving the Yield of (+)-Phenazocine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical synthesis of (+)-Phenazocine. Our aim is to help you optimize reaction conditions, improve yields, and overcome common challenges in obtaining this target molecule.

Section 1: Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of (±)-Phenazocine and its subsequent resolution to this compound. The primary synthetic route discussed is based on the three-step synthesis reported by Singh et al. (2010), which involves the preparation of an N-phenethyl-tetrahydropyridine intermediate, a Lewis acid-promoted α-alkylation, and a Grewe cyclization.

Issue 1: Low Yield in the Synthesis of N-(2-Phenylethyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine (Intermediate 1)

Question: My yield for the N-phenethylation of 3,4-lutidine followed by reduction is significantly lower than the reported 70%. What are the possible causes and solutions?

Answer:

Low yields in this two-part step can arise from several factors related to both the initial quaternization and the subsequent reduction.

Potential Causes & Troubleshooting Steps:

  • Incomplete Quaternization: The initial reaction of 3,4-lutidine with 2-phenylethyl bromide to form the pyridinium (B92312) salt is crucial.

    • Moisture: Ensure all glassware is flame-dried and reagents are anhydrous. Moisture can hydrolyze the phenethyl bromide.

    • Reaction Time/Temperature: The reaction may require extended stirring at ambient temperature (24 hours or more) to proceed to completion. Gentle warming (40-50°C) can be attempted, but monitor for potential side reactions.

    • Purity of Reagents: Use freshly distilled or high-purity 3,4-lutidine and 2-phenylethyl bromide. Impurities in the starting materials can interfere with the reaction.

  • Inefficient Reduction: The reduction of the pyridinium salt with sodium borohydride (B1222165) (NaBH₄) is the second critical phase.

    • pH of the Reaction Mixture: The reduction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The pH should be controlled, as acidic conditions can decompose NaBH₄, while overly basic conditions can slow down the reduction. The addition of a mild base like sodium bicarbonate can sometimes be beneficial.

    • Temperature Control: The addition of NaBH₄ should be done portion-wise at a low temperature (0-5°C) to control the exothermic reaction and prevent side reactions.

    • Over-alkylation: While less common in this specific step, the product amine can potentially react with remaining 2-phenylethyl bromide. Ensure the complete consumption of the alkylating agent in the first step.[1]

  • Work-up and Purification Issues:

    • Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover all the product. Adjusting the pH of the aqueous layer to be basic (pH > 10) before extraction is critical to ensure the amine is in its free base form.

    • Emulsion Formation: If emulsions form during extraction, adding brine or filtering the mixture through celite can help break them.

    • Distillation Losses: The product is a high-boiling liquid. Ensure your distillation apparatus is well-sealed and under a good vacuum to prevent loss of product.

ParameterStandard ConditionOptimization Suggestion
Solvent (Quaternization) Dry diethyl etherCan try other aprotic solvents like acetonitrile (B52724) if solubility is an issue.
Reaction Time (Quaternization) 24 hours at room temperatureMonitor by TLC or ¹H NMR to ensure completion. May require longer time.
Reducing Agent Sodium Borohydride (NaBH₄)Lithium aluminum hydride (LiAlH₄) can be used but requires stricter anhydrous conditions.
Extraction pH BasicEnsure pH > 10 with NaOH or K₂CO₃ before extraction.
Issue 2: Low Yield and/or Side Products in the Lewis Acid-Promoted α-Alkylation (Intermediate 2)

Question: The α-alkylation of N-(2-phenylethyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine with p-methoxybenzyl chloride is giving a low yield of the desired product and multiple spots on my TLC. How can I improve this step?

Answer:

This step involves the formation of an α-lithio carbanion stabilized by a Lewis acid, which is then quenched with an electrophile. The success of this reaction is highly dependent on stringent anhydrous and anaerobic conditions, as well as precise temperature control.

Potential Causes & Troubleshooting Steps:

  • Ineffective Lithiation:

    • Moisture and Air: This is the most common cause of failure. All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous THF.

    • Quality of s-BuLi: Use a freshly titrated solution of s-butyllithium. Old or improperly stored s-BuLi will have a lower concentration and may contain lithium alkoxides that can interfere with the reaction.

    • Temperature Control: The reaction must be maintained at a very low temperature (-78°C) during the addition of s-BuLi and the electrophile. Even slight warming can lead to decomposition of the carbanion and side reactions.

    • Choice of Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is commonly used. Ensure it is of high purity. Other Lewis acids like TiCl₄ or SnCl₄ could be explored, but they may alter the regioselectivity and reactivity.

  • Side Reactions:

    • N-Alkylation: The nitrogen lone pair can compete with the desired C-alkylation. The use of a Lewis acid to complex the nitrogen lone pair is intended to prevent this, but incomplete complexation can lead to N-alkylation as a side product.[2]

    • Polyalkylation: If an excess of the alkylating agent is used or if the reaction is not quenched efficiently, polyalkylation at other positions can occur.

    • Elimination Reactions: The intermediate carbanion can potentially undergo elimination reactions, especially if the temperature is not well-controlled.

  • Purification Challenges:

    • Close-running Spots: The desired product and some side products may have similar polarities, making chromatographic separation difficult. Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate (B1210297) in hexanes with a small percentage of triethylamine (B128534) to prevent streaking of the amine on silica (B1680970) gel).

ParameterStandard ConditionOptimization Suggestion
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)Ensure high purity. Other Lewis acids could be trialed cautiously.
Lithiating Agent s-Butyllithium (s-BuLi)Use freshly titrated solution. n-Butyllithium can also be used.
Temperature -78°CMaintain strictly throughout the lithiation and alkylation steps.
Electrophile p-Methoxybenzyl chlorideUse high-purity, freshly prepared or purchased reagent.
Purification Column chromatographyUse a silica gel column with a solvent system containing a small amount of triethylamine.
Issue 3: Low Yield and Impurities in the Grewe Cyclization to form (±)-Phenazocine

Question: The final Grewe cyclization step is giving a low yield of (±)-Phenazocine, and the crude product is very impure. What can I do to optimize this reaction?

Answer:

The Grewe cyclization is an acid-catalyzed intramolecular electrophilic aromatic substitution. The yield and purity are highly dependent on the acid catalyst, temperature, and reaction time.

Potential Causes & Troubleshooting Steps:

  • Choice and Concentration of Acid:

    • Acid Strength: Strong acids are required to protonate the aromatic ring and facilitate the cyclization. 48% Hydrobromic acid (HBr) is reported to work well. Other strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) have been used in similar cyclizations and could be trialed.

    • Water Content: The presence of too much water can hinder the reaction by competing with the intramolecular cyclization. Using a more concentrated acid or adding a dehydrating agent like P₂O₅ to PPA can sometimes improve yields.

  • Side Reactions:

    • Rearrangement Products: The carbocation intermediate in the Grewe cyclization can undergo rearrangements, leading to the formation of isomeric products. This is a known issue in Grewe cyclizations.[3]

    • Polymerization/Charring: At high temperatures or with prolonged reaction times, the starting material and product can decompose or polymerize, leading to a dark, tarry reaction mixture and low yields.

    • Incomplete Demethylation: The reaction with HBr also serves to cleave the p-methoxybenzyl ether. Incomplete cleavage will result in an impurity.

  • Reaction Conditions:

    • Temperature and Time: These parameters need to be carefully optimized. Start with the reported conditions and monitor the reaction by TLC. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious of decomposition at higher temperatures.

    • Inert Atmosphere: While not always strictly necessary for this step, running the reaction under an inert atmosphere can prevent oxidative side reactions, especially at higher temperatures.

  • Purification:

    • Extraction and Basification: After the reaction, the mixture should be carefully neutralized and then made basic (pH > 10) to isolate the free base of phenazocine.

    • Crystallization: The crude product can often be purified by crystallization from a suitable solvent (e.g., ethanol or acetone). This is often more effective for removing isomeric impurities than column chromatography.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel (with a small amount of triethylamine in the eluent) can be used.

ParameterStandard ConditionOptimization Suggestion
Acid Catalyst 48% Hydrobromic acid (HBr)Polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) could be explored.
Temperature RefluxOptimize the temperature; start lower and gradually increase while monitoring the reaction.
Reaction Time Monitor by TLCAvoid prolonged heating to minimize decomposition.
Purification CrystallizationTry different solvents for crystallization to improve purity.

Section 2: Obtaining this compound

There are two primary strategies for obtaining the enantiomerically pure this compound: Asymmetric Synthesis or Chiral Resolution of the racemic mixture.

Strategy 1: Asymmetric Synthesis (Proposed)

Proposed Experimental Protocol (based on Meyers et al. for (+)-metazocine):

  • Chiral Auxiliary Attachment: React a suitable precursor (e.g., a tetrahydropyridine (B1245486) derivative) with a chiral auxiliary, such as one derived from L-valinol, to form a chiral formamidine (B1211174).

  • Diastereoselective Alkylation: Deprotonate the α-position to the nitrogen with a strong base (e.g., s-BuLi) and then react with the appropriate electrophile (in this case, a phenethyl derivative). The chiral auxiliary will direct the electrophile to attack from a specific face, leading to a high diastereomeric excess.

  • Removal of Chiral Auxiliary: Hydrolyze the formamidine to reveal the enantiomerically enriched secondary amine.

  • N-alkylation and Cyclization: Proceed with the subsequent N-alkylation and Grewe cyclization steps as in the racemic synthesis to yield this compound.

Key Considerations for Asymmetric Synthesis:

  • The choice of chiral auxiliary is critical for high diastereoselectivity.

  • Reaction conditions for the alkylation step (temperature, solvent, base) must be rigorously optimized.

  • The removal of the chiral auxiliary should be performed under conditions that do not cause racemization.

Strategy 2: Chiral Resolution of (±)-Phenazocine

A more common and often more practical approach on a laboratory scale is the resolution of the racemic (±)-Phenazocine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

General Experimental Protocol for Chiral Resolution:

  • Selection of Resolving Agent: For a basic compound like phenazocine, a chiral acid is used as the resolving agent. Common choices include (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.

  • Diastereomeric Salt Formation:

    • Dissolve the (±)-Phenazocine in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.

    • The mixture is often heated to ensure complete dissolution and then allowed to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

  • Isolation and Purification of the Diastereomeric Salt:

    • The crystallized salt is collected by filtration.

    • The purity of the diastereomeric salt can be improved by recrystallization from the same or a different solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomer:

    • The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH or Na₂CO₃) to neutralize the chiral acid and liberate the free base of the desired phenazocine enantiomer.

    • The enantiomerically enriched phenazocine is then extracted with an organic solvent, and the solvent is removed to yield the final product.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization contains the other enantiomer. This can be recovered by basifying the solution, extracting the amine, and then potentially resolving it with the opposite enantiomer of the chiral resolving agent.

Troubleshooting Chiral Resolution:

  • No Crystallization: The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents. Seeding with a small crystal can also induce crystallization.

  • Oily Precipitate: The salt may be "oiling out" instead of crystallizing. This can sometimes be rectified by changing the solvent, lowering the concentration, or cooling the solution more slowly.

  • Low Enantiomeric Excess (e.e.): The separation of the diastereomeric salts may not be efficient. Multiple recrystallizations are often necessary to achieve high e.e. The choice of solvent for recrystallization is crucial.

ParameterKey ConsiderationExample
Resolving Agent Must form crystalline salts with the amine.(+)-Tartaric acid, (-)-Dibenzoyltartaric acid
Solvent Differential solubility of diastereomeric salts.Methanol, ethanol, acetone, or mixtures thereof.
Stoichiometry Can influence which salt crystallizes.Typically 0.5 to 1.0 equivalents of the resolving agent.
Temperature Affects solubility and crystal growth.Slow cooling generally yields purer crystals.

Section 3: Data Presentation

Table 1: Summary of Yields for the Racemic Synthesis of (±)-Phenazocine
StepReactantsProductReported Yield
1. N-Alkylation and Reduction3,4-Lutidine, 2-Phenylethyl bromide, NaBH₄N-(2-Phenylethyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine~70%
2. α-AlkylationIntermediate from Step 1, BF₃·OEt₂, s-BuLi, p-Methoxybenzyl chlorideN-(2-Phenylethyl)-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine~64%
3. Grewe CyclizationIntermediate from Step 2, 48% HBr(±)-Phenazocine~59%
Overall Yield ~27%

Data based on Singh, K. N., et al. (2010). A short synthesis of benzomorphane analgesics (±)-metazocine and (±)-phenazocine. Synthetic Communications, 40(24), 3716-3720.

Section 4: Experimental Protocols

Detailed Protocol for the Synthesis of (±)-Phenazocine

Step 1: Synthesis of N-(2-Phenylethyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine

  • To a solution of 3,4-lutidine (1.0 eq) in dry diethyl ether, add 2-phenylethyl bromide (1.0 eq).

  • Stir the mixture at room temperature for 24 hours. The pyridinium salt will precipitate.

  • Filter the salt and wash it thoroughly with dry diethyl ether.

  • Suspend the pyridinium salt in methanol and cool the mixture to 0°C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain a pale yellow liquid.

Step 2: Synthesis of N-(2-Phenylethyl)-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine

  • To a flame-dried, two-necked flask under an argon atmosphere, add a solution of the product from Step 1 (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C.

  • Add boron trifluoride etherate (BF₃·OEt₂) (1.0 eq) and stir for 10 minutes.

  • Add s-butyllithium (s-BuLi) (2.0 eq) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.

  • Quench the reaction by adding a solution of p-methoxybenzyl chloride (2.0 eq) in anhydrous THF.

  • Stir at -78°C for 10 minutes, then allow the reaction to warm to room temperature.

  • Add water and extract the aqueous layer with diethyl ether.

  • Extract the combined organic layers with 5% HCl.

  • Basify the acidic aqueous layer with solid NaOH to pH > 10 and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.

Step 3: Synthesis of (±)-Phenazocine

  • To the product from Step 2 (1.0 eq), add 48% aqueous hydrobromic acid (HBr).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto ice.

  • Make the solution basic (pH > 10) with concentrated ammonium (B1175870) hydroxide.

  • Extract the mixture with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethanol to obtain (±)-Phenazocine as a white solid.

Section 5: Visualizations

Diagram 1: Synthetic Pathway for (±)-Phenazocine

G A 3,4-Lutidine + 2-Phenylethyl bromide B N-(2-Phenylethyl)-3,4-dimethylpyridinium bromide A->B Quaternization C N-(2-Phenylethyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine B->C NaBH4 Reduction D α-Alkylated Tetrahydropyridine C->D 1. BF3.OEt2, s-BuLi 2. p-Methoxybenzyl chloride E (±)-Phenazocine D->E Grewe Cyclization (HBr)

Caption: Synthetic route to (±)-Phenazocine.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Step Identify Reaction Step with Low Yield Start->Step CheckReagents Check Purity and Anhydrous Nature of Reagents/Solvents Step->CheckReagents CheckConditions Verify Reaction Temperature, Time, and Atmosphere Step->CheckConditions CheckWorkup Review Extraction and Purification Procedures Step->CheckWorkup Optimize Systematically Optimize Conditions (Concentration, Catalyst, etc.) CheckReagents->Optimize CheckConditions->Optimize CheckWorkup->Optimize Result Improved Yield Optimize->Result NoImprovement Consult Further Literature / Alternative Routes Optimize->NoImprovement

Caption: General troubleshooting workflow for low reaction yields.

Diagram 3: Chiral Resolution Process

G Racemate (±)-Phenazocine AddRA Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemate->AddRA Diastereomers Formation of Diastereomeric Salts (this compound-(+)-Tartrate) ((-)-Phenazocine-(+)-Tartrate) AddRA->Diastereomers Crystallize Fractional Crystallization Diastereomers->Crystallize Salt Less Soluble Diastereomeric Salt (Crystals) Crystallize->Salt MotherLiquor More Soluble Diastereomeric Salt (in Solution) Crystallize->MotherLiquor Liberate Liberate Free Base (add NaOH) Salt->Liberate Enantiomer This compound Liberate->Enantiomer

References

Technical Support Center: Addressing Variability in (+)-Phenazocine Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Phenazocine. The information is presented in a question-and-answer format to directly address common issues and ensure greater consistency in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is the dextrorotatory enantiomer of the synthetic opioid analgesic phenazocine. Unlike its levorotatory counterpart, which primarily acts on opioid receptors, this compound displays a high affinity for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1] It also interacts with kappa-opioid receptors.[2] Its dual interaction with both sigma and opioid receptors contributes to its complex pharmacological profile.

Q2: How should this compound be stored to ensure its stability?

A2: While specific stability studies for this compound are not extensively published, general guidelines for related benzomorphan (B1203429) opioids like pentazocine (B1679294) suggest storing the compound at room temperature, tightly sealed, and protected from light.[3] For solutions, it is recommended to prepare them freshly. If storage of a solution is necessary, studies on dezocine (B144180), another benzomorphan, have shown stability in 0.9% sodium chloride solution for up to 72 hours at 25°C and for 14 days at 4°C when protected from light.[4] It is advisable to conduct a stability study for your specific solvent and storage conditions.[5]

Q3: What are the known enantiomeric differences between (+)- and (-)-Phenazocine?

A3: The enantiomers of phenazocine exhibit distinct pharmacological profiles. This compound has a high affinity for the sigma-1 receptor, where it acts as an antagonist.[1] In contrast, (-)-Phenazocine has a higher affinity for opioid receptors and is a more potent analgesic than this compound.[1] It is crucial to use the correct enantiomer for your experiments and to be aware of the potential for cross-reactivity at different receptor systems.

Troubleshooting Guides

In Vitro Assays: Radioligand Binding & Functional Assays

Q4: We are observing high non-specific binding in our [3H]-(+)-pentazocine binding assay for the sigma-1 receptor when using this compound as a competitor. What could be the cause?

A4: High non-specific binding (NSB) can obscure your specific binding signal. Here are some common causes and solutions:

  • Radioligand Issues:

    • Concentration: Ensure you are using a radioligand concentration at or below the Kd value.

    • Purity: Verify the radiochemical purity of your [3H]-(+)-pentazocine. Impurities can contribute to high NSB.

  • Assay Conditions:

    • Blocking Agents: Incorporate bovine serum albumin (BSA) in your assay buffer to reduce binding to non-receptor components.

    • Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB, but you must ensure that equilibrium for specific binding is still reached.

    • Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Receptor Preparation:

    • Protein Concentration: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg of membrane protein per well, but this should be optimized for your specific tissue or cell preparation.

Q5: Our functional assay results with this compound are inconsistent. How can we improve reproducibility?

A5: Variability in functional assays like GTPγS binding or calcium flux assays can arise from several factors. Consider the following:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range.

  • Assay Buffer Composition: The concentrations of ions like Mg2+, Na+, and GDP are critical for GTPγS binding assays and should be optimized.[6] For calcium flux assays, the composition of the assay buffer, including the presence of calcium and magnesium, can significantly impact results.[7]

  • Ligand Concentration and Stability: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.

  • Distinguishing Receptor Effects: Since this compound can interact with both sigma-1 and opioid receptors, the observed functional effect might be a composite of activities at these targets. To isolate the sigma-1 receptor-mediated effects, consider co-incubating with a selective opioid receptor antagonist like naloxone (B1662785). Conversely, to isolate opioid effects, a selective sigma-1 receptor antagonist that is structurally distinct from phenazocine could be used.

In Vivo Assays: Analgesia Models

Q6: We are seeing significant variability in our hot plate test results with this compound in mice. What are the potential sources of this variability?

A6: The hot plate test is sensitive to a number of experimental variables:

  • Animal Factors:

    • Strain and Sex: Different mouse strains can exhibit different baseline pain sensitivities and responses to analgesics. Sex differences in pain perception and response to opioids have also been reported.[8]

    • Habituation: Ensure all animals are properly habituated to the testing room and apparatus to reduce stress-induced variability.[9]

  • Procedural Factors:

    • Plate Temperature: Use a consistent and validated hot plate temperature. Lower temperatures can be more sensitive for detecting the effects of mild analgesics.[9]

    • Cut-off Time: A strict cut-off time is essential to prevent tissue damage.

    • Observer Bias: The experimenter should be blinded to the treatment groups to minimize unconscious bias in recording response latencies.

  • Pharmacological Factors:

    • Route of Administration and Timing: Ensure consistent administration routes and timing of the test relative to drug administration to account for pharmacokinetic variability.

Q7: How can we differentiate between the opioid and sigma-1 receptor contributions to the in vivo effects of this compound?

A7: A pharmacological challenge study is the most effective way to dissect the in vivo mechanism of action:

  • Opioid Receptor Blockade: To determine the contribution of opioid receptors, pre-treat a group of animals with a non-selective opioid antagonist like naloxone before administering this compound. A reduction or abolition of the analgesic effect would indicate opioid receptor involvement.[10]

  • Sigma-1 Receptor Blockade: To assess the role of the sigma-1 receptor, pre-treat animals with a selective sigma-1 receptor antagonist (e.g., BD-1063 or NE-100) prior to this compound administration. Alteration of the analgesic response would point to a sigma-1 receptor-mediated mechanism. It has been shown that co-administration of the sigma-1 antagonist haloperidol (B65202) can enhance the analgesic effects of some opioids, suggesting a modulatory role for the sigma-1 receptor in pain pathways.[11][12]

Data Presentation

Table 1: Binding Affinities (Ki) of Phenazocine Enantiomers and Related Compounds at Sigma-1 and Opioid Receptors

CompoundReceptorKi (nM)Species/TissueReference
This compoundSigma-13.8 ± 0.4Guinea Pig Brain[1]
(-)-PhenazocineSigma-185 ± 2.0Guinea Pig Brain[1]
(+)-PentazocineSigma-1--Selective Ligand[13]
(-)-PentazocineMu Opioid3.2Human[9]
Kappa Opioid7.6Human[9]
Delta Opioid62Human[9]

Table 2: Functional Potencies (EC50/IC50) and Efficacy of Related Compounds

CompoundAssayReceptorEC50/IC50 (nM)EfficacyReference
(-)-PentazocineGTPγSKappa Opioid40Agonist[9]
Mu Opioid43Agonist[9]
Delta Opioid255Weak Agonist[9]
This compoundPredictive BindingSigma-1-Antagonist Profile[1]

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from procedures for [3H]-(+)-pentazocine binding.

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4)

    • Serial dilutions of this compound or other competing ligands.

    • Membrane suspension (100-200 µg protein/well).

    • [3H]-(+)-pentazocine (final concentration ~2-3 nM).

  • Non-Specific Binding: Define non-specific binding using a high concentration (e.g., 10 µM) of unlabeled (+)-pentazocine or haloperidol.

  • Incubation: Incubate at 37°C for 150 minutes.

  • Termination: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash filters three times with ice-cold assay buffer.

  • Detection: Measure radioactivity using a scintillation counter.

Hot Plate Test for Thermal Nociception
  • Apparatus: Use a hot plate apparatus with a consistent and controlled surface temperature (e.g., 52-55°C).[5]

  • Acclimation: Place mice in the testing room for at least 30-60 minutes before the experiment to acclimate.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: At a predetermined time after drug administration, place the mouse on the hot plate.

  • Latency Measurement: Start a timer immediately and record the latency to the first sign of nociception (e.g., paw licking, jumping).[14]

  • Cut-off: A maximum cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Data Analysis: Compare the latency times between treatment groups.

Von Frey Test for Mechanical Allodynia
  • Apparatus: Use a set of calibrated von Frey filaments and a testing chamber with a wire mesh floor.[14]

  • Acclimation: Place mice in the testing chambers on the wire mesh floor and allow them to acclimate for at least 60 minutes.[15]

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend. Hold for 1-3 seconds.[16][17]

  • Up-Down Method: Start with a mid-range filament (e.g., 0.6g). If there is no response, use the next largest filament. If there is a withdrawal response, use the next smallest filament.[17]

  • Withdrawal Threshold: The 50% withdrawal threshold can be calculated using the up-down method of Dixon or more recent simplified methods.

  • Data Analysis: Compare the withdrawal thresholds between treatment groups.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Analgesia Models cluster_mechanism Mechanism of Action cluster_data Data Analysis binding_assay Radioligand Binding Assay (Sigma-1, Mu, Kappa, Delta) ki_calc Calculate Ki (Binding Affinity) binding_assay->ki_calc gtp_assay [35S]GTPγS Functional Assay ec50_calc Calculate EC50/IC50 (Functional Potency) gtp_assay->ec50_calc ca_assay Calcium Flux Assay ca_assay->ec50_calc hot_plate Hot Plate Test (Thermal Nociception) analgesia_quant Quantify Analgesic Effect (%MPE, Threshold) hot_plate->analgesia_quant von_frey Von Frey Test (Mechanical Allodynia) von_frey->analgesia_quant antagonist_study Antagonist Challenge Study (e.g., Naloxone, BD-1063) mechanism_decon Deconvolute Receptor Contribution antagonist_study->mechanism_decon ki_calc->mechanism_decon ec50_calc->mechanism_decon analgesia_quant->mechanism_decon

Experimental workflow for characterizing this compound.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effectors phenazocine This compound opioid_receptor Opioid Receptor (μ, κ, δ) phenazocine->opioid_receptor Binds g_protein Gi/o Protein opioid_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits k_channel ↑ K+ Efflux (GIRK) g_protein->k_channel βγ activates ca_channel ↓ Ca2+ Influx (VGCC) g_protein->ca_channel βγ inhibits mapk MAPK Pathway (ERK/CREB) g_protein->mapk βγ activates camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization ca_channel->hyperpolarization gene_expression Gene Expression mapk->gene_expression sigma1_signaling cluster_er Endoplasmic Reticulum phenazocine This compound sigma1_receptor Sigma-1 Receptor phenazocine->sigma1_receptor Binds (Antagonist) bip BiP Chaperone sigma1_receptor->bip Dissociates from ip3r IP3 Receptor sigma1_receptor->ip3r Modulates ca_er Ca2+ Release ip3r->ca_er

References

Technical Support Center: Refinement of Protocols for Long-Term (+)-Phenazocine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Phenazocine in long-term experimental protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Disclaimer: Detailed, peer-reviewed protocols and extensive quantitative data specifically for the long-term administration of this compound in preclinical models are not widely available in the current literature. Therefore, the following protocols and data tables are presented as representative examples based on best practices for potent µ-opioid agonists and related benzomorphan (B1203429) compounds. Researchers should consider this guidance as a starting point and optimize these protocols for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic opioid analgesic of the benzomorphan class. Its primary mechanism of action is as a potent agonist at the µ-opioid receptor (MOR).[1][2] It also exhibits some activity at the κ-opioid receptor (KOR) and acts as an antagonist at the sigma-1 receptor (σ1R).[2] This mixed receptor profile contributes to its analgesic effects and may influence its side-effect profile during long-term administration.

Q2: What are the known pharmacokinetic properties of phenazocine?

A2: Phenazocine is well-absorbed orally, with extensive metabolism in the liver.[3] While specific long-term pharmacokinetic data is scarce, the half-life of phenazocine after acute administration is estimated to be between 2 to 6 hours.[3] Chronic administration may alter its pharmacokinetic profile, and researchers should consider this possibility in their study design.

Q3: How should this compound be stored?

A3: this compound should be stored at room temperature and protected from light.

Troubleshooting Guide

Issue 1: Diminished Analgesic Effect Over Time (Tolerance)

  • Q: We observed a significant decrease in the analgesic efficacy of this compound after several weeks of continuous administration. What could be the cause and how can we address it?

    • A: This is likely due to the development of analgesic tolerance, a common phenomenon with chronic opioid administration.[4][5] Tolerance involves pharmacodynamic changes, such as receptor desensitization and downregulation. To address this, consider the following:

      • Dose Escalation: A carefully planned, gradual increase in the dose may be necessary to maintain the desired level of analgesia.

      • "Drug Holiday": If the experimental design permits, a brief cessation of treatment may help to resensitize the opioid receptors.

      • Co-administration with a Tolerance-Reducing Agent: The use of an NMDA receptor antagonist has been shown to attenuate the development of opioid tolerance.

Issue 2: Unexpected Behavioral Side Effects

  • Q: Our animals are exhibiting unusual behaviors, such as hyperactivity or signs of anxiety, after several weeks of this compound treatment. What could be the cause?

    • A: These behaviors could be related to the complex pharmacology of this compound. While opioids can cause sedation, long-term administration can sometimes lead to paradoxical effects.[6] The sigma-1 receptor antagonism of this compound could also contribute to these effects, as long-term blockade of this receptor has been associated with changes in mood-related behaviors in rodents.[7][8] We recommend incorporating behavioral assays such as the open field test and elevated plus-maze to systematically assess locomotor activity and anxiety-like behavior throughout the study.

Issue 3: Animal Health and Welfare Concerns

  • Q: We are observing constipation and some respiratory depression in our animals. How can we manage these side effects?

    • A: These are known side effects of µ-opioid receptor agonists.

      • Constipation: This is a very common and persistent side effect. Prophylactic treatment with a stool softener or laxative in the drinking water or diet is often necessary. Ensure animals have easy access to water to maintain hydration.

      • Respiratory Depression: This is a dose-dependent and potentially life-threatening side effect. Careful dose titration is crucial, especially at the beginning of the study. Monitor animals closely for any signs of respiratory distress. In case of overdose, the opioid antagonist naloxone (B1662785) can be used for reversal, though this will also counteract the analgesic effects.

Issue 4: Vehicle and Formulation Problems for Continuous Delivery

  • Q: We are using osmotic pumps for continuous subcutaneous delivery, but the formulation is precipitating. What can we do?

    • A: The solubility and stability of this compound in the vehicle are critical for successful long-term delivery.

      • Vehicle Selection: The choice of vehicle is crucial. While sterile saline or water can be used, the solubility of phenazocine may be limited. Consider using vehicles containing co-solvents such as polyethylene (B3416737) glycol (PEG) or cyclodextrins to improve solubility. The pH of the vehicle should also be optimized.

      • Solubility Testing: Before implanting pumps, perform benchtop stability tests of your formulation at 37°C for the intended duration of the study to ensure the drug remains in solution.

Quantitative Data

The following tables present hypothetical quantitative data to illustrate the types of results that might be obtained from long-term this compound studies. This is not actual experimental data.

Table 1: Hypothetical Time-Course of Analgesic Tolerance to this compound in Rats (Hot-Plate Test)

Week of AdministrationED50 (mg/kg, s.c.)Fold-Increase in ED50 from Week 1
10.51.0
20.81.6
31.53.0
42.85.6

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice After Single vs. Chronic (4-Week) Subcutaneous Administration

ParameterSingle Dose (0.5 mg/kg)Chronic Dosing (0.5 mg/kg/day)
Cmax (ng/mL)150130
Tmax (h)0.50.75
AUC (ng*h/mL)450380
t1/2 (h)2.52.2
Clearance (mL/h/kg)1.11.3

Table 3: Hypothetical Effects of Long-Term this compound Administration on Behavior in Mice (Open Field Test)

Treatment GroupTotal Distance Traveled (cm)Time in Center Zone (s)
Vehicle (4 weeks)3500 ± 30045 ± 5
This compound (4 weeks)4200 ± 35030 ± 4

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Long-Term Subcutaneous Administration of this compound via Osmotic Minipump in Rodents (Representative Protocol)
  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before surgery.

  • Drug Formulation: Prepare the this compound solution in a sterile vehicle suitable for long-term subcutaneous delivery (e.g., a solution containing a solubilizing agent like PEG 300 in sterile saline). Ensure the final concentration is calculated based on the pump's flow rate and the desired daily dose.

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution under sterile conditions. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.

  • Surgical Implantation: Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane). Shave and aseptically prepare the surgical site on the back, slightly posterior to the scapulae.

  • Make a small midline incision in the skin. Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.

  • Insert the primed osmotic pump into the subcutaneous pocket with the flow moderator pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Post-Operative Care: Administer post-operative analgesia as recommended by your institution's veterinary staff. Monitor the animals daily for signs of pain, distress, or surgical complications.

Protocol 2: Hot-Plate Test for Thermal Nociception
  • Apparatus: Use a commercially available hot-plate apparatus with a surface temperature maintained at a constant, non-injurious temperature (e.g., 52-55°C).

  • Acclimation: On the day of testing, acclimate the animals to the testing room for at least 30 minutes.

  • Procedure:

    • Gently place the animal on the heated surface of the hot plate and immediately start a timer.

    • Observe the animal for nociceptive responses, such as licking a hind paw, flicking a paw, or jumping.

    • The latency to the first clear nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

  • Data Analysis: The latency to respond is used as a measure of the analgesic effect.

Protocol 3: Tail-Flick Test for Thermal Nociception
  • Apparatus: Use a tail-flick apparatus that focuses a beam of high-intensity light onto the ventral surface of the animal's tail.

  • Acclimation: Acclimate the animals to the testing room and gentle restraint for several days prior to the experiment.

  • Procedure:

    • Gently restrain the animal, allowing the tail to be positioned over the light source.

    • Activate the light source, which starts a timer.

    • The latency for the animal to flick its tail away from the heat source is automatically or manually recorded.

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Data Analysis: The tail-flick latency is a measure of the spinal nociceptive reflex.

Protocol 4: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
  • Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • A video camera mounted above the arena records the animal's movement.

  • Data Analysis: Automated tracking software is used to analyze various parameters, including:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is interpreted as more anxiety-like).

    • Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.

Protocol 5: Elevated Plus-Maze Test for Anxiety-Like Behavior
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • A video camera records the animal's activity.

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms: More time in the open arms is interpreted as less anxiety-like behavior.

    • Number of entries into the open arms: A measure of exploratory behavior and anxiety.

Signaling Pathway Diagrams

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular plus_Phenazocine This compound MOR μ-Opioid Receptor (GPCR) plus_Phenazocine->MOR Binds Gi_protein Gi/o Protein MOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel GIRK Channel Gi_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia K_efflux->Analgesia Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases

Caption: µ-Opioid Receptor Signaling Pathway.

kappa_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular plus_Phenazocine This compound (Weak Agonist) KOR κ-Opioid Receptor (GPCR) plus_Phenazocine->KOR Binds Gi_protein Gi/o Protein KOR->Gi_protein Activates MAPK_pathway p38 MAPK Pathway KOR->MAPK_pathway Activates via β-arrestin (agonist dependent) AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Dysphoria Dysphoria/ Aversion MAPK_pathway->Dysphoria

Caption: κ-Opioid Receptor Signaling Pathway.

sigma1_receptor_antagonism cluster_extracellular Extracellular cluster_membrane Endoplasmic Reticulum Membrane cluster_intracellular Intracellular Signaling Modulation plus_Phenazocine This compound (Antagonist) Sigma1R Sigma-1 Receptor (Chaperone Protein) plus_Phenazocine->Sigma1R Inhibits Ion_Channels Ion Channels (e.g., NMDA-R) Sigma1R->Ion_Channels Modulates GPCRs GPCRs (e.g., MOR) Sigma1R->GPCRs Modulates Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Opioid_Analgesia Potentiation of Opioid Analgesia GPCRs->Opioid_Analgesia

Caption: this compound's Antagonism of the Sigma-1 Receptor.

References

Technical Support Center: (+)-Phenazocine Tolerance Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating (+)-Phenazocine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on mitigating analgesic tolerance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds.[1] Its primary mechanism of action involves binding to and activating opioid receptors in the central and peripheral nervous systems.[2][3][4] Specifically, it has a high affinity for the mu-opioid receptor (MOR), which is the primary target for its potent analgesic effects.[2][3] Additionally, this compound interacts with kappa-opioid (KOR) and sigma (σ) receptors, which may contribute to its complex pharmacological profile, including potential side effects like dysphoria or hallucinations at high doses.[2][5] The activation of these receptors, particularly the MOR, inhibits the transmission of pain signals.[3][4]

Q2: What are the core molecular mechanisms that drive tolerance to opioids like this compound?

Opioid tolerance is a complex neuroadaptation resulting from chronic agonist exposure.[6] While mechanisms can vary between opioids, several core processes are widely implicated and are likely involved in this compound tolerance.[7]

  • Receptor Desensitization and Downregulation: Chronic activation of mu-opioid receptors (MORs) triggers several cellular responses. G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the receptor.[8] This phosphorylation recruits β-arrestin proteins, which physically block G-protein coupling (desensitization) and target the receptor for internalization into the cell via endocytosis.[8][9] While some internalized receptors are recycled back to the surface, chronic exposure leads to an imbalance where more receptors are degraded than recycled, a process known as downregulation.[10] This results in fewer available MORs on the cell surface, requiring higher doses of the opioid to achieve the same analgesic effect.[6][10]

  • NMDA Receptor System Upregulation: A key counter-regulatory mechanism involves the N-methyl-D-aspartate (NMDA) receptor system. Chronic opioid exposure can lead to the hyperactivation of NMDA receptors.[11][12] This process is thought to be mediated by the activation of Protein Kinase C (PKC), which in turn phosphorylates the NMDA receptor, enhancing its activity. This upregulation of the NMDA system opposes the analgesic effect of opioids and contributes to both tolerance and opioid-induced hyperalgesia (an increased sensitivity to pain).[11]

  • Sigma-1 (σ1) Receptor Modulation: The σ1 receptor, an intracellular chaperone protein, can modulate the function of the MOR.[13] During chronic opioid exposure, σ1 receptors can physically interact with MORs, inhibiting their signaling capacity and contributing to the development of tolerance.[14]

G cluster_0 Opioid-Induced Tolerance Pathways Phenazocine This compound MOR Mu-Opioid Receptor (MOR) Phenazocine->MOR Binds & Activates G_Protein G-Protein Activation MOR->G_Protein Leads to GRK GRK Activation MOR->GRK Chronic Activation leads to Sigma1 Sigma-1 Receptor Interaction MOR->Sigma1 Chronic activation promotes Analgesia Analgesia G_Protein->Analgesia Results in PKC PKC Activation G_Protein->PKC Can activate BetaArrestin β-Arrestin-2 Recruitment GRK->BetaArrestin Phosphorylates MOR, leading to Internalization MOR Internalization & Downregulation BetaArrestin->Internalization Tolerance1 Tolerance Internalization->Tolerance1 NMDAR NMDA Receptor Phosphorylation PKC->NMDAR Ca_Influx ↑ Ca2+ Influx (Opposes Opioid Effect) NMDAR->Ca_Influx Tolerance2 Tolerance & Hyperalgesia Ca_Influx->Tolerance2 Tolerance3 Tolerance Sigma1->Tolerance3 Contributes to

Caption: Key molecular pathways contributing to opioid tolerance.

Troubleshooting Guides

Q3: How do I design an experiment to induce and measure this compound tolerance in rodents?

A typical experimental workflow involves establishing a baseline nociceptive threshold, administering the drug chronically to induce tolerance, and then re-evaluating the nociceptive threshold and the drug's analgesic efficacy.

G A Phase 1: Acclimation & Baseline - Handle animals daily (3-5 days) - Habituate to testing apparatus - Measure baseline nociceptive threshold (e.g., tail-flick latency) B Phase 2: Group Assignment - Randomly assign to groups:  1. Control (Saline)  2. Phenazocine  3. Phenazocine + Mitigation Agent A->B C Phase 3: Chronic Dosing - Administer treatments daily (e.g., s.c. injection, twice daily) - Duration: 7-14 days B->C D Phase 4: Tolerance Assessment - On final day, administer a challenge dose of this compound to all groups - Measure analgesic effect over time (e.g., 30, 60, 90, 120 min post-injection) C->D E Phase 5: Data Analysis - Calculate % MPE (Max Possible Effect) - Compare dose-response curves - Look for rightward shift in ED50 in the Phenazocine group vs. Control D->E

Caption: Standard experimental workflow for assessing analgesic tolerance.

Q4: Troubleshooting: My animals are not developing consistent tolerance to this compound. What are some common issues?

Inconsistent tolerance development can be a significant hurdle. Consider the following factors:

  • Dosage and Administration: Is the dose sufficient to produce a strong initial analgesic effect? Sub-therapeutic doses may not be adequate to drive the neuroadaptive changes required for tolerance. Ensure the administration route (e.g., subcutaneous, intraperitoneal) is consistent and appropriate for the desired pharmacokinetic profile.[15]

  • Dosing Schedule: Tolerance develops over time. A typical schedule might involve twice-daily injections for 7-14 days. A single daily injection or a shorter duration may not be sufficient.[16]

  • Choice of Nociceptive Test: The sensitivity to tolerance development can vary between different pain assays. Thermal nociceptive tests like the hot plate or tail-flick test are standard for assessing opioid analgesia and tolerance.[16][17] Ensure your chosen test is appropriate for the type of analgesia produced by this compound.

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to opioids and different propensities for developing tolerance. Sex differences have also been reported, with males sometimes developing tolerance more rapidly.[15] Ensure you are using a consistent strain and sex, or are appropriately powering your study to account for these variables.

  • Handling Stress: Excessive or inconsistent handling can be a stressor for animals, which can impact nociceptive thresholds and confound results. Ensure all animals are handled consistently and are well-acclimated to the experimental procedures.[16]

Mitigation Strategies & Protocols

Q5: What are the primary pharmacological strategies to mitigate this compound-induced tolerance?

Several strategies, primarily targeting the underlying molecular mechanisms of tolerance, have been investigated for various opioids and are applicable to this compound.

StrategyExample Compound(s)Mechanism of Action
NMDA Receptor Antagonism Ketamine, MK-801, DextromethorphanBlocks the hyperactivation of the NMDA receptor system, preventing the counter-regulatory cascade that opposes opioid analgesia.[11][18][19]
Sigma-1 (σ1) Receptor Antagonism E-52862, HaloperidolPrevents the inhibitory interaction between σ1 receptors and mu-opioid receptors, restoring MOR signaling capacity. May also reduce neuroinflammation.[13][14]
Pharmacological Chaperones Tauroursodeoxycholic acid (TUDCA), 4-Phenylbutyrate (4-PBA)Alleviate endoplasmic reticulum (ER) stress, which has been linked to tolerance development. They help ensure proper folding and trafficking of MORs.[20][21]
β-arrestin 2 Modulation Biased Agonists (e.g., TRV130)Utilize agonists that preferentially signal through G-protein pathways while minimizing β-arrestin 2 recruitment, which is linked to receptor internalization and desensitization.[22][23]
Q6: Can you provide a detailed protocol for a common nociceptive assay used to measure tolerance?

Hot Plate Test Protocol

This test measures the latency of a thermal pain reflex in response to a heated surface. An increase in latency indicates analgesia. In tolerant animals, a given dose of this compound will produce a smaller increase in latency compared to non-tolerant animals.

Materials:

  • Hot plate apparatus (e.g., Ugo Basile) set to a constant temperature (e.g., 52-55°C).

  • Timer.

  • Animal enclosure for observation.

  • This compound solution and vehicle control (e.g., sterile saline).

Procedure:

  • Habituation: For 2-3 days prior to testing, place each mouse on the unheated plate for 5-10 minutes to acclimate them to the apparatus.

  • Baseline Measurement (Day of Experiment):

    • Place the mouse on the hot plate (set to the target temperature).

    • Start the timer immediately.

    • Observe the mouse for signs of nociception, typically hind paw licking, shaking, or jumping.

    • Stop the timer at the first clear sign and record the latency.

    • Crucially, implement a cut-off time (e.g., 30-40 seconds) to prevent tissue damage. If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.

    • Perform 2-3 baseline readings for each animal, with at least 15 minutes between readings, and average the values.

  • Drug Administration:

    • Administer the challenge dose of this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Post-Injection Measurements:

    • At set time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the analgesic effect using the Maximum Possible Effect (%MPE) formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

    • Compare the %MPE time-course curves between groups (e.g., saline-treated vs. chronically phenazocine-treated). A significant reduction in the peak %MPE or the area under the curve in the chronic group indicates tolerance.

Q7: How can I assess changes in mu-opioid receptor (MOR) expression or function in tolerant animals?

To correlate behavioral tolerance with molecular changes, you can assess MOR protein levels via Western Blot or functional coupling via a GTPγS binding assay.

Protocol: Western Blot for MOR Expression in Brain Tissue

Objective: To quantify the relative amount of MOR protein in a specific brain region (e.g., periaqueductal gray, thalamus) from control and tolerant animals.

Procedure:

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (containing membrane and cytosolic proteins) and determine the total protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the mu-opioid receptor (e.g., Rabbit anti-MOR1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager.

    • Quantify the band intensity using software like ImageJ. Normalize the MOR band intensity to a loading control protein (e.g., β-actin or GAPDH) from the same lane.

    • Compare the normalized MOR expression levels between control and tolerant groups. A significant decrease in the tolerant group suggests receptor downregulation.

Q8: How do NMDA and Sigma-1 receptor antagonists logically counteract tolerance?

These antagonists work by intervening at key nodes in the counter-adaptive pathways that are activated by chronic opioid use.

G cluster_0 Tolerance Mechanisms & Mitigation Logic Phenazocine Chronic this compound MOR MOR Activation Phenazocine->MOR PKC PKC Upregulation MOR->PKC Sigma1 Sigma-1 Receptor Upregulation/ Interaction with MOR MOR->Sigma1 NMDAR NMDA Receptor Hyperactivation PKC->NMDAR Tolerance1 Tolerance NMDAR->Tolerance1 MOR_Inhibition Inhibition of MOR Signaling Sigma1->MOR_Inhibition Tolerance2 Tolerance MOR_Inhibition->Tolerance2 Ketamine NMDA Antagonist (e.g., Ketamine) Ketamine->NMDAR BLOCKS S1RA Sigma-1 Antagonist (e.g., E-52862) S1RA->Sigma1 BLOCKS

Caption: Logical intervention points for tolerance mitigation agents.

References

Technical Support Center: (+)-Phenazocine Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Phenazocine.

Section 1: Handling and Storage

Proper handling and storage of this compound are critical for researcher safety and maintaining the compound's integrity. As a potent opioid and a DEA Schedule II controlled substance, stringent safety and security measures must be followed.[1][2]

Frequently Asked Questions (FAQs): Handling and Storage

Q1: What are the primary hazards associated with handling this compound?

A1: The primary risks when working with potent opioids like this compound are accidental inhalation, ingestion, or injection.[3] Fentanyl, another potent opioid, is estimated to be 50-100 times stronger than morphine, highlighting the need for specialized handling protocols for such compounds.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is necessary to minimize exposure. This includes:

  • Gloves: Double nitrile gloves are recommended.[4]

  • Lab Coat/Suit: A lab coat is a minimum requirement. For handling powders or in situations with a higher risk of contamination, a Tyvek suit may be appropriate.[4][5]

  • Eye Protection: Safety glasses, goggles, or a face shield should be worn.[5]

  • Respiratory Protection: When handling this compound as a powder, a fit-tested N95 or P100 respirator is recommended to prevent inhalation.[4]

Q3: What are the recommended storage conditions for solid this compound?

A3: While specific stability data for this compound is limited, general guidance for related benzomorphan (B1203429) opioids like pentazocine (B1679294) suggests storing the solid compound in a tightly sealed container at room temperature, protected from light.[6] As a controlled substance, it must be stored in a secure, locked location with restricted access.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: For in vitro assays, stock solutions are typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in an aqueous buffer or cell culture medium.[7] For the related compound (+)-pentazocine, a 10 mM solution can be prepared by dissolving it in 0.1N HCl with warming and sonication, followed by dilution with a pH 7 buffer.[6] It is recommended to prepare fresh solutions for each experiment, as cooling below room temperature may cause precipitation.[6] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q5: What are the best practices for weighing powdered this compound?

A5: Weighing powdered potent opioids should always be done in a ventilated enclosure, such as a chemical fume hood or a glove box, to contain airborne particles.[3][4]

Q6: What should I do in case of a spill?

A6: In the event of a spill, the immediate area should be evacuated by non-essential personnel.[4] Your lab should have an opioid-specific spill kit containing absorbent pads, appropriate PPE, and naloxone (B1662785).[4] Decontaminate surfaces with soap and water; avoid using bleach as it may aerosolize powders.[4] All incidents should be reported and documented to improve safety protocols.[4]

Q7: How should this compound waste be disposed of?

A7: As a controlled substance, this compound cannot be disposed of as regular chemical waste.[8] Unused material should be disposed of through a licensed reverse distributor or in accordance with institutional and regulatory guidelines.[8][9] For many opioids not on the FDA's "flush list," the recommendation is to mix the compound with an unappealing substance (like coffee grounds or cat litter), place it in a sealed container, and then dispose of it in the trash.[10][11] Always remove or scratch out personal information from labels before disposal.[10][12]

Section 2: Experimental Protocols & Data

This section provides a representative experimental protocol for a common assay and summarizes available data relevant to working with this compound.

Detailed Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the mu-opioid receptor (MOR) using a competitive radioligand binding assay. This method is adapted from standard protocols for opioid receptor binding.[13][14]

Materials:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

  • Competitor: this compound.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Resuspend the membrane pellet in fresh, cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-DAMGO (at a concentration near its Kd).

    • Non-specific Binding: Add 150 µL of the membrane preparation, 50 µL of a high concentration of naloxone (e.g., 10 µM), and 50 µL of [³H]-DAMGO.

    • Competitive Binding: Add 150 µL of the membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-DAMGO.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum filtration manifold.

    • Wash each filter four times with ice-cold wash buffer to separate bound from free radioligand.[14]

  • Counting:

    • Dry the filter plate for 30 minutes at 50°C.[14]

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression.

    • Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.

Quantitative Data Summary
ParameterConditionObservation for Related OpioidsCitation
Temperature Room Temperature vs. Refrigerated/FrozenNovel synthetic opioids are generally stable for at least 2 weeks at room temperature and for over 36 weeks when refrigerated or frozen.
Elevated Temperature (35°C)Most novel synthetic opioids are stable for at least 14 days.
Low TemperatureMorphine solutions may precipitate at low temperatures.
Light Exposure Protected vs. ExposedMorphine is sensitive to light.
pH Aqueous SolutionMorphine degradation is accelerated at higher pH.
Oxygen Presence vs. AbsenceThe degradation of morphine is accelerated in the presence of oxygen.

Section 3: Troubleshooting and Visualizations

This section provides guidance for common issues encountered during experiments with this compound and includes diagrams of relevant pathways and workflows.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Signal in Binding Assay Degraded this compound: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
Inactive Receptor Preparation: Poor membrane preparation or low receptor expression in the cell line.Use a fresh membrane preparation. Verify receptor expression levels.
Incorrect Assay Conditions: Suboptimal buffer pH, temperature, or incubation time.Optimize assay conditions. Ensure the pH of the assay buffer is appropriate (typically around 7.4).
High Non-Specific Binding Radioligand Concentration Too High: Using a concentration of the radioligand significantly above its Kd.Use a radioligand concentration at or below its Kd.
Inadequate Washing: Insufficient removal of unbound radioligand during filtration.Increase the number or volume of washes with ice-cold wash buffer.
Filter Plate Issues: Non-specific binding of the radioligand to the filter.Ensure filter plates are adequately pre-soaked with a blocking agent like PEI.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate dispensing of reagents, especially at low volumes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Dissolution of this compound: Precipitation of the compound in aqueous buffers.Ensure complete dissolution of the stock solution in the organic solvent before diluting. Use sonication if necessary. Check the final concentration of the organic solvent to ensure it is not causing precipitation and is tolerated by the cells/membranes.
Cell Line Variability: Changes in receptor expression over multiple cell passages.Use cells within a defined passage number range. Regularly check receptor expression levels.
Visualizations

Opioid Receptor Signaling Pathway

OpioidSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane Phenazocine Phenazocine MOR Mu-Opioid Receptor (MOR) Phenazocine->MOR Binds G_protein G_protein MOR->G_protein Activates GRK GRK G_alpha G_alpha G_protein->G_alpha G_beta_gamma G_beta_gamma G_protein->G_beta_gamma AC AC G_alpha->AC Inhibits GIRK GIRK G_beta_gamma->GIRK Activates Ca_channels Ca_channels G_beta_gamma->Ca_channels Inhibits cAMP cAMP AC->cAMP K_efflux K_efflux GIRK->K_efflux Ca_influx Ca_influx Ca_channels->Ca_influx P_MOR P_MOR GRK->P_MOR Phosphorylates beta_arrestin beta_arrestin P_MOR->beta_arrestin Recruits Internalization Internalization beta_arrestin->Internalization MAPK MAPK beta_arrestin->MAPK

Caption: Mu-opioid receptor signaling pathways activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_solutions Prepare this compound & Radioligand Solutions prep_solutions->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filtrate Vacuum Filtrate to Separate Bound/Free incubate->filtrate wash Wash Filters filtrate->wash dry Dry Filters wash->dry count Add Scintillant & Count dry->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine_ic50 Determine IC₅₀/Ki plot->determine_ic50

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Technical Support Center: Decontamination of (+)-Phenazocine Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the decontamination of spills involving (+)-Phenazocine. The procedures outlined below are based on general best practices for handling potent opioid compounds and other hazardous drugs, due to the absence of specific decontamination protocols for this compound in available literature. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and the substance's Safety Data Sheet (SDS) before handling this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the immediate steps to take after a this compound spill?

A1:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent unauthorized entry and the spread of contamination. Pregnant employees should leave the area.[1]

  • Assess the Spill: Determine the nature of the spill (liquid or powder) and the approximate quantity. This will inform the appropriate personal protective equipment (PPE) and cleanup procedure.

  • Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a disposable gown, eye protection (goggles or face shield), and shoe covers before initiating cleanup.[1][2] For larger spills, respiratory protection may be necessary.

Q2: My spill involves powdered this compound. How does the cleanup procedure differ from a liquid spill?

A2: For powdered spills, it is crucial to avoid creating airborne dust.

  • Dampen the Powder: Gently cover the spill with absorbent pads or towels and wet them with a mild detergent solution or water.[2][3] This will help to suppress dust.

  • Wipe, Don't Sweep: Carefully wipe the dampened powder, moving from the outer edge of the spill inward.[3] Avoid dry sweeping, which can disperse the powder into the air.

Q3: What cleaning agents are effective for decontaminating surfaces after a this compound spill?

A3: While specific deactivation agents for this compound are not documented, a multi-step cleaning process is recommended for hazardous drugs.

  • Decontamination: Use a deactivating agent if available and validated for similar compounds.

  • Cleaning: Thoroughly clean the area with a detergent solution (e.g., Formula 409, Simple Green) to remove any remaining residue.[4]

  • Rinsing: Rinse the area with water. For some hazardous drugs, a final rinse with a bleach solution followed by a neutralizing agent like sodium thiosulfate (B1220275) is recommended.[2] However, the compatibility of bleach with this compound is unknown, so this step should be approached with caution and may require further validation.

Q4: How should I dispose of the waste generated from the spill cleanup?

A4: All materials used for the cleanup are considered hazardous waste.

  • Segregate Waste: Place all contaminated items (gloves, gown, absorbent pads, etc.) into a designated, labeled hazardous waste container.[2][5]

  • Double Bagging: It is good practice to double-bag the waste in thick, sealable plastic bags.[1]

  • Follow Institutional Procedures: Dispose of the waste according to your institution's hazardous waste disposal protocols. Do not mix with regular trash.

Q5: What should I do in case of personal exposure to this compound during the spill?

A5:

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected skin thoroughly with soap and water.[1]

  • Eye Contact: If the substance enters the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

  • Report the Incident: Report the exposure to your supervisor and your institution's environmental health and safety department. Complete any required incident report forms.[5]

Decontamination Data Summary

The following table summarizes quantitative recommendations for hazardous drug spill cleanup, which can be adapted for this compound spills in the absence of specific data.

ParameterRecommendationSource
Spill Size Requiring Gown & Shoe Covers > 5 mL or > 1 square foot[1]
Eye Flush Duration At least 15 minutes[1]
Bleach Solution for Cleaning 10% freshly prepared[2]
Neutralizing Agent for Bleach 1% sodium thiosulfate[2]
Dwell Time for Wet Cleaning Methods > 1 hour[4]

Experimental Protocol: General Spill Decontamination

This protocol describes a general methodology for cleaning a small-scale this compound spill on a laboratory benchtop.

Materials:

  • Hazardous drug spill kit (containing two pairs of chemotherapy-tested gloves, disposable gown, shoe covers, safety goggles, absorbent pads, scoop, and labeled waste bags)[1][2]

  • Detergent solution

  • Water (for rinsing)

  • Warning signs to restrict access

Procedure:

  • Preparation: Don all required PPE from the spill kit. Place warning signs to isolate the spill area.

  • Containment:

    • Liquid Spill: Gently cover the spill with absorbent pads.

    • Powder Spill: Cover with a damp absorbent pad to prevent aerosolization.

  • Cleanup:

    • Using the scoop and scraper if necessary, carefully collect any gross contamination and place it in the hazardous waste bag.[3]

    • Wipe the spill area with absorbent pads soaked in detergent solution, working from the outside in.

    • Repeat the cleaning step with fresh pads at least three times.[3]

  • Rinsing: Wipe the area with pads soaked in water to rinse away the detergent.

  • Waste Disposal: Place all used absorbent pads, PPE, and cleaning materials into the hazardous waste bag. Seal the bag securely.

  • Final Steps: Remove the outer pair of gloves and place them in the waste bag. Then, remove the remaining PPE and place it in the bag before sealing it. Wash hands thoroughly with soap and water.

Decontamination Workflow

DecontaminationWorkflow cluster_prep Preparation cluster_cleanup Cleanup cluster_post Post-Cleanup Alert Alert Personnel Isolate Isolate Area Alert->Isolate Don_PPE Don PPE Isolate->Don_PPE Assess Assess Spill (Liquid vs. Powder) Don_PPE->Assess Contain Contain Spill Assess->Contain Clean Clean with Detergent Contain->Clean Rinse Rinse with Water Clean->Rinse Dispose Dispose of Hazardous Waste Rinse->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash Report Report Incident Wash->Report

Caption: Logical workflow for this compound spill decontamination.

References

Validation & Comparative

(+)-Phenazocine Versus Morphine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of (+)-Phenazocine and morphine, focusing on their respective potencies, mechanisms of action, and supporting experimental data. The information is intended to inform research and development in the field of opioid analgesics.

Executive Summary

This compound, a benzomorphan (B1203429) opioid analgesic, has demonstrated significantly higher analgesic potency compared to morphine in both clinical and preclinical contexts. Clinical studies suggest that phenazocine is approximately four times more potent than morphine in providing pain relief. Furthermore, preclinical information indicates that the stereoisomers of phenazocine possess markedly different potencies, with (R)-phenazocine being up to twenty times more potent than morphine.

A key differentiator is phenazocine's unique receptor binding profile. While morphine is a classical µ-opioid receptor (MOR) agonist, this compound exhibits a more complex pharmacology, with activity at the kappa-opioid (KOR) and sigma (σ) receptors. This multi-target engagement may contribute to its enhanced potency and potentially a different side-effect profile. Notably, phenazocine does not induce spasm of the sphincter of Oddi, offering a significant advantage over morphine for treating biliary or pancreatic pain.

Comparative Analgesic Potency

The analgesic potency of this compound relative to morphine has been evaluated in both clinical and preclinical settings.

Clinical Potency

A double-blind clinical trial demonstrated that 2.5 mg of phenazocine hydrobromide administered intramuscularly provided pain relief comparable to 10 mg of morphine sulphate in patients with acute abdominal pain. This indicates a clinical analgesic potency ratio of approximately 4:1 in favor of phenazocine.

Preclinical Potency

While direct head-to-head preclinical studies providing ED50 values for this compound and morphine in the same animal models were not identified in the reviewed literature, available information on the enantiomers of phenazocine highlights their potent analgesic effects. It is reported that (R)-phenazocine is twenty times more potent than morphine as an analgesic, while (S)-phenazocine is about four times as potent as morphine.

Table 1: Analgesic Potency Comparison

CompoundPotency Relative to Morphine (Clinical)Potency Relative to Morphine (Preclinical, Enantiomers)Key Advantages
This compound ~4 times more potent(R)-enantiomer: ~20 times more potent(S)-enantiomer: ~4 times more potentDoes not cause spasm of the sphincter of Oddi
Morphine Standard of comparisonStandard of comparisonWell-understood pharmacology and extensive clinical use

Mechanism of Action and Signaling Pathways

The analgesic effects of morphine and this compound are mediated by their interaction with opioid receptors, but their specific receptor affinities and downstream signaling pathways differ.

Morphine: µ-Opioid Receptor Agonism

Morphine primarily exerts its analgesic effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This signaling cascade results in the hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters.

Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Neuronal Hyperpolarization ↓ Neurotransmitter Release cAMP->Neuronal_Inhibition Leads to Analgesia Analgesia Neuronal_Inhibition->Analgesia Results in

Figure 1. Morphine Signaling Pathway.
This compound: A Multi-Target Approach

This compound's analgesic properties are attributed to its interaction with multiple receptor systems, including the kappa-opioid receptor (KOR) and the sigma-1 (σ1) receptor.

  • Kappa-Opioid Receptor (KOR) Agonism: Similar to the MOR, the KOR is a Gi/o-coupled GPCR. Its activation also leads to the inhibition of adenylyl cyclase and subsequent reduction in neuronal excitability, contributing to analgesia.

Phenazocine_KOR This compound KOR Kappa-Opioid Receptor (KOR) Phenazocine_KOR->KOR Binds to G_protein_KOR Gi/o Protein KOR->G_protein_KOR Activates Adenylyl_Cyclase_KOR Adenylyl Cyclase G_protein_KOR->Adenylyl_Cyclase_KOR Inhibits cAMP_KOR ↓ cAMP Adenylyl_Cyclase_KOR->cAMP_KOR Neuronal_Inhibition_KOR Neuronal Hyperpolarization ↓ Neurotransmitter Release cAMP_KOR->Neuronal_Inhibition_KOR Leads to Analgesia_KOR Analgesia_KOR Neuronal_Inhibition_KOR->Analgesia_KOR Results in

Figure 2. this compound Kappa-Opioid Receptor Signaling.
  • Sigma-1 (σ1) Receptor Interaction: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling and cellular stress responses. The interaction of this compound with the σ1 receptor may modulate the activity of other signaling pathways, potentially contributing to its overall analgesic effect and differentiating it from traditional opioids.

Phenazocine_Sigma This compound Sigma1R Sigma-1 Receptor (σ1R) Phenazocine_Sigma->Sigma1R Interacts with Ca_Signaling Modulation of Ca²⁺ Signaling Sigma1R->Ca_Signaling Cellular_Stress Regulation of Cellular Stress Sigma1R->Cellular_Stress Analgesic_Modulation Modulation of Analgesia Ca_Signaling->Analgesic_Modulation Cellular_Stress->Analgesic_Modulation start Animal Acclimation restrain Gentle Restraint start->restrain heat Apply Radiant Heat to Tail restrain->heat measure Measure Latency to Tail Flick heat->measure cutoff Apply Cut-off Time measure->cutoff administer Administer Test Compound cutoff->administer No Damage remeasure Remeasure Latency at Time Points administer->remeasure calculate Calculate ED50 remeasure->calculate start Animal Acclimation place Place Animal on Hot Plate start->place observe Observe for Nociceptive Response (Licking, Jumping) place->observe measure Measure Latency observe->measure cutoff Apply Cut-off Time measure->cutoff administer Administer Test Compound cutoff->administer No Injury remeasure Remeasure Latency at Time Points administer->remeasure calculate Calculate ED50 remeasure->calculate

A Comparative Analysis of the Side Effect Profiles of (+)-Phenazocine and Pentazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two benzomorphan (B1203429) analgesics, (+)-Phenazocine and pentazocine (B1679294). The information presented is based on available clinical data and is intended to inform research and drug development in the field of pain management.

Executive Summary

This compound and pentazocine are potent opioid analgesics with a history of clinical use for moderate to severe pain. While both belong to the same chemical class, their distinct pharmacological profiles result in notable differences in their side effects. Pentazocine, a mixed agonist-antagonist, is known for a higher incidence of psychotomimetic effects, such as hallucinations and dysphoria, which are primarily attributed to its agonist activity at the kappa-opioid receptor. In contrast, historical clinical data suggests that this compound, a more potent µ-opioid receptor agonist with a potentially more favorable µ/κ binding ratio, exhibits a lower incidence of these central nervous system disturbances. This guide synthesizes the available quantitative data, details the experimental methodologies used in comparative studies, and visualizes the key signaling pathways.

Data Presentation: Side Effect Comparison

The following table summarizes the incidence of side effects reported in comparative clinical trials of this compound and pentazocine. The data is primarily drawn from studies conducted in postoperative and cancer patient populations. It is important to note that the methodologies for assessing and reporting side effects in these historical studies may differ from current standards.

Side EffectThis compoundPentazocineNotes
Psychotomimetic Effects (e.g., hallucinations, dysphoria, confusion, bizarre dreams)
- IncidenceLowerHigher[1]A frequently stated consequence of pentazocine is psychomimetic effects.
Sedation/Drowsiness PresentPresentCommon side effect for both analgesics.
Nausea and Vomiting PresentPresentCommon opioid-related side effects.
Dizziness/Vertigo PresentPresentFrequently reported for both drugs.
Respiratory Depression PossiblePossible[2]A known risk for opioid analgesics.
Cardiovascular Effects MinimalPotential for increased blood pressure and heart ratePentazocine can cause cardiovascular stimulation.

Experimental Protocols

The data presented in this guide is primarily derived from double-blind, randomized controlled clinical trials comparing the analgesic efficacy and side effects of this compound and pentazocine in patients with postoperative or cancer-related pain. The general methodology employed in these studies is outlined below.

General Experimental Workflow

cluster_enrollment Patient Enrollment cluster_randomization Randomization & Blinding cluster_intervention Intervention cluster_assessment Assessment P Patient Population (e.g., Postoperative, Cancer) I Informed Consent P->I S Screening for Eligibility I->S R Random Assignment S->R D Double-Blinding (Patient & Observer) R->D A1 Administration of This compound D->A1 A2 Administration of Pentazocine D->A2 PA Pain Assessment (e.g., VAS, Verbal Rating Scale) A1->PA SE Side Effect Monitoring (Checklists, Open-ended questions) A1->SE A2->PA A2->SE DA Data Analysis PA->DA SE->DA

Caption: General workflow of comparative clinical trials.

Key Methodological Components:
  • Patient Population: Studies typically involved adult patients experiencing moderate to severe pain, often following surgical procedures or related to cancer.

  • Study Design: The majority of the foundational studies were double-blind and randomized to minimize bias. Either a parallel-group or a crossover design was employed.

  • Drug Administration: Both oral and intramuscular routes of administration were investigated. Dosages were determined based on equianalgesic ratios established in prior studies.

  • Pain Assessment: Pain intensity and relief were measured at regular intervals using standardized scales, such as a 4-point verbal rating scale (none, slight, moderate, severe) or a visual analog scale (VAS).

  • Side Effect Assessment: The incidence and severity of side effects were recorded by trained observers who would question the patient in a non-leading manner and also record any spontaneously reported adverse effects. Common side effects assessed included nausea, vomiting, dizziness, sedation, and any psychotomimetic symptoms.

Signaling Pathways and Mechanism of Side Effects

The differential side effect profiles of this compound and pentazocine can be largely attributed to their interactions with different opioid receptor subtypes, primarily the mu (µ) and kappa (κ) opioid receptors.

cluster_phenazocine This compound cluster_pentazocine Pentazocine P This compound MOR_P μ-Opioid Receptor (Agonist) P->MOR_P Analgesia_P Analgesia MOR_P->Analgesia_P Euphoria_P Euphoria MOR_P->Euphoria_P RD_P Respiratory Depression MOR_P->RD_P Pe Pentazocine MOR_Pe μ-Opioid Receptor (Weak Antagonist/Partial Agonist) Pe->MOR_Pe KOR_Pe κ-Opioid Receptor (Agonist) Pe->KOR_Pe Analgesia_Pe Analgesia KOR_Pe->Analgesia_Pe Dysphoria Dysphoria/Psychotomimetic Effects KOR_Pe->Dysphoria

Caption: Opioid receptor interactions and primary effects.

  • Pentazocine: Pentazocine acts as an agonist at the κ-opioid receptor and a weak antagonist or partial agonist at the µ-opioid receptor.[3][4] The activation of the κ-opioid receptor is primarily responsible for its analgesic effects but is also strongly associated with the undesirable psychotomimetic side effects, such as dysphoria, hallucinations, and feelings of depersonalization.[1][5]

  • This compound: Phenazocine is a potent µ-opioid receptor agonist.[6] The N-phenethyl substitution in its chemical structure is known to enhance µ-opioid activity. While it also has some activity at the κ-opioid receptor, its more favorable µ/κ binding ratio is thought to contribute to a lower incidence of psychotomimetic side effects compared to pentazocine. The analgesic and euphoric effects, as well as the risk of respiratory depression, are primarily mediated through its action on the µ-opioid receptor.

Conclusion

The available evidence from comparative clinical studies indicates that while both this compound and pentazocine are effective analgesics, their side effect profiles differ significantly, particularly concerning psychotomimetic effects. Pentazocine's prominent kappa-opioid receptor agonism is linked to a higher incidence of these adverse central nervous system effects. Conversely, this compound's pharmacological profile, characterized by potent mu-opioid agonism, appears to be associated with a more favorable side effect profile in this regard. These differences are critical considerations for researchers and clinicians in the development and selection of opioid analgesics for specific patient populations and clinical scenarios. Further research employing modern methodologies for side effect assessment would be valuable to confirm and extend these historical findings.

References

Validating the Sigma-1 Receptor Antagonism of (+)-Phenazocine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Phenazocine with other well-established sigma-1 receptor (S1R) antagonists. The data presented herein is compiled from various preclinical studies to offer an objective evaluation of its performance, supported by experimental details.

Introduction to this compound and the Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. Its involvement in various neuropathological conditions has made it a promising target for therapeutic intervention.

This compound has been identified as a compound with a dual pharmacological profile, acting as both an opioid receptor agonist and a sigma-1 receptor antagonist[1]. This guide focuses on validating its S1R antagonist properties by comparing its binding affinity and functional activity with those of other known S1R antagonists.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values of this compound and other selective S1R antagonists obtained from competitive radioligand binding assays.

CompoundSigma-1 Receptor Ki (nM)Reference
This compound 3.8 ± 0.4 [1]
S1RA (E-52862)17.0 ± 7.0[2][3]
NE-1000.86 - 1.03[4][5]
BD-10634.43 - 9[4][6]
Haloperidol (B65202)2 - 4[7]

Functional Antagonism: A Comparative Overview

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist or an antagonist. For S1R, various assays are employed, including the modulation of agonist-induced responses in cellular and in vivo models. The antagonist profile of this compound has been suggested by the observation that phenytoin (B1677684) (DPH), an allosteric modulator, does not increase its binding affinity, a characteristic of S1R antagonists[1].

CompoundFunctional AssayEndpointPotency (IC50/ED50)Reference
This compound In vivo analgesia model (with PRE-084)Unmasking of S1R antagonismNot specified[1]
S1RA (E-52862)Formalin-induced licking/bitingInhibitionED50 = 43.7 mg/kg[8]
Capsaicin-induced mechanical allodyniaInhibitionED50 = 26.3 mg/kg[8]
NE-100(+)SKF10047-induced head-weavingAntagonismED50 = 0.27 mg/kg (oral)[9]
PCP-induced head-weavingAntagonismED50 = 0.12 mg/kg (oral)[9]
BD-1063DTG-induced dystoniaAttenuationDose-dependent[10]
HaloperidolCapsaicin-induced mechanical allodyniaAntiallodynic effectDose-dependent[11]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the S1R.

Materials:

  • Membrane preparations from guinea pig brain or cells expressing S1R.

  • --INVALID-LINK---pentazocine (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled ligands for non-specific binding determination (e.g., haloperidol or unlabeled (+)-pentazocine).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled S1R ligand.

  • The incubation is carried out at 37°C for a specified time (e.g., 150 minutes) to reach equilibrium[12].

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Membrane Preparation Incubate Incubate at 37°C Membrane->Incubate Radioligand ³H-pentazocine Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate NSB_Ligand Unlabeled Ligand (for Non-Specific Binding) NSB_Ligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Radioligand Binding Assay Workflow

In Vivo Assessment of Sigma-1 Receptor Antagonism in Pain Models

Objective: To evaluate the functional antagonist activity of test compounds in animal models of pain.

General Protocol:

  • Induce a pain state in rodents (e.g., mice or rats) using models such as the formalin test (inflammatory pain) or chronic constriction injury (neuropathic pain)[13][14][15].

  • Administer the test compound at various doses.

  • To confirm S1R-mediated effects, a selective S1R agonist (e.g., PRE-084) can be co-administered to observe a reversal of the antagonist's effect[1].

  • Assess the animal's pain-related behaviors, such as licking/biting time (formalin test) or withdrawal threshold to mechanical or thermal stimuli (neuropathic pain models)[13][15].

  • Determine the dose-dependent effect of the test compound on attenuating the pain response.

G cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis InducePain Induce Pain State (e.g., Formalin, CCI) AdministerAntagonist Administer Test Antagonist InducePain->AdministerAntagonist MeasurePain Measure Pain-Related Behaviors AdministerAntagonist->MeasurePain AdministerAgonist Co-administer S1R Agonist (for validation) AdministerAgonist->MeasurePain AnalyzeData Analyze Dose-Response Relationship MeasurePain->AnalyzeData

In Vivo Pain Model Workflow

Sigma-1 Receptor Signaling Pathway

The S1R acts as a molecular chaperone, and its signaling is initiated by its dissociation from the Binding immunoglobulin Protein (BiP) upon ligand binding or cellular stress. Antagonists are thought to stabilize the S1R-BiP complex, thereby inhibiting downstream signaling events.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_ligands Ligand Binding S1R_BiP S1R-BiP Complex S1R Sigma-1 Receptor S1R_BiP->S1R BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R modulates Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_Mito Ca²⁺ Ca_ER->Ca_Mito uptake ATP ATP Production Ca_Mito->ATP Agonist Agonist Agonist->S1R_BiP dissociates Antagonist This compound & other Antagonists Antagonist->S1R_BiP stabilizes CellularStress Cellular Stress CellularStress->S1R_BiP dissociates

Sigma-1 Receptor Signaling Pathway

Conclusion

This compound demonstrates a high binding affinity for the sigma-1 receptor, comparable to or greater than some established S1R antagonists like S1RA. Its antagonist profile is supported by in vitro binding characteristics and in vivo functional studies[1]. The data presented in this guide suggests that this compound is a potent sigma-1 receptor antagonist. Further head-to-head functional studies with other selective antagonists in standardized assays will be beneficial to fully elucidate its comparative pharmacological profile. This information is critical for researchers and drug development professionals considering this compound as a lead compound or a pharmacological tool for studying the sigma-1 receptor.

References

A Comparative Analysis of (+)- and (-)-Phenazocine Enantiomers: Unraveling Stereoselectivity in Opioid and Sigma-1 Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enantiomers of Phenazocine, a potent benzomorphan (B1203429) opioid analgesic. While the racemate has been used clinically, understanding the distinct pharmacological profiles of its stereoisomers, (+)-Phenazocine and (-)-Phenazocine, is crucial for the development of more targeted and potentially safer therapeutics. This document synthesizes available experimental data on their receptor binding affinities, functional activities, and in vivo effects, presenting them in a clear, comparative format. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and drug development efforts.

Introduction

Phenazocine is a synthetic opioid analgesic with a complex pharmacological profile, interacting with both opioid and sigma-1 receptors[1]. As a chiral molecule, it exists as two enantiomers, this compound and (-)-Phenazocine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies, and may even interact with different receptors[1]. This guide delves into the stereoselective differences between the phenazocine enantiomers, providing a comprehensive overview of their distinct interactions with key biological targets.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the binding affinities and in vivo potency of (+)- and (-)-Phenazocine.

Table 1: Receptor Binding Affinities (Ki) of Phenazocine Enantiomers

EnantiomerReceptorKi (nM)Reference
This compound Sigma-13.8 ± 0.4[1]
(-)-Phenazocine Sigma-185 ± 2.0[1]

Table 2: In Vivo Analgesic Potency of Phenazocine Enantiomers

EnantiomerAnalgesic Potency (Relative to Morphine)
This compound Approximately 4 times more potent
(-)-Phenazocine Approximately 20 times more potent

Note: This qualitative comparison is based on historical data. Specific ED50 values from a head-to-head comparative study are not currently available in the literature.

Pharmacological Profile

Opioid Receptor Activity:

The (-)-enantiomer of phenazocine is reported to be the more potent opioid receptor agonist, contributing the majority of the analgesic effect[2]. This is consistent with the general observation for benzomorphan opioids where the levorotatory isomer exhibits higher affinity and efficacy at opioid receptors. The analgesic effects of phenazocine are primarily mediated through the mu-opioid receptor[3].

Sigma-1 Receptor Activity:

Both enantiomers of phenazocine have been shown to bind to the sigma-1 receptor, with the (+)-enantiomer displaying a significantly higher affinity[1]. Interestingly, in vitro studies suggest that both (+)- and (-)-phenazocine act as antagonists at the sigma-1 receptor. This was determined by the observation that their binding affinity to the sigma-1 receptor was not increased in the presence of phenytoin, a characteristic of sigma-1 receptor antagonists[1]. The sigma-1 antagonistic activity may contribute to the overall pharmacological profile of phenazocine, potentially modulating the opioid-mediated effects.

Experimental Protocols

1. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from the methodology described by Prezzavento et al. (2017)[1].

  • Objective: To determine the binding affinity (Ki) of (+)- and (-)-Phenazocine for the sigma-1 receptor.

  • Materials:

    • Guinea pig brain membranes (as a source of sigma-1 receptors)

    • --INVALID-LINK---pentazocine (radioligand)

    • (+)-Haloperidol (for determining non-specific binding)

    • (+)- and (-)-Phenazocine (test compounds)

    • Phenytoin

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare guinea pig brain membrane homogenates.

    • Incubate the membrane homogenates with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compounds ((+)- or (-)-Phenazocine).

    • To determine the functional profile (agonist vs. antagonist), parallel experiments are conducted in the presence and absence of 1 mM phenytoin.

    • Total binding is measured in the absence of any competing ligand, while non-specific binding is determined in the presence of a high concentration of (+)-haloperidol.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated from the competition curves.

    • The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Analgesic Activity Assessment (Formalin Test)

This protocol provides a general framework for assessing the antinociceptive effects of the phenazocine enantiomers.

  • Objective: To evaluate and compare the analgesic efficacy of (+)- and (-)-Phenazocine in a model of persistent pain.

  • Animals: Male Swiss Webster mice.

  • Procedure:

    • Administer the test compound ((+)- or (-)-Phenazocine) or vehicle intraperitoneally at various doses.

    • After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

    • Immediately after formalin injection, place the mice in an observation chamber.

    • Record the amount of time the animals spend licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing neurogenic pain, and the late phase (15-30 minutes post-formalin), representing inflammatory pain.

    • A reduction in the time spent licking or biting the paw compared to the vehicle-treated group indicates an analgesic effect.

    • Dose-response curves can be generated to determine the ED50 value (the dose that produces 50% of the maximal analgesic effect).

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G protein, which in turn modulates downstream effector systems.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phenazocine_Enantiomer (-)-Phenazocine (Agonist) MOR Mu-Opioid Receptor (MOR) Phenazocine_Enantiomer->MOR Binds to G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel GIRK Channel (K⁺ Channel) G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia Reduced Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

Opioid Receptor Signaling Pathway

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling.

Sigma1_Signaling cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Phenazocine_Enantiomer This compound (Antagonist) Sigma1R Sigma-1 Receptor Phenazocine_Enantiomer->Sigma1R Binds to and Inhibits IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER IP3R->Ca_ER Blocks Ca²⁺ release

Sigma-1 Receptor Signaling Pathway

Experimental Workflow: Comparative Analysis

The following diagram illustrates a logical workflow for the comparative study of phenazocine enantiomers.

Experimental_Workflow Start Start: Synthesize and Separate (+)- and (-)-Phenazocine In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Binding_Assays Receptor Binding Assays (Opioid & Sigma-1) In_Vitro->Binding_Assays Functional_Assays Functional Assays (e.g., GTPγS, Calcium Flux) In_Vitro->Functional_Assays Data_Analysis Data Analysis and Comparison Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Analgesic_Tests Analgesic Activity Tests (e.g., Hot Plate, Tail Flick) In_Vivo->Analgesic_Tests Analgesic_Tests->Data_Analysis Conclusion Conclusion: Elucidate Stereoselective Profile Data_Analysis->Conclusion

Experimental Workflow for Comparative Analysis

Conclusion

The available evidence clearly demonstrates a significant stereoselectivity in the pharmacological actions of phenazocine enantiomers. The (-)-enantiomer is the primary driver of the potent analgesic effects through its agonist activity at opioid receptors, while the (+)-enantiomer exhibits a higher affinity for the sigma-1 receptor, where both enantiomers appear to act as antagonists. This dual activity on both opioid and sigma-1 receptors suggests a complex mechanism of action that warrants further investigation. A more comprehensive understanding of the binding affinities of both enantiomers at all opioid receptor subtypes and their functional consequences is essential for the rational design of new analgesics with improved therapeutic profiles. The experimental protocols and workflows provided in this guide offer a framework for researchers to further elucidate the distinct roles of each phenazocine enantiomer.

References

A Comparative Guide to Analytical Methods for (+)-Phenazocine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three common analytical techniques for the quantification of (+)-Phenazocine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on established principles of bioanalytical method validation and typical results obtained for structurally similar opioid compounds, due to the limited availability of direct comparative studies for this compound.[1][2][3][4][5][6]

Data Presentation: Comparison of Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, such as desired sensitivity, sample matrix, and available instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological samples and low-concentration analytes.[6] GC-MS provides a reliable alternative, particularly for volatile and thermally stable compounds.[7]

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.998> 0.998> 0.999
Accuracy (% Recovery) 97.70–102.50%98–102%99–101%
Precision (RSD) 1.02–4.20%< 5%< 2%
Limit of Detection (LOD) 1.58 µg/L~1 µg/L0.02–1.5 ng/mL
Limit of Quantification (LOQ) 4.79 µg/L~5 µg/L0.1–5 ng/mL

Note: This table summarizes expected performance characteristics for the quantification of this compound based on data for similar opioid compounds. Actual performance may vary depending on the specific experimental conditions and matrix.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are outlined below. These protocols are based on standard practices in bioanalytical method validation.[1][2][3][4][5]

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and, with appropriate sample preparation, in biological fluids.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH adjusted) in an isocratic or gradient elution.[8]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound.

    • Injection Volume: 20 µL.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar analytes like this compound to improve volatility and chromatographic performance.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard and a buffer.

    • Perform solid-phase extraction (SPE) using a cation exchange cartridge.[9]

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate and perform derivatization (e.g., silylation).

    • Reconstitute in a suitable solvent for injection.

  • GC-MS Conditions:

    • GC Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode.

    • Temperature Program: An optimized temperature gradient to ensure separation from other components.

    • MS Detection: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[7]

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and specificity, especially in complex matrices like blood or plasma.[10][11]

  • Sample Preparation (Blood/Plasma):

    • To 200 µL of blood or plasma, add an internal standard.[11]

    • Perform protein precipitation with acetonitrile.[11]

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected ("dilute-and-shoot") or evaporated and reconstituted in the mobile phase.[10]

  • LC-MS/MS Conditions:

    • LC Column: A C18 or phenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase: Gradient elution with a mixture of water and methanol (B129727) or acetonitrile, both containing an additive like formic acid to improve ionization.[10][12]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.[13]

Mandatory Visualization: Cross-Validation Workflow

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies to ensure the reliability and comparability of the results.[3][4]

CrossValidationWorkflow start Start: Need for Method Comparison methodA Validated Bioanalytical Method A (Reference Method) start->methodA methodB Validated Bioanalytical Method B (Comparator Method) start->methodB selectSamples Select a Set of Study Samples (e.g., QCs and incurred samples) methodA->selectSamples methodB->selectSamples analyzeA Analyze Samples using Method A selectSamples->analyzeA analyzeB Analyze Samples using Method B selectSamples->analyzeB compareResults Compare Results from Both Methods analyzeA->compareResults analyzeB->compareResults acceptanceCriteria Are the Results Equivalent based on Pre-defined Acceptance Criteria? compareResults->acceptanceCriteria pass Cross-Validation Successful acceptanceCriteria->pass Yes fail Investigate Discrepancies and Re-evaluate acceptanceCriteria->fail No

Caption: Logical flow of a cross-validation process between two analytical methods.

References

A Head-to-Head Comparison of (+)-Phenazocine with Novel Analgesics: Oliceridine and VX-548

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of analgesic drug development is undergoing a significant transformation, driven by the urgent need for potent pain relievers with improved safety profiles over traditional opioids. This guide provides a detailed head-to-head comparison of the classic benzomorphan (B1203429) opioid, (+)-Phenazocine, with two novel analgesics, Oliceridine (B1139222) (a G protein-biased μ-opioid receptor agonist) and VX-548 (a selective NaV1.8 sodium channel blocker). This comparison is based on available preclinical and clinical data, focusing on mechanisms of action, receptor binding affinities, analgesic efficacy, and relevant experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound, Oliceridine, and VX-548, providing a snapshot of their distinct pharmacological profiles.

Table 1: Receptor Binding Affinity and Potency

CompoundTarget(s)Binding Affinity (Kᵢ) / Potency (IC₅₀/EC₅₀)Notes
This compound μ-opioid receptor (MOR), κ-opioid receptor (KOR), δ-opioid receptor (DOR), σ₁ receptorMOR, KOR, DOR: Data not available in direct comparative studies. σ₁ receptor: Kᵢ = 3.8 ± 0.4 nM[1]The related benzomorphan, (-)-pentazocine, exhibits Kᵢ values of 3.2 nM (MOR), 62 nM (DOR), and 7.6 nM (KOR).
Oliceridine (TRV130) μ-opioid receptor (MOR)MOR: Kᵢ data not consistently reported in direct comparative format. Exhibits high affinity.Acts as a G protein-biased agonist at the MOR.
VX-548 NaV1.8 Sodium ChannelIC₅₀ = 0.27 nM[2], 0.7 nMHighly selective for NaV1.8 over other NaV subtypes.

Table 2: Analgesic Efficacy

CompoundPreclinical Model(s)Efficacy (ED₅₀ / Other Metrics)Clinical Efficacy
This compound Hot Plate Test (mice)Analgesic effect is comparable to morphine.[3] The (R)-enantiomer is 20 times more potent than morphine.Historically used for moderate to severe pain.
Oliceridine (TRV130) Various rodent pain models3-10 times more potent than morphine in analgesic efficacy.Effective for the management of moderate to severe acute pain. Specific ED₅₀ values are procedure-dependent.
VX-548 Various rodent pain modelsDemonstrates robust pain reduction in models of inflammatory, surgical, and neuropathic pain.Phase 3 trials have shown efficacy in reducing acute pain following abdominoplasty and bunionectomy.[4]

Mechanisms of Action and Signaling Pathways

The fundamental difference between these three analgesics lies in their mechanisms of action, which dictates their efficacy and side-effect profiles.

This compound: A Conventional Opioid Agonist

This compound is a synthetic opioid of the benzomorphan class. Like other conventional opioids, its primary mechanism of action is the agonism of opioid receptors, principally the μ-opioid receptor (MOR), in the central nervous system (CNS). Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the inhibition of nociceptive signal transmission, producing analgesia. However, this broad activation of opioid pathways is also responsible for the well-known side effects of opioids, including respiratory depression, constipation, and the potential for abuse and dependence.

cluster_Neuron Presynaptic Neuron cluster_Pathway Signaling Cascade Phenazocine This compound MOR μ-Opioid Receptor Phenazocine->MOR AC Adenylyl Cyclase MOR->AC Inhibits Ca_channel Ca²⁺ Channel (Inhibition) MOR->Ca_channel SideEffects Side Effects (e.g., Respiratory Depression) MOR->SideEffects cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Release ↓ Neurotransmitter Release Vesicle->Release Analgesia Analgesia Release->Analgesia

Figure 1: Signaling pathway of this compound.

Oliceridine: A G Protein-Biased Agonist

Oliceridine (TRV130) represents a novel approach to opioid analgesia. It is a μ-opioid receptor agonist that is "biased" towards the G protein signaling pathway, which is primarily responsible for analgesia. It less effectively recruits β-arrestin, a protein that is implicated in the development of opioid-related adverse effects such as respiratory depression and constipation. By preferentially activating the desired analgesic pathway, oliceridine aims to provide pain relief with a wider therapeutic window and a more favorable side-effect profile compared to conventional opioids.

cluster_Neuron Neuron cluster_Effects Downstream Effects Oliceridine Oliceridine MOR μ-Opioid Receptor Oliceridine->MOR G_Protein G Protein Signaling MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Minimal Recruitment Analgesia Analgesia G_Protein->Analgesia SideEffects Reduced Side Effects Beta_Arrestin->SideEffects

Figure 2: Biased signaling of Oliceridine.

VX-548: A Non-Opioid, Selective NaV1.8 Inhibitor

VX-548 takes a completely different approach by targeting the peripheral nervous system and avoiding the opioid system altogether. It is a highly selective inhibitor of the NaV1.8 voltage-gated sodium channel. NaV1.8 channels are predominantly expressed in peripheral nociceptive (pain-sensing) neurons and play a crucial role in the generation and propagation of pain signals. By selectively blocking these channels, VX-548 aims to dampen the transmission of pain signals from the periphery to the CNS, thereby producing analgesia without the central side effects associated with opioids.

cluster_Neuron Nociceptive Neuron cluster_Effect Outcome VX548 VX-548 NaV18 NaV1.8 Channel VX548->NaV18 Inhibits ActionPotential Action Potential Propagation PainSignal Pain Signal to CNS ActionPotential->PainSignal Blocks Analgesia Analgesia

Figure 3: Mechanism of action of VX-548.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these analgesics.

1. Radioligand Binding Assay for Opioid Receptors

  • Objective: To determine the binding affinity (Kᵢ) of a compound for specific opioid receptor subtypes (μ, δ, κ).

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR).

    • Test compound (e.g., this compound, Oliceridine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_Workflow Radioligand Binding Assay Workflow Start Prepare reagents: - Cell membranes - Radioligand - Test compound Incubate Incubate reagents to reach equilibrium Start->Incubate Filter Rapid filtration to separate bound/ unbound radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Figure 4: Radioligand Binding Assay Workflow.

2. Hot Plate Test

  • Objective: To assess the central analgesic activity of a compound in response to a thermal stimulus.

  • Materials:

    • Hot plate apparatus with adjustable temperature.

    • Animal subjects (e.g., mice or rats).

    • Test compound and vehicle control.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Animals are administered the test compound or vehicle at a predetermined time before the test.

    • Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.

3. Tail-Flick Test

  • Objective: To measure the analgesic effect of a compound against a thermal pain stimulus, primarily reflecting a spinal reflex.

  • Materials:

    • Tail-flick apparatus with a radiant heat source.

    • Animal subjects (e.g., mice or rats).

    • Test compound and vehicle control.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the radiant heat source.

    • The heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured (tail-flick latency).

    • A cut-off time is used to prevent tissue damage.

    • Animals are tested before and after administration of the test compound or vehicle.

    • An increase in tail-flick latency indicates an analgesic effect.

Conclusion

The comparison between this compound, Oliceridine, and VX-548 highlights the evolution of analgesic drug design. While this compound represents a potent, conventional opioid with a well-understood but side-effect-laden mechanism, Oliceridine and VX-548 exemplify two distinct and innovative strategies to separate analgesia from adverse effects. Oliceridine's G protein bias offers a refinement of opioid pharmacology, aiming to improve the safety of a proven analgesic class. In contrast, VX-548's selective targeting of a peripheral sodium channel represents a paradigm shift towards non-opioid pain management.

For researchers and drug development professionals, the choice of a lead compound or therapeutic strategy will depend on the specific pain indication, desired safety profile, and the evolving understanding of the complex neurobiology of pain. The data and protocols presented in this guide provide a foundational framework for the continued investigation and comparison of these and other emerging analgesic agents.

References

In Vivo Neuroprotective Effects of (+)-Phenazocine: A Comparative Analysis with Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo neuroprotective effects of (+)-Phenazocine, focusing on its role as a sigma-1 receptor antagonist. Due to the limited direct in vivo neuroprotective data for this compound, this guide leverages its known pharmacological profile to draw comparisons with other well-characterized sigma-1 receptor ligands, including the agonist (+)-pentazocine and other antagonists such as BD-1063 and NE-100. The objective is to offer a comprehensive overview of the available experimental data and methodologies to inform future research and drug development in the field of neuroprotection.

Comparative Analysis of In Vivo Neuroprotective Effects

The following table summarizes the quantitative data from in vivo studies on sigma-1 receptor ligands, providing a framework for understanding the potential neuroprotective profile of this compound.

CompoundClassAnimal ModelDisease ModelDosing RegimenKey Neuroprotective OutcomesReference
This compound Sigma-1 Receptor Antagonist---Data not available-
(+)-Pentazocine Sigma-1 Receptor AgonistRatTransient Focal Cerebral Ischemia2 mg/kg/h IV infusionSmaller postischemic brain infarction volume in striatum and cerebral cortex compared to (-)-pentazocine.[1]
MouseRetinal Neurodegeneration (Ins2Akita/+)Intraperitoneal injections for 22 weeksSignificant neuroprotection, reduced oxidative stress, and preservation of retinal architecture.[2]
BD-1063 Sigma-1 Receptor AntagonistMouseSpinal Root Injury-Reduced motoneuron loss by about 20%.[3]
NE-100 Sigma-1 Receptor AntagonistRatPhencyclidine (PCP)-induced cognitive dysfunctionOral administrationDose-dependently attenuated delayed cognitive dysfunction.[4]
Haloperidol Sigma-1 Receptor Antagonist (among other actions)MouseHaloperidol-induced toxicity2 mg/kg i.p. for 21 daysAlpha-lipoic acid co-treatment significantly reduced haloperidol-induced neuronal damage.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo models used to assess neuroprotection.

Transient Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

This model is widely used to mimic ischemic stroke in humans.

  • Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2. Body temperature is maintained at 37°C using a heating pad.

  • MCAO Procedure: A 4-0 nylon monofilament suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery until it blocks the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 90-120 minutes.

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration: The test compound (e.g., (+)-Pentazocine) or vehicle is administered intravenously at the onset of reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[1][6]

Retinal Degeneration Model (e.g., in Ins2Akita/+ mice)

This model is used to study diabetic retinopathy and other forms of retinal neurodegeneration.

  • Animal Model: Spontaneously diabetic Ins2Akita/+ mice and wild-type littermates are used.

  • Drug Administration: The test compound (e.g., (+)-Pentazocine) or vehicle is administered via intraperitoneal injections over a prolonged period (e.g., 22 weeks), starting from the onset of diabetes.

  • Functional Assessment (Electroretinography - ERG): ERG is performed to assess retinal function. Mice are dark-adapted overnight, and under anesthesia, corneal electrodes are placed to record electrical responses of the retina to light stimuli.

  • Histological Analysis: At the end of the treatment period, eyes are enucleated and fixed. Retinal cross-sections are prepared and stained (e.g., with hematoxylin (B73222) and eosin) to evaluate the thickness of retinal layers (e.g., inner nuclear layer, outer nuclear layer) and the number of cells in the ganglion cell layer.

  • Immunohistochemistry: Retinal sections are stained with specific antibodies to assess markers of oxidative stress (e.g., 4-hydroxynonenal) and glial activation.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vivo validation of neuroprotective agents.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation animal_model Selection of Animal Model (e.g., MCAO rat, Ins2Akita/+ mouse) drug_admin Drug Administration (Route, Dose, Frequency) animal_model->drug_admin behavioral Behavioral/Functional Assessment (e.g., Neurological Score, ERG) drug_admin->behavioral histology Histological Analysis (e.g., Infarct Volume, Retinal Thickness) behavioral->histology biochemical Biochemical/Molecular Analysis (e.g., Oxidative Stress Markers) histology->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis

Figure 1: General experimental workflow for in vivo neuroprotection studies.

signaling_pathway cluster_agonist Sigma-1 Receptor Agonist Pathway (e.g., (+)-Pentazocine) cluster_antagonist Potential Sigma-1 Receptor Antagonist Pathway (e.g., this compound) agonist (+)-Pentazocine sigma1_agonist Sigma-1 Receptor agonist->sigma1_agonist Activates er_stress ER Stress Modulation sigma1_agonist->er_stress ca_homeostasis Calcium Homeostasis sigma1_agonist->ca_homeostasis mitochondria Mitochondrial Function sigma1_agonist->mitochondria neuroprotection_agonist Neuroprotection er_stress->neuroprotection_agonist ca_homeostasis->neuroprotection_agonist mitochondria->neuroprotection_agonist antagonist This compound sigma1_antagonist Sigma-1 Receptor antagonist->sigma1_antagonist Inhibits downstream Modulation of Downstream Effectors sigma1_antagonist->downstream neuroprotection_antagonist Neuroprotection? downstream->neuroprotection_antagonist Hypothesized

Figure 2: Contrasting signaling pathways of Sigma-1 receptor agonists and antagonists.

Discussion and Future Directions

The available evidence strongly supports the neuroprotective potential of compounds targeting the sigma-1 receptor. While sigma-1 receptor agonists like (+)-pentazocine have demonstrated clear in vivo efficacy in models of ischemic stroke and retinal degeneration, the role of sigma-1 receptor antagonists, such as this compound, is less defined but holds therapeutic promise. Studies with other antagonists like BD-1063 and NE-100 suggest that inhibition of the sigma-1 receptor can also confer neuroprotection, potentially through different downstream mechanisms.

Future research should focus on conducting direct in vivo studies to validate the neuroprotective effects of this compound in relevant animal models of neurological disorders. A thorough investigation into its mechanism of action, particularly how it differs from sigma-1 receptor agonists, is warranted. Such studies will be instrumental in determining the clinical viability of this compound and other sigma-1 receptor antagonists as novel neuroprotective agents. The detailed experimental protocols provided in this guide can serve as a foundation for designing these critical future experiments.

References

A Comparative Analysis of the Abuse Potential of (+)-Phenazocine and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid pharmacology is complex, with subtle structural variations leading to profound differences in therapeutic efficacy and abuse liability. This guide provides a comparative analysis of (+)-Phenazocine against a panel of clinically relevant opioids, focusing on the key molecular and behavioral determinants of abuse potential. The data presented herein is intended to inform preclinical research and guide the development of safer analgesic compounds.

Introduction to Opioid Abuse Potential

The abuse potential of an opioid is a multifaceted characteristic influenced by its interaction with several key receptor systems in the central nervous system. The euphoric and rewarding effects that drive addiction are primarily mediated by the activation of the mu-opioid receptor (MOR).[1] Conversely, activation of the kappa-opioid receptor (KOR) is often associated with dysphoria, aversion, and a reduction in the rewarding effects of drugs of abuse.[2] The delta-opioid receptor (DOR) also plays a role in analgesia and mood, and its modulation may influence the overall abuse profile of a compound. Furthermore, the sigma-1 (σ1) receptor, while not a classical opioid receptor, is a target for many opioids and can modulate opioid-mediated signaling, potentially influencing their abuse liability.

Phenazocine, a benzomorphan (B1203429) opioid analgesic, exists as two enantiomers, (+) and (-)-Phenazocine.[3] While the racemic mixture has been used clinically, the individual enantiomers possess distinct pharmacological profiles. This comparison will focus on the available data for this compound and racemic phenazocine, contextualized by data from other commonly known opioids.

Data Presentation

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

This table summarizes the in vitro binding affinities of various opioids for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the sigma-1 (σ1) receptor. A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)σ1 (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available3.8 ± 0.4[4]
(-)-Phenazocine Data Not AvailableData Not AvailableData Not Available85 ± 2.0[4]
Morphine 1.168[5]Data Not AvailableData Not AvailableData Not Available
Fentanyl 1.346[5]Data Not AvailableData Not AvailableData Not Available
Oxycodone 25.87[5]Data Not AvailableData Not AvailableData Not Available
Buprenorphine < 1[5]Data Not AvailableData Not AvailableData Not Available
(-)-Pentazocine 3.2[6]62[6]7.6[6]Data Not Available
(±)-Pentazocine > 100[5]Data Not AvailableData Not AvailableData Not Available

Note: Data for some compounds at specific receptors were not available in the reviewed literature.

Table 2: Comparative Opioid Receptor Functional Activity (EC50, nM and Emax, %)**

This table presents the functional activity of opioids at the µ, δ, and κ opioid receptors, as determined by GTPγS binding assays. EC50 represents the concentration of the drug that produces 50% of its maximal effect, while Emax indicates the maximum effect relative to a standard full agonist.

CompoundReceptorEC50 (nM)Emax (%)
This compound µ, δ, κData Not AvailableData Not Available
(-)-Pentazocine µ43[6]Data Not Available
δ255[6]Data Not Available
κ40[6]Data Not Available

Note: Comprehensive functional activity data for all listed opioids were not available in a directly comparable format.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target opioid receptor (µ, δ, or κ) or σ1 receptor are prepared from cultured cells (e.g., CHO, HEK293) or animal brain tissue.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7][8]

GTPγS Binding Assay

Objective: To determine the functional activity (potency and efficacy) of a test compound as an agonist, partial agonist, or antagonist at a G-protein coupled receptor.

Methodology:

  • Membrane Preparation: As described for radioligand binding assays.

  • Assay Reaction: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined. Emax is often expressed as a percentage of the stimulation produced by a standard full agonist.[9]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug.

Methodology:

  • Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning (Baseline): Animals (typically rats or mice) are allowed to freely explore all compartments to determine any initial preference.

  • Conditioning: Over several days, animals receive injections of the test drug and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to a different compartment.

  • Test Day: In a drug-free state, animals are allowed to freely explore all compartments, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[10][11][12]

Intravenous Self-Administration

Objective: To measure the reinforcing effects of a drug, which is a key indicator of its abuse potential.

Methodology:

  • Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.

  • Operant Chamber: Animals are placed in an operant conditioning chamber equipped with levers or nose-poke holes.

  • Acquisition: Responses on an "active" lever or nose-poke result in the intravenous infusion of a specific dose of the drug. Responses on an "inactive" lever have no consequence.

  • Data Collection: The number of infusions earned over a set period is recorded.

  • Data Analysis: A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. Dose-response curves and progressive ratio schedules (where the number of responses required for an infusion increases) can be used to further characterize the reinforcing strength of the drug.[13]

Mandatory Visualization

G cluster_0 Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Morphine) Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Binds G_Protein Gαi/o Gβγ Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Reward, Analgesia) CREB->Gene_Expression Regulates Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity

Caption: Opioid Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

G cluster_2 Assessment of Opioid Abuse Potential Receptor_Binding In Vitro Receptor Binding (μ, κ, δ, σ1) High_MOR_Affinity High μ Affinity? Receptor_Binding->High_MOR_Affinity Functional_Assay In Vitro Functional Assays (e.g., GTPγS) MOR_Agonism μ Agonist Activity? Functional_Assay->MOR_Agonism Behavioral_Models In Vivo Behavioral Models Rewarding_Effects Rewarding Effects? (CPP, Self-Administration) Behavioral_Models->Rewarding_Effects High_MOR_Affinity->MOR_Agonism Yes Low_Abuse_Potential Lower Abuse Potential High_MOR_Affinity->Low_Abuse_Potential No MOR_Agonism->Rewarding_Effects Yes MOR_Agonism->Low_Abuse_Potential No High_Abuse_Potential High Abuse Potential Rewarding_Effects->High_Abuse_Potential Yes Rewarding_Effects->Low_Abuse_Potential No

Caption: Logical Flow of Abuse Potential Assessment.

Discussion and Conclusion

The abuse potential of an opioid is strongly correlated with its activity at the µ-opioid receptor. Compounds with high affinity and agonist activity at the MOR are more likely to produce euphoria and have a higher liability for abuse. In contrast, significant affinity and agonist activity at the KOR can produce dysphoric effects, which may reduce the abuse potential.

The available data for This compound indicates a high affinity for the σ1 receptor, where it acts as an antagonist.[4] While the σ1 receptor is not a classical opioid receptor, its modulation can influence opioid signaling and analgesia.[7] The lack of specific binding data for this compound at the µ, δ, and κ opioid receptors is a significant gap in the literature and prevents a direct comparison of its opioid-driven abuse potential with other compounds. However, literature on related benzomorphan opioids suggests that the dextrorotatory (+) isomers generally have lower affinity for opioid receptors compared to their levorotatory (-) counterparts.

For racemic phenazocine , it is known to be a potent analgesic, with effects that include euphoria, but also potential dysphoria and hallucinations at higher doses, suggesting a mixed µ-agonist and κ-agonist profile.[2] The N-phenethyl substitution in phenazocine is known to enhance µ-opioid activity, which would contribute to its abuse potential.[4]

Compared to other opioids, the abuse liability of this compound cannot be definitively determined without further studies on its opioid receptor binding and functional activity. However, its high affinity for the σ1 receptor as an antagonist suggests a complex pharmacological profile that may differ significantly from classical MOR agonists like morphine and fentanyl. The abuse potential of racemic phenazocine is likely driven by its µ-opioid receptor agonism, while its κ-opioid activity may introduce aversive effects at higher doses, similar to pentazocine.

Further research is warranted to fully characterize the in vitro and in vivo pharmacology of the individual enantiomers of phenazocine to better understand their therapeutic potential and abuse liability. This will be crucial for the rational design of safer and more effective opioid analgesics.

References

Unveiling the Enigmatic Mechanism of (+)-Phenazocine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHAM, Dec. 15, 2025 — In the intricate world of pharmacology, understanding the precise mechanism of action of a compound is paramount to its therapeutic application and the development of novel, more effective drugs. This guide delves into the published findings on the mechanism of action of (+)-Phenazocine, a potent opioid analgesic, providing a comparative analysis with related compounds. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for replicating and building upon existing knowledge.

Phenazocine, a benzomorphan (B1203429) derivative, has long been recognized for its potent analgesic properties. Its effects are primarily mediated through interactions with the opioid receptor system, particularly the mu (µ) and kappa (κ) opioid receptors. Furthermore, research has unveiled a significant interaction with the sigma-1 (σ1) receptor, adding a layer of complexity to its pharmacological profile. This guide will focus on the dextrorotatory enantiomer, this compound, and compare its activity with its levorotatory counterpart, (-)-Phenazocine, and the related compound, Pentazocine.

Comparative Receptor Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the published binding affinities (Ki) of this compound and comparator compounds for the sigma-1, mu-opioid, and kappa-opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) [nM]
This compound Sigma-1 (σ1) 3.8 ± 0.4 [1][2]
(-)-PhenazocineSigma-1 (σ1)85 ± 2.0[1][2]
(-)-PentazocineMu-Opioid (µ)3.2
Delta-Opioid (δ)62
Kappa-Opioid (κ)7.6
Racemic PentazocineMu-Opioid (µ)> 100

Note: Specific Ki values for this compound at the µ and κ opioid receptors were not available in the reviewed literature, though it is reported to have high affinity for the µ-opioid receptor.[2]

Functional Activity at Opioid Receptors

Beyond binding, the functional activity of a compound at a receptor determines whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. The following table presents available functional data (EC50) for the comparator compound, (-)-Pentazocine. EC50 represents the concentration of a drug that gives half-maximal response.

CompoundReceptorFunctional Activity (EC50) [nM]Efficacy
(-)-PentazocineMu-Opioid (µ)43Agonist
Delta-Opioid (δ)255Weak Agonist
Kappa-Opioid (κ)40Agonist

Note: Quantitative functional activity data (EC50, Emax) for this compound at µ and κ opioid receptors were not available in the reviewed literature. Published findings suggest a σ1 antagonist profile for this compound.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes involved in elucidating the mechanism of action of this compound, the following diagrams have been generated.

Signaling Pathway of this compound Phenazocine This compound MOR Mu-Opioid Receptor (µOR) Phenazocine->MOR Agonist KOR Kappa-Opioid Receptor (κOR) Phenazocine->KOR Agonist S1R Sigma-1 Receptor (σ1R) Phenazocine->S1R Antagonist G_protein Gi/o Protein MOR->G_protein Activates KOR->G_protein Activates Antagonist_Effect σ1 Antagonism S1R->Antagonist_Effect AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation Tissue->Centrifugation Membrane_Pellet Membrane Pellet Resuspension Centrifugation->Membrane_Pellet Incubation Incubate Membranes with Radioligand & this compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Ki determination) Scintillation_Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experimental techniques used to characterize the interactions of this compound with its target receptors.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the σ1 receptor by measuring its ability to compete with a known radiolabeled σ1 ligand.

  • Materials:

    • Membrane preparations from tissues or cells expressing σ1 receptors (e.g., guinea pig brain).

    • Radioligand: [³H]-(+)-Pentazocine.

    • Test compound: this compound.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Glass fiber filters (GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation (typically 100-200 µg protein), a fixed concentration of [³H]-(+)-Pentazocine (e.g., 5 nM), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 150 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Opioid Receptors

This functional assay measures the activation of G-protein coupled receptors, such as the µ and κ opioid receptors, by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

  • Materials:

    • Membrane preparations from cells stably expressing the opioid receptor of interest (µ or κ).

    • Test compound: this compound.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Non-specific binding control: Unlabeled GTPγS.

    • Glass fiber filters (GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Pre-incubate the cell membranes with varying concentrations of this compound and GDP in the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS to the mixture.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the stimulated binding (as a percentage of basal or maximal stimulation by a known full agonist) against the logarithm of the this compound concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the resulting dose-response curve using non-linear regression analysis.

Conclusion

The available evidence indicates that this compound possesses a complex pharmacological profile characterized by high affinity for the sigma-1 receptor, where it acts as an antagonist, and likely potent agonist activity at mu and kappa opioid receptors. While quantitative data for its interaction with opioid receptors remains to be fully elucidated in publicly accessible literature, the existing findings provide a solid foundation for further research. The detailed protocols and visual aids presented in this guide are intended to facilitate the replication of these findings and encourage further investigation into the nuanced mechanism of action of this potent analgesic. A more complete understanding of its receptor interaction profile will be instrumental in optimizing its therapeutic potential and in the design of next-generation analgesics with improved safety and efficacy.

References

Safety Operating Guide

Proper Disposal of (+)-Phenazocine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-Phenazocine is a potent opioid analgesic classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2] This classification reflects its high potential for abuse and dependence, necessitating strict regulatory control over its acquisition, storage, use, and disposal.[1] For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is not only a matter of regulatory compliance but also a critical component of laboratory safety, environmental responsibility, and preventing the diversion of controlled substances.

This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.

Core Principles of Controlled Substance Disposal

The cornerstone of DEA regulations for the disposal of controlled substances is the "non-retrievable" standard.[3][4] This standard mandates that the substance must be rendered permanently altered in its physical or chemical state through irreversible means, making it unavailable and unusable for all practical purposes.[4] Currently, incineration is the only DEA-accepted method to meet this standard for expired or unwanted inventory of controlled substances.[4][5] It is crucial to note that methods such as sewering (pouring down the drain) or mixing with coffee grounds or kitty litter for landfill disposal do not meet the DEA's non-retrievable standard.[4]

Summary of this compound Waste Disposal Requirements

The appropriate disposal method for this compound depends on the nature of the waste. The following table summarizes the requirements for different categories of this compound waste in a research setting.

Waste CategoryDescriptionDisposal RequirementKey Regulations & Practices
Unused/Expired Inventory Unopened or partially used stock of this compound that is expired, unwanted, or no longer needed for research. This is considered part of the registrant's inventory.[5]Must be rendered "non-retrievable." Transfer to a DEA-registered reverse distributor for incineration is the standard procedure.[4][5]Requires meticulous record-keeping. The reverse distributor is responsible for completing DEA Form 41.[5]
"Wastage" The small, residual amount of this compound remaining in a vial or syringe after a research procedure has been performed.[5]The DEA does not mandate that wastage be rendered non-retrievable, but security controls to prevent diversion are strongly recommended.[5]Can be managed using commercially available sequestration devices or chemical neutralizing media. Follow institutional EHS guidelines. Record the wastage in the controlled substance logbook.[4]
Contaminated Materials Lab materials such as gloves, bench paper, or empty vials that are contaminated with trace amounts of this compound.Disposal method is determined by institutional policy and local regulations, often managed as hazardous or chemical waste.Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.[6] Empty containers that held a P-listed substance may have specific disposal requirements.[7][8]
Spill Cleanup Material Materials used to clean up a spill of this compound.Must be managed as hazardous waste.[5]Immediately report spills to the EHS office. Follow established spill cleanup protocols. The resulting waste must be collected and disposed of as hazardous waste.

Detailed Protocol for the Disposal of this compound Inventory

The following is a step-by-step protocol for researchers to follow when disposing of unwanted or expired this compound stock.

Step 1: Identification and Segregation
  • Identify: Clearly identify all containers of this compound that are expired, unwanted, or no longer needed.

  • Segregate: Securely segregate the identified materials from active stock in a designated and locked storage area to prevent accidental use or diversion.

  • Labeling: Label the segregated materials clearly as "PENDING DISPOSAL." Do not deface the original container labels until the final disposal transfer.

Step 2: Contact Your Institutional Environmental Health & Safety (EHS) Office
  • This is a critical and mandatory step. Your institution's EHS office is the primary resource for guidance on hazardous and controlled substance waste disposal.[6]

  • Inform the EHS office about the controlled substance you intend to dispose of (i.e., this compound, a Schedule II substance).

  • The EHS office will provide you with the specific procedures, necessary paperwork, and schedule for collection or transfer, in accordance with institutional, local, state, and federal regulations.[6]

Step 3: Meticulous Documentation and Record-Keeping
  • Inventory Logs: Maintain impeccable records for all controlled substances, from acquisition to disposal. For any this compound designated for disposal, update your inventory log to reflect this status.

  • Disposal Records: When the material is transferred for disposal, the date, quantity, and method of transfer must be recorded.

  • DEA Forms: While the DEA registrant is responsible for the controlled substance, the reverse distributor is typically responsible for filing DEA Form 41 ("Registrants Inventory of Drugs Surrendered") upon destruction.[5] You must retain a copy of all disposal records, including the one provided by the reverse distributor, for a minimum of two years.

Step 4: Secure On-Site Storage Pending Disposal
  • Security: Until the this compound is transferred to an authorized party for disposal, it must be stored in a securely locked cabinet or safe that meets DEA requirements for Schedule II substances.

  • Container Integrity: Ensure the containers are intact and not leaking.[9] If a container's integrity is compromised, consult your EHS office for instructions on safe repackaging.

Step 5: Transfer to a DEA-Registered Reverse Distributor
  • Authorized Transfer: The disposal of controlled substance inventory must be conducted through a DEA-registered reverse distributor.[4][5] Your EHS office will likely have an established contract with an approved vendor.

  • Chain of Custody: The transfer of the material to the EHS representative or the reverse distributor must be documented to maintain a clear chain of custody.

Disposal Workflow for this compound in a Research Lab

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_type cluster_paths cluster_actions cluster_documentation cluster_final start Researcher identifies This compound for disposal waste_type Determine Waste Type start->waste_type inventory Unused / Expired Inventory waste_type->inventory Inventory wastage Post-Procedure Wastage waste_type->wastage Wastage contaminated Contaminated Labware (e.g., gloves, vials) waste_type->contaminated Contaminated Material ehs_contact Contact EHS Office for Reverse Distributor Protocol inventory->ehs_contact neutralize Use Approved Wastage System (e.g., Rx Destroyer) per EHS wastage->neutralize chem_waste Dispose as Hazardous / Chemical Waste per EHS contaminated->chem_waste doc_inventory Update Inventory Log. Prepare for Transfer. ehs_contact->doc_inventory doc_wastage Record Destruction in Logbook. neutralize->doc_wastage final_disposal Final Disposal chem_waste->final_disposal transfer Transfer to Reverse Distributor via EHS for Incineration doc_inventory->transfer doc_wastage->final_disposal retain_records Retain DEA Form 41 from Reverse Distributor transfer->retain_records retain_records->final_disposal

Caption: Workflow for the proper disposal of different types of this compound waste in a research setting.

References

Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Guidelines for (+)-Phenazocine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of (+)-Phenazocine, a potent opioid analgesic. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse and dependence.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator or a higher level of protection (e.g., a powered air-purifying respirator - PAPR).[3]To prevent inhalation of aerosolized powder, which is a primary exposure route for potent opioids.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Two pairs of powder-free nitrile gloves, with the outer glove regularly changed.To prevent dermal absorption. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A disposable solid-front gown with tight-fitting cuffs or a coverall made of materials like DuPont™ Tyvek®.To prevent contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of footwear.

Operational Plan for Safe Handling

A systematic approach is crucial when working with potent compounds like this compound. The following operational workflow should be strictly followed.

prep Preparation - Review SOPs - Assemble all materials - Don appropriate PPE handling Handling - Work within a certified chemical fume hood or glove box - Use dedicated equipment - Avoid raising dust prep->handling weighing Weighing - Use an analytical balance inside a ventilated enclosure - Handle with care to prevent aerosolization handling->weighing dissolving Dissolving - Add solvent slowly to the solid - Use a sealed container weighing->dissolving post_handling Post-Handling - Decontaminate all surfaces and equipment - Doff PPE correctly dissolving->post_handling disposal Waste Disposal - Segregate and label all waste streams - Follow specific disposal protocols post_handling->disposal start Segregate this compound Waste dissolve Dissolve in Aqueous Solution start->dissolve ph_adjust Adjust pH to 3-4 dissolve->ph_adjust add_fe Add Ferrous Sulfate ph_adjust->add_fe add_h2o2 Slowly Add Hydrogen Peroxide add_fe->add_h2o2 react Allow Reaction to Proceed add_h2o2->react neutralize Neutralize to pH 6-8 react->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.